Meropenem-vaborbactam
Beschreibung
Eigenschaften
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S.C12H16BNO5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+,11-,12-;8-,10-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYWZHQLNEXKV-SSHSFQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41BN4O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031124-72-6 | |
| Record name | Meropenem mixture with vaborbactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2031124726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Meropenem-Vaborbactam against KPC-Producing Enterobacterales
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), represent a significant threat to public health. Meropenem-vaborbactam is a combination antibiotic developed to address this challenge.[1][2][3] It pairs a broad-spectrum carbapenem, meropenem, with vaborbactam, a novel cyclic boronic acid-based β-lactamase inhibitor.[1][2] This guide provides a detailed examination of the synergistic mechanism of action, quantitative efficacy, underlying experimental protocols, and resistance pathways associated with this compound's activity against KPC-producing Enterobacterales.
Core Mechanism of Action
The efficacy of this compound relies on a two-pronged, synergistic attack that restores the activity of meropenem against KPC-producing bacteria.
Meropenem: The Bactericidal Component
Meropenem, a carbapenem β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5][6] Its primary targets are high-molecular-weight penicillin-binding proteins (PBPs), which are essential transpeptidases that catalyze the final cross-linking steps of peptidoglycan synthesis.[4][6][7] By binding to and inactivating these PBPs (specifically PBP2 and PBP3), meropenem disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death.[4] While inherently stable against many β-lactamases, meropenem is readily hydrolyzed and inactivated by serine carbapenemases like KPC.[7][8]
Vaborbactam: The KPC Inhibitor Shield
Vaborbactam is a potent, reversible covalent inhibitor of Ambler class A and C serine β-lactamases, with exceptional activity against KPC enzymes.[9][10][11][12] It has no intrinsic antibacterial activity.[13] The mechanism of inhibition involves the cyclic boronic acid moiety of vaborbactam, which forms a stable, covalent adduct with the catalytic serine residue (Ser70) in the active site of the KPC enzyme.[7] This interaction effectively sequesters the β-lactamase, preventing it from hydrolyzing meropenem.[7] The vaborbactam-KPC complex is highly stable, with a residence time of approximately 7 hours, ensuring prolonged protection for the partner antibiotic.[9][12]
Synergistic Action
In KPC-producing Enterobacterales, the KPC enzyme acts as a primary defense, degrading meropenem before it can reach its PBP targets. Vaborbactam functions as a dedicated shield, preferentially binding to and inactivating KPC enzymes.[11] This protection allows meropenem to penetrate the periplasmic space, reach the PBPs without being degraded, and execute its cell wall synthesis inhibition, thereby restoring its potent bactericidal activity.[1][11]
Quantitative Data Presentation
The combination of meropenem with vaborbactam significantly lowers the Minimum Inhibitory Concentrations (MICs) against KPC-producing isolates.
Table 1: In Vitro Activity of this compound against KPC-Producing Enterobacterales
| Organism/Group | Meropenem MIC (µg/mL) | This compound MIC (µg/mL) | Reference(s) |
| KPC-Positive Enterobacterales (Global Collection, n=991) | [14] | ||
| MIC₅₀ | 32 | 0.06 | [14] |
| MIC₉₀ | >32 | 1 | [14] |
| KPC-Producing K. pneumoniae (China, n=128) | [15] | ||
| MIC₅₀ | >64 | 0.5 | [15] |
| MIC₉₀ | >64 | 8 | [15] |
| KPC-2-Producing Isolates (U.S., n=51) | [16] | ||
| MIC₅₀ | - | 0.03 | [16] |
| MIC₉₀ | - | 1 | [16] |
| KPC-3-Producing Isolates (U.S., n=72) | [16] | ||
| MIC₅₀ | - | 0.03 | [16] |
| MIC₉₀ | - | 0.5 | [16] |
Note: this compound data is based on a fixed vaborbactam concentration of 8 µg/mL.
Table 2: Biochemical and Kinetic Parameters of Vaborbactam against KPC-2
| Parameter | Value | Description | Reference(s) |
| Ki app (Apparent Inhibition Constant) | 0.056 ± 0.015 µM | Measures the potency of the inhibitor. Lower values indicate stronger binding. | [9] |
| k₂/K (Second-order inactivation rate) | 3.4 x 10³ to 2.4 x 10⁴ M⁻¹s⁻¹ | Represents the efficiency of enzyme inactivation. | [9][12] |
| Stoichiometry of Inactivation | 1:1 | One molecule of vaborbactam is required to inactivate one molecule of KPC-2. | [9][12] |
| koff (Dissociation constant) | 0.000040 s⁻¹ | Rate at which the inhibitor dissociates from the enzyme. | [9][12] |
| Residence Time (t1/2) | ~7 hours | The duration the inhibitor remains bound to and inhibits the enzyme. | [9][12] |
Key Experimental Protocols
The data presented above are derived from standardized microbiological and biochemical assays.
Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the KPC-producing Enterobacterales isolate is prepared in a saline or broth medium to match a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final test concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Dilution: Serial two-fold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For the combination drug, each well contains the serially diluted meropenem plus a fixed concentration of vaborbactam (typically 8 µg/mL).[15]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells (growth control without drug, sterility control without bacteria) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Protocol: Spectrophotometric β-Lactamase Inhibition Assay
This assay measures the ability of an inhibitor (vaborbactam) to prevent a β-lactamase (KPC) from degrading a substrate.
-
Reagent Preparation: Purified KPC-2 enzyme, vaborbactam at various concentrations, and a chromogenic β-lactam substrate (e.g., nitrocefin) are prepared in a suitable buffer (e.g., PBS, pH 7.0).[17][18]
-
Assay Setup: In a microplate, the KPC-2 enzyme is pre-incubated with different concentrations of vaborbactam for a set period to allow for inhibitor binding.[17]
-
Reaction Initiation: The reaction is initiated by adding the nitrocefin substrate to each well.[17] Nitrocefin is yellow, but upon hydrolysis by KPC-2, it turns red, causing a measurable change in absorbance.[18]
-
Kinetic Measurement: The change in absorbance (e.g., at 490 nm) is measured over time using a microplate reader.[17] The rate of color change is proportional to the residual KPC-2 activity.
-
Data Analysis: The rate of hydrolysis is plotted against the inhibitor concentration. From these data, kinetic parameters such as Ki and IC₅₀ can be calculated to quantify the inhibitory potency of vaborbactam.
Mechanisms of Resistance to this compound
While highly effective, resistance to this compound can emerge, primarily through mechanisms that do not involve mutations in the blaKPC gene itself.[19][20][21]
-
Porin Mutations: The primary mechanism of resistance involves mutations in the genes encoding outer membrane porins, specifically ompK35 and ompK36 in K. pneumoniae.[19][22] These mutations, often leading to truncated or non-functional porin channels, reduce the permeability of the outer membrane to meropenem, limiting its access to the periplasm.[13][15][22]
-
Increased blaKPC Gene Copy Number: Resistance can also arise from an increased dosage of the KPC enzyme. This is typically achieved through the duplication of the Tn4401 transposon carrying the blaKPC gene or an increase in the copy number of the plasmid harboring the gene.[19][20] The higher concentration of KPC enzyme can overwhelm the fixed concentration of the vaborbactam inhibitor.
Conclusion
This compound represents a significant advancement in the treatment of infections caused by KPC-producing Enterobacterales. Its mechanism is rooted in the targeted and potent inhibition of the KPC enzyme by vaborbactam, which restores the bactericidal activity of meropenem. The combination demonstrates impressive in vitro potency, reflected in substantially reduced MIC values. Understanding the dual-action mechanism, the quantitative measures of its efficacy, and the pathways to potential resistance is critical for its appropriate clinical application and for guiding the future development of novel β-lactam/β-lactamase inhibitor combinations.
References
- 1. Meropenem–Vaborbactam for Treatment of Carbapenem-Resistant Enterobacterales: A Narrative Review of Clinical Practice Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Activity of Vaborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbiology of this compound: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of this compound against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro activity of meropenem combined with vaborbactam against KPC-producing Enterobacteriaceae in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. toku-e.com [toku-e.com]
- 19. In vitro-obtained this compound resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. This compound Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Epidemiology of Meropenem/Vaborbactam Resistance in KPC-Producing Klebsiella pneumoniae Causing Bloodstream Infections in Northern Italy, 2018 - PMC [pmc.ncbi.nlm.nih.gov]
Vaborbactam's Role in Restoring Meropenem Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health, limiting therapeutic options for severe infections.[1] A primary mechanism of resistance is the production of carbapenemase enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), which hydrolyze carbapenem antibiotics like meropenem, rendering them ineffective.[1][2] The combination of meropenem with vaborbactam, a novel β-lactamase inhibitor, represents a critical advancement in combating CRE.[3] Vaborbactam effectively neutralizes KPC enzymes, thereby restoring the antibacterial activity of meropenem.[3] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental evaluation of the meropenem-vaborbactam combination.
Mechanism of Action: Restoring Meropenem's Bactericidal Effect
Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal action by inhibiting bacterial cell wall synthesis. It achieves this by binding to essential penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall.[4] Inhibition of PBPs leads to a compromised cell wall and ultimately, cell lysis.
In KPC-producing CRE, the presence of KPC enzymes in the periplasmic space prevents meropenem from reaching its PBP targets. These enzymes rapidly hydrolyze the β-lactam ring of meropenem, inactivating the antibiotic.[2]
Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor that potently and competitively inhibits serine carbapenemases, most notably KPC enzymes.[5] It forms a stable, covalent adduct with the serine residue in the active site of the β-lactamase, effectively inactivating the enzyme.[6] This action protects meropenem from degradation, allowing it to reach the PBPs, inhibit cell wall synthesis, and exert its bactericidal effect.[5]
Signaling Pathways of Carbapenem Resistance and Vaborbactam's Intervention
Carbapenem resistance in Klebsiella pneumoniae is primarily mediated by the expression of the blaKPC gene, often located on mobile genetic elements like transposons (e.g., Tn4401), which facilitates its dissemination.[2] The expression of blaKPC can be influenced by various regulatory elements.[7] Additionally, resistance can be augmented by mutations in the genes encoding for outer membrane porins, such as OmpK35 and OmpK36, which restrict the entry of carbapenems into the bacterial cell.[8][9] The regulation of these porins can be influenced by environmental signals through two-component systems.[10][11]
}
Quantitative Data Presentation
The combination of vaborbactam with meropenem significantly reduces the Minimum Inhibitory Concentrations (MICs) of meropenem against KPC-producing Enterobacteriaceae, restoring its clinical utility.
In Vitro Susceptibility of KPC-Producing Enterobacteriaceae
The addition of a fixed concentration of vaborbactam (8 µg/mL) dramatically lowers the meropenem MICs for KPC-producing isolates.
| Organism | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |
| K. pneumoniae (KPC-positive) | >64 | >64 | 0.5 | 8 | [12] |
| E. coli (KPC-positive) | >64 | >64 | 0.5 | 1 | [12] |
| All KPC-producing Enterobacteriaceae | 32 | >32 | 0.06 | 1 | [13] |
Table 1: Meropenem and this compound MIC Distribution against KPC-Producing Enterobacteriaceae.
Clinical Efficacy from the TANGO II Trial
The TANGO II trial was a Phase 3, randomized, open-label study comparing the efficacy and safety of this compound to the best available therapy (BAT) for the treatment of serious CRE infections.[14][15][16] The trial was stopped early due to the superior efficacy of this compound.[3][17]
| Outcome | This compound (n=32) | Best Available Therapy (n=15) | 95% Confidence Interval of Difference | P-value | Reference |
| Clinical Cure at End of Treatment | 65.6% (21/32) | 33.3% (5/15) | 3.3% to 61.3% | 0.03 | [14][16] |
| Clinical Cure at Test of Cure | 59.4% (19/32) | 26.7% (4/15) | 4.6% to 60.8% | 0.02 | [14][16] |
| 28-Day All-Cause Mortality | 15.6% (5/32) | 33.3% (5/15) | -44.7% to 9.3% | - | [14][16] |
Table 2: Clinical Outcomes in the Microbiologically Modified Intent-to-Treat (mCRE-MITT) Population of the TANGO II Trial.
Vaborbactam Inhibition Kinetics against KPC-2
Vaborbactam is a potent inhibitor of the KPC-2 carbapenemase, exhibiting a two-step tight-binding inhibition mechanism.[18]
| Kinetic Parameter | Value | Reference |
| Ki app (µM) | 0.056 ± 0.015 | [5] |
| k2/K (M-1s-1) | 5.8 x 103 | [18] |
Table 3: Vaborbactam Kinetic Parameters against KPC-2 Enzyme.
Experimental Protocols
Broth Microdilution for MIC Determination (CLSI M07-A10)
This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for meropenem in combination with a fixed concentration of vaborbactam against Enterobacteriaceae isolates.
-
Preparation of Media and Reagents:
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to CLSI guidelines.
-
Prepare stock solutions of meropenem and vaborbactam in appropriate solvents.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Use 96-well microtiter plates.
-
Prepare serial two-fold dilutions of meropenem in CAMHB.
-
Add vaborbactam to each well containing meropenem to achieve a final fixed concentration (typically 8 µg/mL).
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of meropenem (in the presence of vaborbactam) that completely inhibits visible growth of the organism.
-
}
Time-Kill Kinetic Assay
This assay evaluates the bactericidal activity of this compound over time.[19][20][21][22]
-
Inoculum Preparation:
-
Grow the test organism in CAMHB to the mid-logarithmic phase.
-
Dilute the culture to a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL in fresh, pre-warmed CAMHB.
-
-
Assay Setup:
-
Prepare flasks or tubes containing CAMHB with the desired concentrations of meropenem alone, vaborbactam alone, and the combination of meropenem and vaborbactam.
-
Include a growth control (no antibiotic).
-
-
Incubation and Sampling:
-
Inoculate the prepared flasks/tubes with the bacterial suspension.
-
Incubate at 35°C ± 2°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask/tube.
-
-
Enumeration of Viable Bacteria:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Murine Neutropenic Thigh Infection Model
This in vivo model is used to assess the efficacy of this compound in a mammalian system mimicking a soft tissue infection.[23][24][25][26][27][28]
-
Induction of Neutropenia:
-
Administer cyclophosphamide to mice intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.
-
-
Infection:
-
On day 0, inject a standardized inoculum of the test organism (e.g., KPC-producing K. pneumoniae) intramuscularly into the thigh of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with meropenem, vaborbactam, the combination, or a vehicle control, typically administered subcutaneously or intraperitoneally. Dosing regimens are designed to simulate human pharmacokinetic profiles.
-
-
Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions to determine the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the control group to determine the reduction in CFU/thigh.
-
Murine Pneumonia Model
This model evaluates the efficacy of this compound in a respiratory tract infection.[29][30][31]
-
Induction of Neutropenia:
-
As described for the thigh infection model.
-
-
Infection:
-
Anesthetize the mice and inoculate them with the test organism via intranasal or intratracheal administration to establish a lung infection.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection with the test compounds or control.
-
-
Efficacy Assessment:
-
At the study endpoint, euthanize the mice.
-
Aseptically remove the lungs, homogenize the tissue, and determine the bacterial load (CFU/lungs) by plating serial dilutions.
-
-
Data Analysis:
-
Calculate the reduction in bacterial burden in the lungs of treated animals compared to controls.
-
Conclusion
The combination of meropenem and vaborbactam is a potent therapeutic option against KPC-producing carbapenem-resistant Enterobacteriaceae. Vaborbactam's targeted inhibition of KPC enzymes effectively restores the bactericidal activity of meropenem, a well-established carbapenem. This technical guide has provided a comprehensive overview of the underlying mechanisms, quantitative in vitro and clinical data, and detailed experimental protocols for the evaluation of this important antibiotic combination. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the continued development of novel strategies to combat antimicrobial resistance.
References
- 1. Carbapenem-Resistant Enterobacterales - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enhanced Klebsiella pneumoniae Carbapenemase Expression from a Novel Tn4401 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Medicines Company Announces TANGO-2 Trial Of this compound (Formerly, Carbavance) Stopped Early For Superior Benefit-Risk Compared To Best Available Therapy For CRE - BioSpace [biospace.com]
- 4. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Klebsiella pneumoniae Major Porins OmpK35 and OmpK36 Allow More Efficient Diffusion of β-Lactams than Their Escherichia coli Homologs OmpF and OmpC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unige.iris.cineca.it [unige.iris.cineca.it]
- 16. Effect and Safety of this compound versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 20. actascientific.com [actascientific.com]
- 21. emerypharma.com [emerypharma.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 27. researchgate.net [researchgate.net]
- 28. criver.com [criver.com]
- 29. 1675: A Novel Murine Pneumonia and Bacteremia Model for Carbapenem-Resistant Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. amr-accelerator.eu [amr-accelerator.eu]
- 31. academic.oup.com [academic.oup.com]
Vaborbactam: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaborbactam (formerly RPX7009) is a potent, non-β-lactam β-lactamase inhibitor featuring a cyclic boronic acid pharmacophore.[1][2] It was developed to combat the growing threat of antibiotic resistance, particularly from serine β-lactamases, including the clinically significant Klebsiella pneumoniae carbapenemase (KPC) enzymes.[1][3][4] While exhibiting no intrinsic antibacterial activity itself, vaborbactam is used in combination with the carbapenem antibiotic meropenem (marketed as Vabomere®) to protect it from degradation by these enzymes, thereby restoring its efficacy against multidrug-resistant Gram-negative bacteria.[1][5] This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data and protocols for vaborbactam.
Chemical Structure and Physicochemical Properties
Vaborbactam is a synthetic molecule with a unique cyclic boronic acid structure. This feature is crucial for its mechanism of action.
Table 1: Chemical and Physical Properties of Vaborbactam
| Property | Value | Reference |
| IUPAC Name | 2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | [1] |
| Molecular Formula | C₁₂H₁₆BNO₅S | [1] |
| Molecular Weight | 297.14 g/mol | [1] |
| CAS Number | 1360457-46-0 | [1] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in ethanol (~10 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL). Solubility in PBS (pH 7.2) is approximately 2 mg/mL. | [7] |
| pKa | 3.75 / -2.6 | [4] |
| LogP | 1.86 | [4] |
| Stability | In polyvinyl chloride (PVC) bags (4, 8, and 16 mg/mL) and elastomeric pumps (11.4 mg/mL), stable for 12 hours at room temperature and 120 hours when refrigerated. | [8] |
Mechanism of Action
Vaborbactam is a potent inhibitor of Ambler class A and class C serine β-lactamases.[1] Its mechanism involves the formation of a stable, covalent adduct with the active site serine residue of these enzymes.[2] This covalent bond mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping and inactivating the enzyme.[9] This prevents the degradation of co-administered β-lactam antibiotics like meropenem, allowing them to exert their bactericidal effects.[1] Vaborbactam does not inhibit class B metallo-β-lactamases or class D carbapenemases.[1]
Caption: Mechanism of action of vaborbactam in combination with meropenem.
Pharmacokinetic Properties
Vaborbactam exhibits pharmacokinetic properties that are well-matched with meropenem, supporting their co-administration. It is primarily eliminated unchanged through renal excretion.[1]
Table 2: Pharmacokinetic Parameters of Vaborbactam in Humans
| Parameter | Healthy Subjects (2g dose, 3-hour infusion) | Patients (2g dose, 3-hour infusion) | Reference |
| Cmax (mg/L) | 55.6 | 71.3 | [1] |
| AUC (mg·h/L) | 588 | 835 | [1] |
| Half-life (hours) | 1.68 | 2.25 | [1] |
| Volume of Distribution (L) | - | 18.6 (steady-state) | [1] |
| Total Clearance (L/h) | 10.9 | 7.95 | [1] |
| Renal Clearance (L/h) | - | 8.9 | [1] |
| Non-renal Clearance (L/h) | - | 2.0 | [1] |
In Vitro Activity
The inhibitory activity of vaborbactam against various β-lactamases has been extensively characterized. Its potency is particularly high against KPC enzymes.
Table 3: Vaborbactam Inhibition Constants (Ki) and Inactivation Parameters for Selected β-Lactamases
| Enzyme | Class | Kᵢ (µM) | k₂/K (M⁻¹s⁻¹) | Residence Time (min) | Reference |
| KPC-2 | A | 0.056 | 5.5 x 10³ | 394 | [2] |
| KPC-3 | A | 0.050 | 6.7 x 10³ | - | [2] |
| SME-2 | A | 0.042 | - | - | [2] |
| CTX-M-15 | A | 0.18 | - | - | [2] |
| SHV-12 | A | 1.04 | - | - | [2] |
| TEM-1 | A | - | - | - | [3] |
| AmpC | C | 0.022 | - | - | [2] |
| OXA-48 | D | 14 | - | - | [2] |
The combination of meropenem and vaborbactam demonstrates significantly enhanced activity against KPC-producing Enterobacterales.
Table 4: Meropenem-Vaborbactam Minimum Inhibitory Concentrations (MICs) against KPC-producing Enterobacterales
| Organism | Meropenem MIC₅₀ (µg/mL) | Meropenem/Vaborbactam MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem/Vaborbactam MIC₉₀ (µg/mL) | Reference |
| K. pneumoniae | 32 | 0.12 | >32 | 1 | [10] |
| E. coli | - | ≤0.03 | - | ≤0.03 | [10] |
| Enterobacter spp. | - | ≤0.03 | - | 0.12 | [10] |
| S. marcescens | - | 0.25 | - | 1 | [10] |
Vaborbactam was tested at a fixed concentration of 8 µg/mL.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Prepare Materials: Use sterile 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), meropenem, and vaborbactam.
-
Drug Dilution: Prepare a stock solution of vaborbactam in CAMHB to achieve a final concentration of 8 µg/mL in all wells. Create a two-fold serial dilution of meropenem in the vaborbactam-containing CAMHB across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16 to 20 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of meropenem (in the presence of 8 µg/mL vaborbactam) that completely inhibits visible bacterial growth.
β-Lactamase Inhibition Assay (Ki Determination)
The inhibition constant (Ki) of vaborbactam against a specific β-lactamase is determined through kinetic assays, typically using a chromogenic substrate like nitrocefin.
Methodology Overview:
-
Enzyme and Substrate Preparation: Purified β-lactamase enzyme and a stock solution of nitrocefin are prepared in an appropriate buffer (e.g., phosphate buffer).
-
Assay Setup: The assay is performed in a microplate format. A fixed concentration of the β-lactamase enzyme is pre-incubated with varying concentrations of vaborbactam for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of nitrocefin.
-
Kinetic Measurement: The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically over time at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The initial reaction velocities are calculated from the kinetic data. The Ki value is then determined by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.
In Vivo Efficacy Testing (Murine Thigh Infection Model)
The efficacy of this compound is often evaluated in a neutropenic murine thigh infection model.
Protocol Outline:
-
Animal Preparation: Mice are rendered neutropenic by the administration of cyclophosphamide.
-
Infection: A defined inoculum of a KPC-producing bacterial strain is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, treatment is initiated with meropenem alone, vaborbactam alone, or the combination of meropenem and vaborbactam, administered via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection). Dosing regimens are designed to simulate human pharmacokinetic profiles.
-
Endpoint: After a defined treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are harvested, homogenized, and plated for bacterial enumeration (CFU counting).
-
Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the thighs of treated animals to that of untreated controls.
Synthesis
The synthesis of vaborbactam is a multi-step process. A representative synthetic scheme is outlined below.
Caption: A simplified workflow for the chemical synthesis of vaborbactam.
Conclusion
Vaborbactam represents a significant advancement in the fight against antibiotic-resistant bacteria. Its novel cyclic boronic acid structure and potent inhibition of clinically important serine β-lactamases, particularly KPC, make it a crucial component in the treatment of serious Gram-negative infections. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, and key experimental data, serving as a valuable resource for researchers and drug development professionals in the field of infectious diseases.
References
- 1. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microbiology of this compound: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. researchgate.net [researchgate.net]
Meropenem-Vaborbactam: A Technical Guide to its Discovery and Development
Introduction
Meropenem-vaborbactam, marketed under the trade name Vabomere®, is a combination antibiotic developed to combat the growing threat of multidrug-resistant Gram-negative bacteria, particularly those producing carbapenemase enzymes. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this critical therapeutic agent. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's journey from concept to clinical use.
Discovery and Corporate Development
The development of this compound is a testament to targeted drug discovery and strategic corporate acquisitions. Vaborbactam (formerly RPX7009), a novel beta-lactamase inhibitor, was discovered by Rempex Pharmaceuticals, a company focused on developing therapies for multi-drug resistant Gram-negative bacterial infections.[1][2] Rempex identified vaborbactam, a cyclic boronic acid-based beta-lactamase inhibitor, for its potent inhibition of serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC) enzyme.[1][3]
In a strategic move to bolster its anti-infective pipeline, The Medicines Company acquired Rempex Pharmaceuticals in December 2013 for an upfront payment of $140 million, with potential for an additional $334 million in development, regulatory, and commercial milestones.[4][5] This acquisition brought Carbavance (the development name for this compound) into The Medicines Company's portfolio.[5]
Subsequently, in November 2017, Melinta Therapeutics acquired the infectious disease business from The Medicines Company, including the recently approved Vabomere®, for $270 million in upfront and guaranteed payments.[6][7][8] This transaction positioned Melinta as a leading pure-play antibiotics company.[6][9][10]
Development Timeline:
| Year | Milestone | Company |
| 2011 | Rempex Pharmaceuticals founded, begins discovery of boronate beta-lactamase inhibitors.[11] | Rempex Pharmaceuticals |
| 2013 | The Medicines Company acquires Rempex Pharmaceuticals.[4][5][12][13] | The Medicines Company |
| 2014 | TANGO I and TANGO II clinical trials initiated.[14] | The Medicines Company |
| 2017 | This compound (Vabomere®) receives FDA approval for complicated urinary tract infections (cUTIs).[15][16][17] | The Medicines Company |
| 2017 | Melinta Therapeutics acquires the infectious disease business from The Medicines Company.[6][7][8] | Melinta Therapeutics |
| 2018 | This compound receives European marketing authorization. | Melinta Therapeutics |
Mechanism of Action
This compound's efficacy stems from the synergistic action of its two components:
-
Meropenem: A broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of peptidoglycan synthesis leads to bacterial cell death.
-
Vaborbactam: A non-β-lactam, cyclic boronic acid β-lactamase inhibitor. It protects meropenem from degradation by a wide range of serine β-lactamases, most notably the KPC enzymes.[1][3] Vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, rendering the enzyme inactive.[1]
The combination of meropenem and vaborbactam restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).
References
- 1. Vaborbactam - Wikipedia [en.wikipedia.org]
- 2. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. The Medicines Company acquires Rempex Pharmaceuticals | Drug Discovery News [drugdiscoverynews.com]
- 6. Melinta Therapeutics Enters Into Agreement to Acquire [globenewswire.com]
- 7. biopharmadive.com [biopharmadive.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Melinta Therapeutics Completes Acquisition of The Medicines [globenewswire.com]
- 10. malinplc.com [malinplc.com]
- 11. Decades of Innovation - Qpex Biopharma [qpexbio.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Meropenem/vaborbactam - Wikipedia [en.wikipedia.org]
- 17. MDCO's Rempex buy validated with Vabomere approval + | Bioworld | BioWorld [bioworld.com]
In Vitro Activity of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae (CRE): A Technical Guide
Affiliation: Google Research
Abstract
Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global public health threat due to limited therapeutic options. Meropenem-vaborbactam, a combination of a carbapenem antibiotic and a novel boronic acid-based β-lactamase inhibitor, has emerged as a critical agent in combating these challenging pathogens. This technical guide provides a comprehensive overview of the in vitro activity of this compound against CRE. It consolidates quantitative data from key studies, details the experimental protocols used for susceptibility testing, and illustrates the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Introduction
Infections caused by carbapenem-resistant Enterobacteriaceae (CRE) are associated with high mortality rates and pose a formidable challenge to clinicians worldwide.[1] The primary resistance mechanism in many CRE strains is the production of carbapenemase enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), which hydrolyze and inactivate carbapenem antibiotics.[1][2]
This compound is a fixed-dose combination antimicrobial approved for treating complicated urinary tract infections (cUTIs), complicated intra-abdominal infections, and hospital-acquired/ventilator-associated pneumonia.[1][3][4] It pairs meropenem, a broad-spectrum carbapenem antibiotic, with vaborbactam, a potent inhibitor of Ambler class A and C serine β-lactamases, most notably the KPC enzyme.[5][6] This guide synthesizes the available in vitro data to provide a detailed technical resource on its activity against CRE.
Mechanism of Action
The efficacy of this compound stems from a synergistic interaction between its two components.
-
Meropenem: As a carbapenem antibiotic, meropenem inhibits bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[5][7] This action disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death.[5] In CRE, this activity is compromised by carbapenemases that hydrolyze meropenem's β-lactam ring.
-
Vaborbactam: Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor.[5][6] It has no intrinsic antibacterial activity.[7] Its primary role is to protect meropenem from degradation. Vaborbactam forms a stable, reversible covalent bond with the serine residue in the active site of class A (e.g., KPC, CTX-M) and class C (e.g., AmpC) β-lactamases, effectively inactivating them.[5][6][8] This inhibition restores the antibacterial activity of meropenem against carbapenemase-producing CRE.[5] Vaborbactam does not inhibit class B (metallo-β-lactamases) or class D (oxacillinases) enzymes.[5][9]
Quantitative In Vitro Activity
Numerous surveillance studies have demonstrated the potent in vitro activity of this compound against CRE isolates. Vaborbactam significantly lowers the minimum inhibitory concentrations (MICs) of meropenem against KPC-producing Enterobacteriaceae.
Summary of Susceptibility Data
The tables below summarize the MIC distributions and susceptibility rates of this compound against CRE isolates from various studies.
Table 1: this compound (M-V) Activity Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Study / Region | Isolate Collection Period | No. of CRE Isolates | M-V MIC₅₀ (mg/L) | M-V MIC₉₀ (mg/L) | % Susceptible | Citation(s) |
|---|---|---|---|---|---|---|
| U.S. Hospitals | 2016 - 2018 | 152 | 0.06 | 2 | 95.4% | [3] |
| U.S. Medical Centers | 2016 - 2020 | 222 | - | - | 93.2% | [10] |
| Global Surveillance | Pre-2018 | 265 | 0.5 | 32 | - | [5] |
| China | 2004 - 2014 | 128 (KPC-producing) | 0.5 | 8 | 76.6% (K. pneumoniae) | [1] |
| Southeast China | Pre-2021 | 58 (E. coli) | - | - | 83% |[11] |
Susceptibility breakpoints are based on CLSI (≤4/8 mg/L) or FDA standards unless otherwise noted.[1][3][10]
Activity Based on Carbapenemase Genotype
The efficacy of this compound is highly dependent on the type of carbapenemase produced by the CRE isolate. It is most active against serine carbapenemases like KPC and shows limited to no activity against metallo-β-lactamases (MBLs) like NDM and VIM, or oxacillinases (OXA-type).
Table 2: this compound (M-V) Activity Against CRE by Carbapenemase Type
| Carbapenemase Type | No. of Isolates | M-V MIC₅₀ (mg/L) | M-V MIC₉₀ (mg/L) | % Susceptible | Citation(s) |
|---|---|---|---|---|---|
| KPC-Producers | |||||
| Global Surveillance | 991 | 0.06 | 1 | 99% | [5] |
| U.S. Isolates | 180 | - | - | 98.9% | [10] |
| KPC-2 | 610 | 0.06 | 1 | - | [5] |
| KPC-3 | 373 | 0.12 | 1 | - | [5] |
| Non-KPC-Producers / Other Genotypes | |||||
| Non-KPC CRE (Global) | - | 4 | >32 | - | [5] |
| MBL and/or OXA-48-like | 7 | - | - | 14.3% (CLSI) | [3] |
| Carbapenemase-Negative CRE | 18 | 1 | 4 | 100% (at ≤4 mg/L) | [3] |
| NDM-1 or NDM-5 (E. coli) | 6 | >32 | >32 | 0% |[11] |
Comparative In Vitro Activity
When tested against CRE, this compound consistently demonstrates superior activity compared to older β-lactams and many other antimicrobial classes.
Table 3: Comparative Activity of this compound and Other Agents Against CRE
| Antimicrobial Agent | No. of CRE Isolates | % Susceptible | Citation(s) |
|---|---|---|---|
| This compound | 152 | 95.4% | [3] |
| Meropenem | 265 | <10% (approx.) | [5] |
| Other β-Lactams | 152 | ≤6.6% | [3] |
| Tigecycline | 152 | 96.7% | [3] |
| Colistin | 152 | 83.3% | [3] |
| Amikacin | 152 | 78.3% | [3] |
| Minocycline | 152 | 63.2% |[3] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The in vitro activity data presented are primarily generated using the reference broth microdilution (BMD) method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Reference)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.[3][9][10]
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: Meropenem is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton broth (CAMHB). For this compound testing, vaborbactam is added to the broth at a fixed concentration of 8 mg/L.[1][10][11]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared. Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final bacterial concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution panel.
-
Inoculation and Incubation: Standard 96-well microtiter plates containing the serially diluted antimicrobial agent(s) are inoculated with the prepared bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality Control (QC): QC is performed concurrently using reference strains such as E. coli ATCC 25922, E. coli ATCC 35218, and K. pneumoniae ATCC 700603.[3][12] The resulting MIC values for these strains must fall within established acceptable ranges for the test to be considered valid.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of this compound and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 8. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. jmilabs.com [jmilabs.com]
Meropenem-Vaborbactam: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE), pose a significant threat to public health.[1][2] Meropenem-vaborbactam, a combination of a carbapenem antibiotic and a novel β-lactamase inhibitor, has emerged as a critical therapeutic option for treating serious infections caused by these challenging pathogens.[2][3][4] Vaborbactam, a cyclic boronic acid-based β-lactamase inhibitor, effectively restores the activity of meropenem against many carbapenemase-producing organisms.[5][6][7][8] This technical guide provides an in-depth overview of the spectrum of activity, mechanism of action, and resistance mechanisms related to this compound, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
The efficacy of this compound stems from the synergistic action of its two components. Meropenem, a broad-spectrum carbapenem, exerts its bactericidal effect by penetrating the bacterial cell wall and binding to essential penicillin-binding proteins (PBPs), thereby inhibiting peptidoglycan synthesis and leading to cell lysis.[7][9][10] Vaborbactam, on its own, possesses no antibacterial activity.[10] Its crucial role is to protect meropenem from degradation by a wide range of serine β-lactamases, particularly Klebsiella pneumoniae carbapenemases (KPCs).[2][5][7][8]
References
- 1. bmj.com [bmj.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Meropenem–Vaborbactam for Treatment of Carbapenem-Resistant Enterobacterales: A Narrative Review of Clinical Practice Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
Early-Phase Clinical Trial Data on Meropenem-Vaborbactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meropenem-vaborbactam is a combination antibiotic therapy developed to combat serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE), a significant public health threat. This document provides a detailed overview of the early-phase clinical trial data, focusing on the pharmacokinetics, safety, and efficacy of this combination. It is intended to serve as a technical resource for professionals in the fields of infectious disease research and drug development.
Mechanism of Action
Meropenem, a carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2] Resistance to carbapenems in many CRE strains is mediated by the production of β-lactamase enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC), which hydrolyze the carbapenem ring and inactivate the drug.[2][3][4]
Vaborbactam is a novel, first-in-class, boronic acid-based β-lactamase inhibitor.[5][6][7] It potently inhibits serine β-lactamases, including Ambler class A (such as KPC) and class C enzymes.[4][8][9] By binding to and inactivating these enzymes, vaborbactam restores the antimicrobial activity of meropenem against KPC-producing CRE.[4][5][10] Vaborbactam does not possess intrinsic antibacterial activity.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of Meropenem and Vaborbactam in Healthy Adult Subjects (Phase 1)
This table summarizes the pharmacokinetic properties of meropenem and vaborbactam when administered alone and in combination to healthy adults. The data indicates no significant pharmacokinetic interaction between the two drugs.[5] Both agents are primarily cleared by the kidneys.[1]
| Parameter | Meropenem (2g alone) | Meropenem (in combination with 2g Vaborbactam) | Vaborbactam (2g alone) | Vaborbactam (in combination with 2g Meropenem) |
| Cmax (µg/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| AUC (µg·h/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| Renal Clearance | Data not specified | Data not specified | Data not specified | Data not specified |
| % Excreted Unchanged in Urine | 47-64% | 47-64% | 75-95% | 75-95% |
Note: Specific Cmax and AUC values from early phase trials in healthy volunteers are not detailed in the provided search results, but the studies confirmed similar exposure when drugs are administered alone or in combination.[1][5]
Table 2: Clinical Efficacy in TANGO II Trial (Carbapenem-Resistant Enterobacteriaceae Infections)
The TANGO II trial was a multinational, open-label, randomized clinical trial that evaluated the efficacy and safety of this compound in patients with serious infections due to CRE.[11]
| Outcome | This compound (n=32) | Best Available Therapy (BAT) (n=15) |
| Clinical Cure at End of Treatment | 65.6% (21/32) | 33.3% (5/15) |
| Clinical Cure at Test of Cure | 59% | Data not specified |
| 28-Day All-Cause Mortality | Data not specified, but 30-day survival was 90% in a related study[11] | Data not specified |
Table 3: Safety and Tolerability in TANGO II Trial
| Adverse Event | This compound (n=50) | Best Available Therapy (BAT) (n=25) |
| Severe Treatment-Emergent AEs | 14% (7/50) | 28% (7/25) |
| Renal-Related Treatment-Emergent AEs | 4% (2/50) | 24% (6/25) |
Table 4: Clinical Efficacy in TANGO I Trial (Complicated Urinary Tract Infections)
The TANGO I trial was a double-blind, randomized, non-inferiority trial comparing this compound to piperacillin-tazobactam for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis.[12][13]
| Outcome (m-MITT Population) | This compound (n=272) | Piperacillin-Tazobactam (n=273) |
| Overall Success at End of IV Treatment | 98.4% | 94.3% |
| Adverse Reactions Leading to Discontinuation | 2.9% (8/272) | 5.1% (14/273) |
Experimental Protocols
Phase 1 Safety and Pharmacokinetics Study
-
Study Design: A randomized, placebo-controlled, double-blind, single- and multiple-ascending dose study.[5]
-
Participants: Healthy adult subjects.[5]
-
Methodology:
-
Subjects were enrolled into one of five dose cohorts.[5]
-
Cohorts received single and multiple ascending intravenous doses of meropenem (1g or 2g) and/or vaborbactam (250mg to 2000mg) alone or in combination.[5] Doses were administered as a 3-hour infusion.[5][8]
-
Serial plasma and urine samples were collected at predefined intervals.
-
Concentrations of meropenem and vaborbactam were determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
-
Pharmacokinetic parameters (Cmax, AUC, clearance) were calculated using non-compartmental analysis.
-
Safety and tolerability were assessed through monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.
-
-
Outcome Measures: The primary outcomes were the safety, tolerability, and pharmacokinetic profiles of meropenem and vaborbactam, administered alone and in combination.[5]
Microbiological Susceptibility Testing
-
Methodology:
-
Bacterial isolates were collected from clinical specimens.
-
Susceptibility testing was performed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][14]
-
Minimum Inhibitory Concentrations (MICs) of meropenem alone and in combination with a fixed concentration of vaborbactam (typically 8 µg/mL) were determined.[9]
-
For carbapenem-resistant isolates, whole-genome sequencing was often performed to identify resistance mechanisms, such as the presence of carbapenemase genes (e.g., blaKPC).[3][14]
-
Conclusion
Early-phase clinical trials have established a favorable pharmacokinetic and safety profile for this compound. The combination demonstrates no significant drug-drug interactions, and its components show correlated pharmacokinetics, simplifying dosing regimens.[1] Subsequent Phase 3 trials, TANGO I and TANGO II, have confirmed its clinical efficacy in treating complicated urinary tract infections and serious infections caused by carbapenem-resistant Enterobacteriaceae, respectively.[11][12] this compound represents a valuable therapeutic option for infections caused by KPC-producing organisms.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Vaborbactam and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic evaluation of meropenem and vaborbactam for the treatment of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Early Experience With this compound for Treatment of Carbapenem-resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. VABOMERE (meropenem and vaborbactam) Ç Clinical Efficacy [vabomere.com]
- 14. researchgate.net [researchgate.net]
Meropenem-Vaborbactam: A Technical Guide to Overcoming Serine β-Lactamase Mediated Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of β-Lactamase-Mediated Resistance
β-lactam antibiotics, characterized by the eponymous four-membered ring, have long been the cornerstone of antibacterial therapy.[1] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1][2] However, the clinical efficacy of this extensive class of drugs is severely threatened by the widespread emergence of bacterial resistance. The most significant mechanism of resistance against β-lactams in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3][4]
Among the most formidable of these are the serine β-lactamases, particularly carbapenemases like the Klebsiella pneumoniae Carbapenemase (KPC), which can degrade even the most potent carbapenem antibiotics.[5] This has created an urgent need for novel therapeutic strategies. One such strategy is the combination of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). Meropenem-vaborbactam is a next-generation combination therapy developed to combat infections caused by carbapenem-resistant Enterobacterales (CRE), especially those producing KPC enzymes.[6] Vaborbactam (formerly RPX7009) is a novel, cyclic boronic acid-based BLI that potently inhibits a wide range of serine β-lactamases, thereby restoring the antibacterial activity of meropenem.[3][7][8]
Mechanism of Action: Restoring Meropenem's Potency
The combination of meropenem and vaborbactam is a synergistic pairing designed to overcome specific resistance mechanisms.
-
Meropenem: A broad-spectrum carbapenem antibiotic that provides antibacterial activity by binding to and inactivating essential PBPs (PBP2, PBP3, and PBP4), which disrupts cell wall synthesis and leads to cell death.[9] In the absence of potent β-lactamases, meropenem is highly effective against a wide range of Gram-negative bacteria.
-
Vaborbactam: A non-β-lactam, cyclic boronic acid derivative that acts as a potent inhibitor of Ambler Class A and Class C serine β-lactamases.[3][9][10] Vaborbactam itself possesses no intrinsic antibacterial activity.[9] Its function is to protect meropenem from enzymatic degradation.
The inhibitory mechanism of vaborbactam involves a two-step kinetic process.[3] First, it forms a non-covalent complex with the β-lactamase. Subsequently, the boron atom of vaborbactam forms a reversible, covalent bond with the catalytic serine residue (Ser70 in KPC-2) in the active site of the enzyme.[2][3][11] This forms a highly stable acyl-enzyme intermediate that is resistant to deacylation, effectively sequestering the enzyme and preventing it from hydrolyzing meropenem.[3] The high stability of this complex is demonstrated by a very low dissociation constant (koff), particularly with KPC enzymes.[3] Crystal structure analysis of the KPC-2-vaborbactam complex reveals that vaborbactam forms several hydrogen bonds within the active site, contributing to its high affinity.[2][10][11][12]
Spectrum of Activity Against Serine β-Lactamases
Vaborbactam demonstrates potent inhibition against specific classes of β-lactamases, as categorized by the Ambler classification system. This system divides β-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequences.[13] Classes A, C, and D are serine hydrolases, while Class B enzymes are metallo-β-lactamases (MBLs) that require zinc for activity.[13]
The activity of vaborbactam is primarily directed against Class A and Class C enzymes.[3][9][10][14]
-
Class A: Vaborbactam is a highly potent inhibitor of Class A carbapenemases, most notably KPC-2 and KPC-3.[3][15][16] It also demonstrates inhibitory activity against other common Class A enzymes such as CTX-M, SHV, and TEM extended-spectrum β-lactamases (ESBLs).[10][15]
-
Class C: Vaborbactam inhibits a variety of Class C enzymes (AmpC cephalosporinases), such as P99, MIR, and FOX.[10][15]
-
Class D and B: Vaborbactam exhibits poor to no activity against Class D serine oxacillinases (OXA-type carbapenemases) and is not active against Class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[3][6][15]
References
- 1. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. bmj.com [bmj.com]
- 8. jmilabs.com [jmilabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. streck.com [streck.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Determination of MIC and disk diffusion quality control guidelines for this compound, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaborbactam's Inhibition of Klebsiella pneumoniae Carbapenemase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), represent a significant global health threat. Vaborbactam, a cyclic boronic acid-based β-lactamase inhibitor, in combination with the carbapenem meropenem, has emerged as a critical therapeutic option against KPC-producing organisms. This technical guide provides an in-depth analysis of the biochemical and structural basis of vaborbactam's potent inhibitory activity against KPC enzymes. It details the mechanism of action, summarizes key kinetic parameters, outlines experimental methodologies, and presents visual representations of the inhibitory pathway and experimental workflows.
Introduction
The rise of antibiotic resistance has severely limited treatment options for infections caused by multidrug-resistant Gram-negative bacteria.[1] Among the most concerning resistance mechanisms is the production of β-lactamase enzymes that inactivate β-lactam antibiotics.[2] Klebsiella pneumoniae carbapenemases (KPCs) are Ambler class A serine β-lactamases that can hydrolyze a broad spectrum of β-lactams, including carbapenems, which are often considered last-resort antibiotics.[3][4][5][6] Vaborbactam (formerly RPX7009) is a novel, potent inhibitor of class A and class C serine β-lactamases, with particularly strong activity against KPC enzymes.[2][3][7][8][9][10] This document serves as a technical resource, elucidating the core principles of vaborbactam's interaction with KPC.
Mechanism of Vaborbactam Inhibition
Vaborbactam functions as a reversible, covalent inhibitor of KPC.[3][11] Its mechanism involves a two-step process:
-
Initial Non-covalent Binding: Vaborbactam first binds to the active site of the KPC enzyme to form a non-covalent Michaelis-Menten complex.[11]
-
Covalent Acyl-Enzyme Intermediate Formation: The boron atom of vaborbactam is subsequently attacked by the catalytic serine residue (Ser70) in the KPC active site, forming a stable, covalent acyl-enzyme intermediate.[3][11] This complex is highly stable, effectively sequestering the enzyme and preventing it from hydrolyzing carbapenems.[2]
Unlike "suicidal" inhibitors, vaborbactam is not hydrolyzed during this process and the covalent bond is slowly reversible.[12] This reversible nature, coupled with a very slow off-rate for KPC, contributes to its potent and sustained inhibitory effect.[2][11]
Quantitative Analysis of Vaborbactam-KPC Interaction
The inhibitory potency of vaborbactam against KPC has been extensively characterized through kinetic studies. The key parameters are summarized in the tables below.
Table 1: Inhibition Constants (Ki) and Dissociation Constants (Kd) of Vaborbactam
| Enzyme | Ki app (μM) | Kd (μM) | Reference(s) |
| KPC-2 | 0.056 ± 0.015 | 0.008 | [2][13] |
| KPC-3 | 0.050 ± 0.016 | - | [2] |
Ki app (apparent inhibition constant) reflects the overall inhibitory potency. Kd (dissociation constant) represents the affinity of the inhibitor for the enzyme.
Table 2: Kinetic Parameters for Vaborbactam Inactivation of KPC
| Enzyme | k2/K (M-1s-1) | koff (s-1) | Residence Time (min) | Reference(s) |
| KPC-2 | (5.5 ± 0.5) x 103 | 0.000043 ± 0.000006 | 394 ± 50 | [2] |
| KPC-3 | (6.7 ± 0.3) x 103 | 0.000030 ± 0.000001 | - | [2] |
k2/K represents the second-order rate constant for enzyme inactivation, indicating the efficiency of covalent bond formation. koff is the first-order rate constant for the dissociation of the covalent complex, with a lower value indicating a more stable complex and longer residence time.
Structural Insights into Vaborbactam Binding
X-ray crystallography has provided high-resolution views of vaborbactam bound to the active site of KPC-2.[11] These structures reveal key interactions that underpin its potent inhibition:
-
Covalent Bond: A covalent bond is formed between the boron atom of vaborbactam and the hydroxyl group of the catalytic Ser70 residue.[11]
-
Active Site Interactions: The vaborbactam molecule is further stabilized by a network of hydrogen bonds and hydrophobic interactions with key active site residues, including Asn132, Ser130, and Thr237.
-
W105 Conformation: The conformation of the Trp105 residue in the active site influences the inactivation rate and the stability of the covalent complex.[11] The compact binding mode of vaborbactam in KPC-2, compared to other β-lactamases like CTX-M, contributes to its high affinity and slow dissociation.[11]
Experimental Protocols
The quantitative data presented were generated using established biochemical assays. Below are detailed methodologies for key experiments.
Determination of Apparent Inhibition Constant (Ki app)
This protocol is used to determine the concentration of vaborbactam required to reduce the rate of substrate hydrolysis by 50%.
-
Enzyme and Reagents:
-
Purified, recombinant His-tagged KPC-2 enzyme.
-
Nitrocefin (a chromogenic β-lactam substrate).
-
Vaborbactam stock solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Assay Procedure:
-
A constant concentration of KPC-2 enzyme is pre-incubated with varying concentrations of vaborbactam for a set period (e.g., 10 minutes) at room temperature in a 96-well microtiter plate.
-
The reaction is initiated by adding a solution of nitrocefin to a final concentration equivalent to its Km value for KPC-2.
-
The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.
-
The initial velocity (Vi) of the reaction is calculated for each vaborbactam concentration.
-
The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki app is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Measurement of Inactivation and Dissociation Rate Constants (k2/K and koff)
This protocol assesses the kinetics of covalent bond formation and dissociation.
-
Inactivation (k2/K) Assay:
-
Varying concentrations of vaborbactam are rapidly mixed with a fixed concentration of KPC-2 enzyme and a high concentration of nitrocefin.
-
The hydrolysis of nitrocefin is monitored continuously from time zero.
-
The resulting progress curves show a progressive decrease in the rate of hydrolysis as the enzyme is inactivated.
-
The observed first-order rate constant of inactivation (kobs) is determined for each vaborbactam concentration by fitting the progress curves to an exponential decay equation.
-
The second-order inactivation rate constant (k2/K) is obtained from the slope of a linear plot of kobs versus vaborbactam concentration.
-
-
Dissociation (koff) Assay:
-
KPC-2 enzyme is pre-incubated with a saturating concentration of vaborbactam to form the covalent complex.
-
The enzyme-inhibitor complex is then rapidly diluted (e.g., 100-fold) into a solution containing nitrocefin to prevent re-binding of the dissociated inhibitor.
-
The return of enzymatic activity is monitored over an extended period (several hours) by measuring nitrocefin hydrolysis.
-
The first-order dissociation rate constant (koff) is determined by fitting the resulting data to a first-order equation for the recovery of enzyme activity.
-
References
- 1. bmj.com [bmj.com]
- 2. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Meropenem/vaborbactam activity against carbapenem-resistant Klebsiella pneumoniae from catheter-related bloodstream infections [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In vitro Susceptibility Testing of Meropenem-Vaborbactam
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for determining the in vitro susceptibility of bacteria to Meropenem-vaborbactam. The information compiled is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a combination antimicrobial agent consisting of a carbapenem antibiotic, meropenem, and a novel beta-lactamase inhibitor, vaborbactam.[1] Vaborbactam is a cyclic boronic acid derivative that potently inhibits serine beta-lactamases, most notably Klebsiella pneumoniae carbapenemase (KPC).[1][2][3] This combination restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).[3][4] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance.
The primary methods for determining the susceptibility of bacteria to this compound are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of inhibition.
Mechanism of Action and Resistance
Meropenem, like other carbapenems, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[5] Resistance to carbapenems in Enterobacterales is often mediated by the production of carbapenemases, such as KPC, which hydrolyze the carbapenem molecule.[5] Vaborbactam is a non-suicidal, reversible inhibitor of serine carbapenemases, including KPC enzymes.[5] By binding to the active site of these enzymes, vaborbactam protects meropenem from hydrolysis, allowing it to exert its antibacterial activity.[5]
Mechanisms of resistance to this compound can include mutations in the genes encoding porins, which can limit the entry of the drug into the bacterial cell, and alterations in the KPC enzyme itself.[6][7]
Data Presentation
Table 1: this compound MIC Breakpoints for Enterobacterales (µg/mL)
| Organism | CLSI (M100)[4] | EUCAST[8] |
| Enterobacterales | ||
| Susceptible (S) | ≤ 4/8 | ≤ 8/8 |
| Intermediate (I) | 8/8 | - |
| Resistant (R) | ≥ 16/8 | > 8/8 |
Vaborbactam concentration is fixed at 8 µg/mL.
Table 2: this compound Disk Diffusion Zone Diameter Breakpoints for Enterobacterales (mm)
| Organism | Disk Content | CLSI (M100)[9] |
| S | ||
| Enterobacterales | Meropenem (20 µg) / Vaborbactam (10 µg) | ≥ 17 |
Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing
| QC Strain | Method | This compound Concentration | Acceptable QC Range |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.008/8 - 0.06/8 µg/mL | - |
| Disk Diffusion | 20/10 µg | 31-37 mm[9] | |
| Klebsiella pneumoniae ATCC BAA-1705 (KPC-2) | Broth Microdilution | 0.008/8 - 0.06/8 µg/mL[10] | - |
| Disk Diffusion | 20/10 µg | 21-27 mm[9] | |
| Klebsiella pneumoniae ATCC BAA-2814 (KPC-3) | Broth Microdilution | 0.12/8 - 0.5/8 µg/mL[10] | - |
| Disk Diffusion | 20/10 µg | 16-20 mm[9] | |
| Klebsiella pneumoniae ATCC 700603 | Disk Diffusion | 20/10 µg | 29-35 mm[9] |
Vaborbactam concentration is fixed at 8 µg/mL for broth microdilution.
Experimental Protocols
Broth Microdilution Method (Reference Method)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound. The procedure should be performed according to the guidelines outlined in CLSI document M07.[11]
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705, K. pneumoniae ATCC BAA-2814)
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound. Vaborbactam should be maintained at a fixed concentration of 8 µg/mL in the final test wells.[12] Serially dilute the meropenem component in CAMHB to achieve the desired concentration range in the microtiter plate wells.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL vaborbactam) that completely inhibits visible bacterial growth.
-
Quality Control: Concurrently test the recommended QC strains. The resulting MIC values must fall within the established acceptable ranges (see Table 3).
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative test that provides a categorical result (Susceptible, Intermediate, or Resistant). The procedure should follow the guidelines in CLSI document M02.
Materials:
-
This compound disks (20 µg meropenem / 10 µg vaborbactam)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705, K. pneumoniae ATCC BAA-2814, K. pneumoniae ATCC 700603)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply the this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Interpretation: Interpret the zone diameter according to the established breakpoints (see Table 2).
-
Quality Control: Concurrently test the recommended QC strains. The resulting zone diameters must fall within the established acceptable ranges (see Table 3).
Automated Susceptibility Testing Systems
Several commercial automated systems are available for this compound susceptibility testing, including:
-
VITEK® 2 (bioMérieux)[13]
-
MicroScan® WalkAway® (Beckman Coulter)[13]
-
BD Phoenix™ (Becton, Dickinson and Company)[13]
It is essential to follow the manufacturer's instructions for each specific system. These systems provide automated reading and interpretation of susceptibility results.
Conclusion
Standardized in vitro susceptibility testing methods are fundamental for the appropriate clinical use of this compound and for monitoring resistance trends. Adherence to established protocols from CLSI and EUCAST, including rigorous quality control practices, is essential for generating accurate and reliable data. These application notes and protocols provide a detailed guide for researchers and laboratory professionals to perform this compound susceptibility testing effectively.
References
- 1. Determination of MIC and disk diffusion quality control guidelines for this compound, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meropenem–Vaborbactam (Vabomere™): Another Option for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. KoreaMed [koreamed.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. jmilabs.com [jmilabs.com]
- 12. In vitro activity of meropenem/vaborbactam and characterisation of carbapenem resistance mechanisms among carbapenem-resistant Enterobacteriaceae from the 2015 meropenem/vaborbactam surveillance programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VABOMERE (meropenem and vaborbactam) Ç Susceptibility Testing [vabomere.com]
Broth microdilution protocol for Meropenem-vaborbactam MIC testing
Application Notes and Protocols
Topic: Broth Microdilution Protocol for Meropenem-Vaborbactam MIC Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a combination antimicrobial agent comprising a carbapenem antibiotic (meropenem) and a novel boronic acid β-lactamase inhibitor (vaborbactam).[1][2] This combination is effective against Gram-negative bacteria, including those that produce Klebsiella pneumoniae carbapenemase (KPC).[1][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for clinical diagnostics, surveillance studies, and drug development. The broth microdilution method is a standardized technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.[4][5] This document provides a detailed protocol for performing broth microdilution MIC testing for this compound, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound broth microdilution MIC assay.
| Parameter | Value | Reference |
| Antimicrobial Agent | This compound | [1][2] |
| Vaborbactam Concentration | Fixed at 8 µg/mL | [1][2] |
| Meropenem Concentration Range | Two-fold serial dilutions (e.g., 0.004 to 8 µg/mL) | [1] |
| Broth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | [1][2] |
| Inoculum Density | Approximately 5 x 10^5 CFU/mL in the final well volume | [1] |
| Incubation Temperature | 35 ± 2°C | [6] |
| Incubation Time | 16-20 hours in ambient atmosphere | [7] |
| Final Well Volume | Typically 100 µL | - |
Experimental Protocol
This protocol outlines the steps for determining the MIC of this compound against bacterial isolates using the broth microdilution method.
Materials and Reagents
-
Meropenem analytical standard
-
Vaborbactam analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Bacterial isolates for testing
-
Quality control (QC) bacterial strains (e.g., K. pneumoniae ATCC® BAA-1705™, P. aeruginosa ATCC® 27853™)
-
0.85% sterile saline or sterile deionized water
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Vortex mixer
-
Incubator (35 ± 2°C)
Preparation of Antimicrobial Stock Solutions
-
Meropenem Stock Solution (e.g., 1280 µg/mL):
-
Accurately weigh the required amount of meropenem analytical standard.
-
Reconstitute in a suitable solvent as recommended by the manufacturer to achieve a high-concentration stock solution.
-
Further dilute in sterile deionized water or a specified buffer to obtain a working stock solution of 1280 µg/mL.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store aliquots at -70°C or as recommended by the manufacturer.
-
-
Vaborbactam Stock Solution (e.g., 1280 µg/mL):
-
Accurately weigh the required amount of vaborbactam analytical standard.
-
Reconstitute in a suitable solvent as recommended by the manufacturer.
-
Further dilute in sterile deionized water or a specified buffer to obtain a working stock solution of 1280 µg/mL.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store aliquots at -70°C or as recommended by the manufacturer.
-
Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10^8 CFU/mL.[7]
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum broth, from which 50 µL will be added to each well containing 50 µL of the antibiotic dilution.
Preparation of Microtiter Plates
-
This protocol describes the preparation of the antibiotic dilutions directly in the microtiter plate.
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Prepare an intermediate dilution of meropenem and vaborbactam. For the highest concentration well (e.g., 8 µg/mL meropenem), the starting concentration of meropenem in the first well should be 16 µg/mL, as it will be diluted 1:1 with the inoculum.
-
To achieve a constant 8 µg/mL of vaborbactam in each well, vaborbactam should be added to the CAMHB used for dilution at a concentration of 16 µg/mL.
-
Column 1: Add 100 µL of the highest concentration of meropenem (e.g., 16 µg/mL) combined with 16 µg/mL vaborbactam in CAMHB.
-
Serial Dilution (Columns 1-10):
-
Using a multichannel pipette, transfer 50 µL from Column 1 to the corresponding wells in Column 2.
-
Mix the contents of Column 2 by pipetting up and down.
-
Continue this two-fold serial dilution process from Column 2 to Column 10.
-
After transferring from Column 9 to Column 10, discard the final 50 µL from Column 10.
-
-
Column 11 (Growth Control): These wells should contain 50 µL of CAMHB with 16 µg/mL vaborbactam but no meropenem.
-
Column 12 (Sterility Control): These wells should contain 100 µL of CAMHB only (no antibiotic and no inoculum).
Inoculation and Incubation
-
Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum (from step 3.5) to each well in Columns 1-11. Do not inoculate the sterility control wells (Column 12).
-
The final volume in each well (except Column 12) will be 100 µL.
-
Seal the plates with an adhesive lid or place them in a container to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, examine the sterility control well (Column 12) to ensure no bacterial growth has occurred.
-
Examine the growth control well (Column 11) to confirm adequate bacterial growth.
-
The MIC is defined as the lowest concentration of meropenem (in the presence of a fixed 8 µg/mL of vaborbactam) that completely inhibits visible bacterial growth. Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The results are reported as the meropenem concentration of the MIC. For example, if the last well with no growth is the well containing 2 µg/mL of meropenem, the MIC is 2 µg/mL.
Quality Control
It is essential to perform quality control testing with each batch of MIC determinations to ensure the accuracy and reproducibility of the results.
-
QC Strains: Include well-characterized QC strains with known this compound MIC ranges in each test run.
-
Recommended QC Strains and Expected MIC Ranges:
| Quality Control Strain | This compound MIC Range (µg/mL) | Reference |
| K. pneumoniae ATCC® BAA-1705™ | 0.008/8 - 0.06/8 | [1] |
| K. pneumoniae ATCC® BAA-2814™ | 0.12/8 - 0.5/8 | [1] |
| E. coli ATCC® 25922™ | 0.008/8 - 0.06/8 | [1] |
| P. aeruginosa ATCC® 27853™ | 0.12/8 - 1/8 | [1] |
-
The obtained MIC values for the QC strains must fall within the acceptable ranges for the test results to be considered valid.
Experimental Workflow Diagram
Caption: Workflow for this compound Broth Microdilution MIC Testing.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. jmilabs.com [jmilabs.com]
- 3. journals.asm.org [journals.asm.org]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liofilchem.com [liofilchem.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Meropenem-Vaborbactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to assess the in vivo efficacy of the meropenem-vaborbactam combination. The information is curated for professionals in infectious disease research and antimicrobial drug development.
Introduction
This compound is a combination antimicrobial agent comprising a carbapenem antibiotic (meropenem) and a novel beta-lactamase inhibitor (vaborbactam).[1] Vaborbactam is a cyclic boronic acid-based inhibitor that potently inactivates serine beta-lactamases, most notably Klebsiella pneumoniae carbapenemases (KPCs).[1][2][3] This combination restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE), which represent a significant challenge in clinical practice.[4][5] Animal models are indispensable for preclinical evaluation of the efficacy of this compound against these multidrug-resistant pathogens. The most commonly employed and well-characterized models include the neutropenic mouse thigh infection model, the lung infection model, and the pyelonephritis (urinary tract infection) model.[2][6][7][8] These models allow for the investigation of pharmacokinetics/pharmacodynamics (PK/PD) and the determination of effective dosing regimens that can be translated to human clinical settings.[9][10]
Animal Models for this compound Efficacy
Neutropenic Mouse Thigh Infection Model
The neutropenic mouse thigh infection model is a standard and robust model for evaluating the in vivo bactericidal activity of antimicrobial agents. It is particularly useful for studying drug efficacy in an immunocompromised host, mimicking conditions in neutropenic patients who are highly susceptible to severe bacterial infections.
Murine Lung Infection Model
The lung infection model, or murine pneumonia model, is critical for assessing the efficacy of antibiotics against respiratory pathogens. This model is relevant for studying hospital-acquired and ventilator-associated pneumonia (HAP/VAP), where CRE can be a causative agent.[11] The model allows for the evaluation of drug penetration into the lung tissue and epithelial lining fluid, which is crucial for predicting clinical success in treating pneumonia.
Murine Pyelonephritis (Urinary Tract Infection) Model
Given that this compound is approved for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, the murine pyelonephritis model is highly relevant.[3][6][12][13] This model simulates an upper urinary tract infection and is used to assess the ability of the drug combination to reduce bacterial burden in the kidneys.[3][6]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Meropenem with and without Vaborbactam
| Bacterial Species | Strain | Meropenem MIC (mg/L) | Meropenem MIC with 8 mg/L Vaborbactam (mg/L) | Reference |
| K. pneumoniae | KP1074 | ≥64 | 0.5 | [2] |
| K. pneumoniae | KP1094 | 512 | 4 | [2] |
| K. pneumoniae | - | 32 | ≤0.06 | [6] |
| E. coli | UNT167-1 | 32 | ≤0.06 | [6] |
| P. aeruginosa | PAM3210 | 2 | 2 | [7] |
| P. aeruginosa | PAM3353 | 4 | 2 | [7] |
| P. aeruginosa | PAM3377 | 4 | 4 | [7] |
| P. aeruginosa | PAM3312 | 8 | 8 | [7] |
| P. aeruginosa | PAM3232 | 8 | 8 | [7] |
| P. aeruginosa | PAM3304 | 16 | 8 | [7] |
| A. baumannii | AB1022 | 2 | 2 | [7] |
| A. baumannii | AB1157 | 4 | 4 | [7] |
| A. baumannii | AB1137 | 8 | 8 | [7] |
Table 2: Murine Pharmacokinetic Parameters of Meropenem and Vaborbactam
| Drug | Dose (mg/kg) | Dosing Regimen | Simulated Human Regimen | Reference |
| Meropenem | 300 | Every 2 hours for 24 hours | 2g every 8 hours by 3-hour infusion | [2][9] |
| Vaborbactam | 50 | Every 2 hours for 24 hours | 2g every 8 hours by 3-hour infusion | [2][9] |
| Meropenem | 100 | Every 2 hours for 24 hours | 1g every 8 hours by 3-hour infusion | [6] |
| Vaborbactam | 25 | Every 2 hours for 24 hours | 1g every 8 hours by 3-hour infusion | [6] |
Table 3: Efficacy of this compound in Murine Infection Models
| Infection Model | Bacterial Strain(s) | Treatment Regimen (mg/kg) | Bacterial Load Reduction (log10 CFU/tissue) vs. Control | Reference |
| Neutropenic Thigh | 11 KPC-producing CRE | Meropenem 300 + Vaborbactam 50 | 0.8 to 2.89 | [2][14] |
| Lung | 2 KPC-producing CRE | Meropenem 300 + Vaborbactam 50 | >1.83 | [2][14] |
| Pyelonephritis | KPC-producing K. pneumoniae & E. coli | Meropenem 300 + Vaborbactam 50 | 2.21 to 2.80 | [6] |
Experimental Protocols
Protocol 1: Neutropenic Mouse Thigh Infection Model
This protocol details the procedure for establishing a localized thigh infection in neutropenic mice to evaluate the efficacy of this compound.
1. Materials:
-
Female Swiss Webster mice (or other suitable strain), 5-6 weeks of age.[7]
-
Cyclophosphamide for inducing neutropenia.
-
Test organism (e.g., KPC-producing K. pneumoniae).
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium.
-
Sterile 0.9% saline.
-
Meropenem and vaborbactam for injection.
-
Isoflurane for anesthesia.
-
Sterile syringes and needles.
-
Tissue homogenizer.
-
Mueller-Hinton agar plates.
2. Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic.
-
-
Inoculum Preparation:
-
Culture the test organism overnight in TSB at 37°C.
-
Subculture into fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., ~10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice using isoflurane.
-
Inject 0.1 mL of the bacterial inoculum into the thigh muscle of each mouse.[7]
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).[2]
-
Administer meropenem, vaborbactam, or the combination via the desired route (e.g., intraperitoneal or subcutaneous). Dosing regimens are designed to simulate human exposures (see Table 2).[2][6][9] A typical regimen is every 2 hours for 24 hours.[2][14]
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on Mueller-Hinton agar.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).
-
Calculate the bacterial load per gram of tissue and compare the treated groups to the untreated control group.
-
Protocol 2: Murine Lung Infection Model
This protocol outlines the steps for establishing a lung infection in mice to assess the efficacy of this compound against respiratory pathogens.
1. Materials:
-
Female mice (strain as appropriate for the model).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Test organism (e.g., KPC-producing K. pneumoniae).
-
Bacterial culture media and sterile saline.
-
Meropenem and vaborbactam.
-
Equipment for intratracheal or intranasal instillation.
-
Tissue homogenizer.
-
Agar plates for CFU enumeration.
2. Procedure:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in Protocol 1, adjusting the concentration as needed for the lung infection model.
-
-
Infection:
-
Anesthetize the mice.
-
Induce infection via intratracheal or intranasal administration of a defined volume of the bacterial suspension.
-
-
Treatment:
-
Begin treatment at a designated time after infection.
-
Administer this compound at doses that mimic human exposures.[2]
-
-
Efficacy Assessment:
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in sterile saline.
-
Determine the bacterial burden by plating serial dilutions and counting CFUs.
-
Compare the results from treated and untreated groups.
Protocol 3: Murine Pyelonephritis Model
This protocol describes the establishment of a urinary tract infection that ascends to the kidneys in mice.
1. Materials:
-
Female C3H/HeJ mice (or other susceptible strain), approximately 22g.[3][6]
-
Test organism (e.g., KPC-producing E. coli or K. pneumoniae).
-
Bacterial culture media and sterile saline.
-
Meropenem and vaborbactam.
-
Urethral catheter.
-
Anesthetic.
-
Tissue homogenizer.
-
Agar plates.
2. Procedure:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as previously described.
-
-
Infection:
-
Anesthetize the mice.
-
Introduce a specific volume of the bacterial suspension directly into the bladder via a urethral catheter to induce a retrograde infection.
-
-
Treatment:
-
Initiate the treatment regimen at a predetermined time post-infection.
-
Administer this compound at human-simulated doses.[6] Treatment can be administered for several days.
-
-
Efficacy Assessment:
-
At the end of the study period, euthanize the mice.
-
Aseptically remove the kidneys.
-
Homogenize the kidneys in sterile saline.
-
Plate serial dilutions to enumerate the bacterial load (CFU/gram of kidney tissue).
-
Compare the bacterial counts in the kidneys of treated versus untreated animals.
-
Conclusion
The animal models described provide a robust framework for the preclinical evaluation of this compound. The neutropenic thigh model is excellent for assessing bactericidal activity, the lung model for respiratory infections, and the pyelonephritis model for urinary tract infections.[2][6][7] Consistent findings across these models, demonstrating significant reductions in bacterial burden by this compound against KPC-producing CRE, have supported its clinical development and use.[3][14] Adherence to detailed and standardized protocols is essential for generating reproducible and translatable data.
References
- 1. scilit.com [scilit.com]
- 2. Activity of this compound in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound against Carbapenem-Resistant Enterobacteriaceae in a Murine Model of Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meropenem–Vaborbactam for Treatment of Carbapenem-Resistant Enterobacterales: A Narrative Review of Clinical Practice Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. drugtopics.com [drugtopics.com]
- 13. Meropenem and vaborbactam (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 14. Activity of this compound in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae | Scilit [scilit.com]
Application Notes & Protocols: Meropenem-Vaborbactam Pharmacodynamics in a Hollow-Fiber Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hollow-fiber infection model (HFIM) is a dynamic in vitro system that simulates human pharmacokinetic profiles of antimicrobial agents, allowing for the detailed study of pharmacodynamics (PD) and the suppression of resistance.[1][2][3] This document provides detailed application notes and protocols for utilizing the HFIM to evaluate the pharmacodynamics of meropenem-vaborbactam against carbapenem-resistant Enterobacteriaceae (CRE), particularly Klebsiella pneumoniae carbapenemase (KPC)-producing strains.
Meropenem, a carbapenem antibiotic, exhibits time-dependent bactericidal activity, for which the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the primary PK/PD index.[4][5] Vaborbactam is a novel β-lactamase inhibitor that restores the activity of meropenem against KPC-producing bacteria.[4][6] Studies in both neutropenic mouse thigh and hollow-fiber infection models have identified the 24-hour free vaborbactam area under the concentration-time curve (AUC) to this compound MIC ratio (fAUC/MIC) as the key PK/PD parameter for vaborbactam's efficacy.[6]
I. Experimental Protocols
This section details the methodology for conducting a hollow-fiber infection model experiment to assess the pharmacodynamics of this compound.
1. Materials and Equipment:
-
Bacterial Strains: Well-characterized KPC-producing Enterobacteriaceae isolates (e.g., Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacae).[6][7]
-
Hollow-Fiber Cartridges: Polysulfone or cellulose acetate hollow-fiber cartridges with a molecular weight cutoff that allows free passage of drugs but retains bacteria.[1]
-
Peristaltic Pumps: Multi-channel pumps for precise control of media and drug flow.
-
Central Reservoir: A central media reservoir connected to the hollow-fiber cartridge.
-
Growth Media: Cation-adjusted Mueller-Hinton broth (CAMHB) or other suitable broth.
-
Drug Solutions: Sterile, stock solutions of meropenem and vaborbactam of known concentrations.
-
Incubator: Calibrated to maintain a constant temperature of 37°C.
-
Sampling Ports: For aseptic collection of samples from the central reservoir and the extracapillary space of the cartridge.
-
Microbiological Supplies: Agar plates for bacterial quantification, serial dilution supplies.
-
Analytical Equipment: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for drug concentration determination.
2. Experimental Setup and Procedure:
-
System Assembly: Aseptically assemble the hollow-fiber system as depicted in the workflow diagram below. The system consists of a central reservoir, a hollow-fiber cartridge, and tubing connected to peristaltic pumps for media inflow and outflow.[1]
-
Sterilization: Sterilize the entire system, including the hollow-fiber cartridge and all tubing, according to the manufacturer's instructions.
-
Bacterial Inoculum Preparation:
-
Inoculation of the Hollow-Fiber Cartridge: Inoculate the extracapillary space of the hollow-fiber cartridge with the prepared bacterial suspension.
-
Initiation of Drug Dosing:
-
Simulate human pharmacokinetic profiles of meropenem and vaborbactam. A common simulated regimen is 2g meropenem and 2g vaborbactam administered as a 3-hour intravenous infusion every 8 hours.[7][8]
-
Administer the drugs into the central reservoir. The peristaltic pumps will circulate the drug-containing media through the intracapillary space of the hollow-fiber cartridge, allowing the drugs to diffuse into the extracapillary space where the bacteria reside.[1]
-
-
Pharmacokinetic Simulation:
-
The elimination of the drugs is simulated by pumping fresh, drug-free media into the central reservoir while simultaneously removing an equal volume of media to waste.[1]
-
Adjust the pump rates to mimic the desired half-life for meropenem and vaborbactam.
-
-
Sampling:
-
Collect samples from the extracapillary space at predetermined time points (e.g., 0, 4, 8, 12, 24, 32 hours) over the course of the experiment (typically 32-48 hours).[7]
-
Perform serial dilutions of the collected samples and plate on appropriate agar to determine the bacterial concentration (CFU/mL).
-
Collect samples for drug concentration analysis to confirm the simulated pharmacokinetic profiles.
-
-
Data Analysis:
-
Plot the change in bacterial density (log₁₀ CFU/mL) over time for each simulated regimen.
-
Determine the key PK/PD indices associated with bacterial killing and resistance suppression. For this compound, this is primarily the 24-h free vaborbactam AUC/MIC ratio.[6]
-
II. Data Presentation
The following tables summarize quantitative data from representative hollow-fiber infection model studies of this compound.
Table 1: this compound Pharmacokinetic and Pharmacodynamic Parameters in the Hollow-Fiber Infection Model
| Parameter | Description | Value/Target | Reference |
| Meropenem Dosing Regimen | Simulated human dose | 2g every 8 hours (q8h) as a 3-hour infusion | [6][8] |
| Vaborbactam Dosing Regimen | Simulated human dose | 2g every 8 hours (q8h) as a 3-hour infusion | [6][8] |
| Meropenem %fT>MIC | Target exposure for meropenem | >40-50% of the dosing interval with concentrations >16 mg/L | [8] |
| Vaborbactam fAUC₂₄ | 24-hour free drug area under the curve | Ranged from ~192 to 550 mg·h/L | [6][8] |
| Starting Inoculum | Initial bacterial density | ~10⁸ CFU/mL | [6][7] |
Table 2: Vaborbactam PK/PD Targets for Efficacy Against KPC-Producing Enterobacteriaceae in the Hollow-Fiber Infection Model
| Pharmacodynamic Endpoint | Required 24-h Free Vaborbactam AUC/MIC Ratio | Reference |
| Bacteriostasis | 12 | [6] |
| 1-log₁₀ Bacterial Killing | 18 | [6] |
| Suppression of Resistance | ≥24 | [6] |
Table 3: Simulated this compound Exposures and Outcomes in the Hollow-Fiber Model
| Simulated Regimen (Meropenem/Vaborbactam) | Vaborbactam 24-h Free AUC (mg·h/L) | Outcome against strains with MICs up to 8 mg/L | Reference |
| 2g / 2g q8h (Phase 1 PK) | ~317-325 | Bactericidal | [8] |
| 2g / 2g q8h (Phase 3 PK) | ~550 | Bactericidal and suppression of resistance | [7][8] |
| 1g / 1g q8h | ~157 | Bactericidal against strains with MICs <1 mg/L, but regrowth observed for some strains | [8] |
III. Visualizations
Diagram 1: Hollow-Fiber Infection Model Experimental Workflow
Caption: Workflow for the hollow-fiber infection model experiment.
Diagram 2: this compound PK/PD Relationship
Caption: Pharmacokinetic/pharmacodynamic relationship of this compound.
References
- 1. fibercellsystems.com [fibercellsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Simulated Human Dosage Regimens of Meropenem and Vaborbactam against Carbapenem-Resistant Enterobacteriaceae in an In Vitro Hollow-Fiber Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Simulated Human Dosage Regimens of Meropenem and Vaborbactam against Carbapenem-Resistant Enterobacteriaceae in an In Vitro Hollow-Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Meropenem-Vaborbactam in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro investigation of meropenem-vaborbactam in combination with other antibiotics against multidrug-resistant Gram-negative bacteria. Detailed protocols for synergy testing and data on the efficacy of various combinations are presented to guide research and development efforts in combating antimicrobial resistance.
Introduction
This compound is a combination of a carbapenem antibiotic and a novel β-lactamase inhibitor.[1][2][3] Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor that potently inhibits serine β-lactamases, most notably Klebsiella pneumoniae carbapenemase (KPC).[1][3][4] This combination restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).[1] However, this compound is not active against metallo-β-lactamase (MBL) or oxacillinase (OXA)-producing organisms.[1][5][6] Consequently, combination therapy with other antibiotics is being explored to broaden its spectrum of activity, particularly against these challenging pathogens.[5] This document summarizes key in vitro data for this compound combinations and provides detailed protocols for assessing antimicrobial synergy.
Data Presentation: In Vitro Synergy of this compound Combinations
The following tables summarize the in vitro activity of this compound in combination with other antibiotics against various multidrug-resistant Gram-negative bacteria. The data is compiled from multiple studies and presented to facilitate comparison.
Table 1: this compound in Combination with Aztreonam against Metallo-β-Lactamase (MBL)-Producing Enterobacterales
| Organism | Combination | Key Findings | Reference |
| MBL-producing K. pneumoniae | This compound + Aztreonam | Inhibited 82.1% of 140 clinical isolates at MIC ≤ 4 µg/mL. | [7] |
| MBL and Serine-β-Lactamase co-producing E. coli and K. pneumoniae | This compound + Aztreonam | Produced synergistic interactions. | [7] |
| Dual-Carbapenemase (KPC & NDM)-Producing Enterobacterales | This compound + Aztreonam | Exhibited good synergistic effects in vitro. | [8] |
| NDM-producing Enterobacterales | This compound + Aztreonam | Suggested as an effective therapy in an observational study. | [9] |
Table 2: this compound in Combination with Fosfomycin against KPC-Producing Klebsiella pneumoniae
| Organism | Combination | Key Findings | Reference |
| KPC-producing K. pneumoniae | This compound + Fosfomycin | Demonstrated a high level of in vitro synergism. In the presence of 0.5x MIC of fosfomycin (8 µg/mL), the this compound MIC decreased to 0.016 µg/mL. | [1][10][11] |
| KPC-producing K. pneumoniae | This compound + Fosfomycin | Successfully used to treat a case of septic thrombosis unresponsive to other therapies. | [10][11][12] |
Table 3: this compound in Combination with Other Antibiotics
| Organism | Combination | Key Findings | Reference |
| KPC-producing K. pneumoniae | This compound + Gentamicin | Showed additive (88.9%) and synergistic (11.1%) effects. | [13] |
| Carbapenem-Resistant Acinetobacter baumannii | This compound + Ceftazidime | Synergy in 45.5% of XDR isolates and additivity/indifference in 54.5%. | |
| Carbapenem-Resistant Acinetobacter baumannii | This compound + Gentamicin | Synergy in 36.4% of XDR isolates and additivity/indifference in 63.6%. |
Experimental Protocols
Detailed methodologies for key in vitro synergy testing experiments are provided below.
Protocol 1: Checkerboard Synergy Assay
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.
1. Materials:
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)[14]
- Stock solutions of this compound and the second antibiotic (prepared at concentrations at least double the highest concentration to be tested)[14]
2. Procedure:
- Dispense 50 µL of CAMHB into each well of the 96-well plate.[14]
- Prepare serial twofold dilutions of the first antibiotic (e.g., this compound) along the ordinate (rows) and the second antibiotic along the abscissa (columns).[14]
- The final volume in each well after adding the bacterial inoculum should be 100 µL or 200 µL, depending on the specific laboratory protocol.[14][15]
- Include wells for growth control (no antibiotic) and sterility control (no bacteria).
- Inoculate each well (except sterility control) with the prepared bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.
3. Data Analysis:
- Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
- FICI = FIC of Drug A + FIC of Drug B
- Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- Interpretation of FICI:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4
Protocol 2: Time-Kill Synergy Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
1. Materials:
- Flasks or tubes with CAMHB
- Bacterial inoculum (prepared to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL)[16]
- Stock solutions of antibiotics
- Trypticase soy agar plates for colony counting
- Sterile saline for serial dilutions
2. Procedure:
- Prepare flasks containing CAMHB with the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Include a growth control flask without any antibiotic.
- Inoculate each flask with the bacterial suspension to the target starting density.[16]
- Incubate the flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[16]
- Perform serial tenfold dilutions of the aliquots in sterile saline.
- Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
- Count the colonies on the plates to determine the CFU/mL at each time point.
3. Data Analysis:
- Plot the log10 CFU/mL versus time for each antibiotic condition.
- Interpretation:
- Synergy: ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]
- Indifference: < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Antagonism: ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]
- Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of this compound combinations.
Caption: Workflow for in vitro synergy testing of antibiotic combinations.
Caption: Mechanism of action of this compound combinations.
References
- 1. Meropenem–Vaborbactam for Treatment of Carbapenem-Resistant Enterobacterales: A Narrative Review of Clinical Practice Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Meropenem/vaborbactam activity against carbapenem-resistant Klebsiella pneumoniae from catheter-related bloodstream infections [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Meropenem/Vaborbactam Plus Fosfomycin Treatment of KPC Producing K. pneumoniae Septic Thrombosis Unresponsive to Ceftazidime/Avibactam: From the Bench to the Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Selection of Meropenem-Vaborbactam Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meropenem-vaborbactam is a combination antimicrobial agent comprising a carbapenem antibiotic (meropenem) and a novel boronic acid-based β-lactamase inhibitor (vaborbactam). This combination is effective against carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2][3] Understanding the mechanisms and frequency of resistance development to this drug combination is crucial for its continued clinical efficacy and for the development of future antimicrobial agents.
These application notes provide detailed protocols for the in vitro selection of mutants with reduced susceptibility to this compound. The primary methods covered are serial passage and single-step mutant selection.
Mechanisms of Resistance
In vitro studies have revealed that resistance to this compound in KPC-producing Klebsiella pneumoniae is not typically associated with mutations in the blaKPC gene itself. Instead, resistance primarily emerges through a combination of other mechanisms:
-
Porin Mutations: Inactivation or mutations in the ompK36 gene, which encodes a major outer membrane porin, can reduce the influx of meropenem into the bacterial cell.[1][4]
-
Increased blaKPC Gene Copy Number: Amplification of the gene encoding the KPC enzyme leads to higher levels of β-lactamase production, which can overcome the inhibitory effect of vaborbactam.[1][4]
-
Genomic Rearrangements: Complex genomic rearrangements, including the duplication of the Tn4401 transposon carrying the blaKPC gene into a high-copy-number plasmid, have been observed.[4]
These findings contrast with the resistance mechanisms observed for other β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam, where resistance is often linked to mutations in the KPC enzyme.[4]
Experimental Protocols
Protocol 1: Serial Passage for Stepwise Selection of Resistance
This method involves exposing a bacterial population to gradually increasing concentrations of this compound over multiple passages to select for mutants with incrementally higher resistance levels.
Materials:
-
Bacterial isolate of interest (e.g., KPC-producing K. pneumoniae)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Mueller-Hinton agar (MHA)
-
Meropenem analytical powder
-
Vaborbactam analytical powder
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the parental bacterial strain using the broth microdilution method as per CLSI guidelines. Vaborbactam is typically used at a fixed concentration of 8 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline from an overnight culture on MHA. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Serial Passage Setup:
-
In a 96-well plate or culture tubes, prepare two-fold serial dilutions of meropenem in CAMHB, with each well/tube also containing a fixed concentration of 8 µg/mL vaborbactam. The concentration range should span from sub-inhibitory (e.g., 0.25x MIC) to supra-inhibitory concentrations of the parental strain's MIC.
-
Inoculate each well/tube with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
-
Incubation: Incubate the plate/tubes at 37°C for 18-24 hours.
-
Passage Transfer:
-
Identify the well/tube with the highest concentration of this compound that shows bacterial growth.
-
Using this culture, prepare a new standardized inoculum.
-
Repeat steps 3 and 4 with a fresh plate/set of tubes containing a wider range of this compound concentrations to accommodate for any increase in MIC.
-
-
Continuation: Continue this process for a predetermined number of days (e.g., 14-42 days) or until a significant increase in the MIC is observed.[5]
-
Analysis of Resistant Mutants:
-
Isolate single colonies from the final passage on MHA plates.
-
Confirm the MIC of the selected mutants.
-
Perform molecular analysis (e.g., whole-genome sequencing, qPCR for blaKPC copy number) to identify the mechanisms of resistance.
-
Protocol 2: Single-Step Mutant Selection and Frequency Determination
This protocol is designed to select for resistant mutants in a single exposure to a high concentration of the antimicrobial agent and to determine the frequency at which these mutants arise.
Materials:
-
Bacterial isolate of interest
-
MHA plates
-
Tryptic Soy Broth (TSB) or CAMHB
-
Meropenem and vaborbactam
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Overnight Culture: Grow the bacterial isolate in TSB or CAMHB overnight at 37°C with shaking.
-
Inoculum Preparation:
-
Centrifuge the overnight culture to pellet the cells.
-
Wash the pellet with sterile saline or PBS.
-
Resuspend the pellet to create a high-density inoculum (e.g., 1010 CFU/mL).
-
-
Mutant Selection Plates: Prepare MHA plates containing various concentrations of meropenem with a fixed concentration of vaborbactam (e.g., 8 µg/mL). The meropenem concentrations should be at multiples of the parental strain's MIC (e.g., 2x, 4x, 8x, 16x MIC).
-
Plating:
-
Plate a known volume (e.g., 100 µL) of the high-density inoculum onto the selection plates.
-
Prepare serial dilutions of the inoculum in sterile saline and plate on drug-free MHA to determine the total viable count (CFU/mL).
-
-
Incubation: Incubate all plates at 37°C for 24-48 hours.
-
Mutant Frequency Calculation:
-
Count the number of colonies that grow on the selection plates.
-
Calculate the mutant frequency as follows: Mutant Frequency = (Number of colonies on the selection plate) / (Total number of viable cells plated)
-
-
Analysis of Resistant Mutants:
-
Pick individual colonies from the selection plates.
-
Confirm their resistance by re-determining the MIC.
-
Perform molecular characterization to identify resistance mechanisms.
-
Data Presentation
Table 1: Example MIC Data for Parental and In Vitro Selected Mutants
| Isolate | Meropenem MIC (µg/mL) | This compound (8 µg/mL) MIC (µg/mL) | Resistance Mechanism |
| Parental Strain | 64 | 1 | Wild-type ompK36, single copy blaKPC |
| Mutant 1A | 128 | 16 | ompK36 mutation |
| Mutant 1B | >256 | 32 | Increased blaKPC copy number |
| Mutant 1C | >256 | 64 | ompK36 mutation and increased blaKPC copy number |
Table 2: Mutant Emergence Frequencies in KPC-Producing K. pneumoniae
| Meropenem Concentration (µg/mL) | Vaborbactam Concentration (µg/mL) | Mutant Emergence Frequency |
| 2 | 2 | >1 x 10-8 |
| 4 | 8 | <1 x 10-8 |
| 8 | 8 | <1 x 10-8 |
| 16 | 8 | <1 x 10-8 |
Data adapted from studies on KPC-producing K. pneumoniae, where a frequency of <1 x 10-8 was used as a threshold for reduced mutant selection.[1]
Visualizations
Caption: Workflow for serial passage selection of resistance.
Caption: Workflow for mutant frequency determination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro-obtained this compound resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Selection of Meropenem Resistance among Ceftazidime-Avibactam-Resistant, Meropenem-Susceptible Klebsiella pneumoniae Isolates with Variant KPC-3 Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Genome Sequencing to Identify Meropenem-Vaborbactam Resistance Determinants
For: Researchers, scientists, and drug development professionals.
Introduction
Meropenem-vaborbactam is a combination antibiotic consisting of a carbapenem (meropenem) and a novel cyclic boronic acid β-lactamase inhibitor (vaborbactam).[1][2][3] This combination is designed to restore the activity of meropenem against serine β-lactamase-producing bacteria, particularly those expressing the Klebsiella pneumoniae carbapenemase (KPC).[4][5] Vaborbactam potently inhibits Ambler class A (e.g., KPC) and class C β-lactamases.[4][6] However, it is not active against metallo-β-lactamases (MBLs, Class B) or most Class D carbapenemases (e.g., OXA-48).[2][3][4]
The emergence of resistance to this compound poses a significant threat to its clinical utility.[5] Whole-genome sequencing (WGS) has become an indispensable tool for identifying the genetic determinants of this resistance, enabling detailed surveillance, outbreak investigation, and a deeper understanding of the molecular mechanisms at play.[2][3][7] These application notes provide a comprehensive overview and detailed protocols for utilizing WGS to investigate and characterize this compound resistance in Enterobacterales.
Known Determinants of this compound Resistance
WGS studies have revealed that resistance to this compound is often multifactorial. Unlike the resistance mechanisms seen with other agents like ceftazidime-avibactam, mutations in the blaKPC gene itself are not the primary driver.[1] Instead, resistance typically arises from a combination of factors that limit drug entry and increase enzymatic degradation.
The primary mechanisms identified include:
-
Porin Gene Mutations: Mutations, insertions, or deletions in the genes encoding the major outer membrane porins, such as ompK35 and ompK36 in K. pneumoniae, are frequently observed.[1][2][3][8] These mutations reduce the permeability of the bacterial outer membrane to meropenem, effectively decreasing the drug concentration at its target site.[6] Truncated or altered OmpK36 porins are strongly associated with elevated Minimum Inhibitory Concentrations (MICs).[4][8]
-
Increased blaKPC Gene Copy Number: Amplification of the plasmid carrying the blaKPC gene or duplication of the Tn4401 transposon bearing the gene can lead to increased KPC enzyme production.[1][9] This overproduction can overwhelm the inhibitory effect of vaborbactam, leading to meropenem hydrolysis and resistance.
-
Genomic Rearrangements: Complex genomic events, including the transposition of blaKPC into high-copy-number plasmids, can significantly increase KPC production and contribute to high-level resistance.[1]
-
Presence of Uninhibited Carbapenemases: The presence of MBLs (e.g., NDM, VIM) or certain oxacillinases (e.g., OXA-48-like) renders vaborbactam ineffective, resulting in resistance.[2][3][10]
Data Presentation: Genetic and Phenotypic Correlations
Effective analysis requires correlating genotypic findings from WGS with phenotypic data from antimicrobial susceptibility testing (AST). The following tables provide examples of how to structure this data for comparison.
Table 1: Antimicrobial Susceptibility Profiles of KPC-producing K. pneumoniae
| Isolate ID | Meropenem MIC (µg/mL) | This compound MIC (µg/mL) | Interpretation | Other Resistances |
| KPN-001 | 32 | 0.5 | Susceptible | - |
| KPN-002 | 64 | 1 | Susceptible | - |
| KPN-003-R | >256 | 32 | Resistant | Ceftazidime-avibactam |
| KPN-004-R | 128 | 64 | Resistant | Carbapenems |
| KPN-005-R | >256 | 256 | Resistant | Ceftazidime-avibactam |
Note: Interpretations are based on established clinical breakpoints (e.g., CLSI, EUCAST).[11] Vaborbactam is tested at a fixed concentration of 8 µg/mL.
Table 2: Summary of WGS-Identified Resistance Determinants
| Isolate ID | Sequence Type (ST) | Carbapenemase Genes | Porin Gene Mutations (ompK36) | Porin Gene Mutations (ompK35) | blaKPC Plasmid Copy Number (Fold Change vs. Chromosome) |
| KPN-001 | ST258 | blaKPC-3 | Wild-type | Wild-type | 1x |
| KPN-002 | ST258 | blaKPC-3 | Wild-type | Truncated (premature stop codon) | 1x |
| KPN-003-R | ST258 | blaKPC-3 | GD insertion at pos. 134-135 | Truncated | ~5x |
| KPN-004-R | ST512 | blaKPC-3 | IS5-like element insertion | Truncated | ~5x |
| KPN-005-R | ST258 | blaKPC-3, blaOXA-48 | GD insertion at pos. 134-135 | Truncated | Not determined |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify this compound resistance determinants.
Protocol 1: Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial isolates.
Method: Broth Microdilution (BMD) according to CLSI/EUCAST guidelines.[10]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Meropenem analytical powder
-
Vaborbactam analytical powder
-
Bacterial isolates grown overnight on non-selective agar
-
0.9% sterile saline
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare high-concentration stock solutions of meropenem and vaborbactam in an appropriate solvent.
-
Prepare Antibiotic Plates:
-
Perform serial two-fold dilutions of meropenem in CAMHB in a 96-well plate.
-
Add vaborbactam to each well to achieve a final, fixed concentration of 8 µg/mL.
-
The final volume in each well should be 50 µL. Prepare a growth control well with no antibiotic.
-
-
Prepare Bacterial Inoculum:
-
Suspend several colonies of the test isolate in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the antibiotic plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL vaborbactam) that completely inhibits visible bacterial growth.
Protocol 2: Whole-Genome Sequencing
Objective: To obtain high-quality genomic DNA for sequencing.
Materials:
-
Pure bacterial culture
-
Genomic DNA extraction kit (e.g., Nextera DNA Flex Sample Preparation Kit or equivalent)
-
Microcentrifuge
-
Qubit fluorometer or equivalent for DNA quantification
-
Illumina sequencing platform (e.g., iSeq 100, MiSeq)
Procedure:
-
Bacterial Culture: Streak the isolate for purity on a non-selective agar plate and incubate overnight.
-
Genomic DNA Extraction:
-
Harvest a loopful of bacterial biomass.
-
Extract genomic DNA using a commercial kit according to the manufacturer’s instructions. This typically involves cell lysis, protein removal, and DNA precipitation/purification.
-
-
DNA Quality Control:
-
Assess DNA purity using a spectrophotometer (A260/A280 ratio of ~1.8).
-
Quantify the DNA concentration accurately using a fluorometric method (e.g., Qubit).
-
-
Library Preparation:
-
Prepare sequencing libraries from the extracted gDNA. The Nextera DNA Flex kit, for example, uses a transposon-based method to simultaneously fragment and tag the DNA ("tagmentation").[8]
-
Follow the manufacturer's protocol for tagmentation, PCR amplification (to add index sequences for multiplexing), and library purification.
-
-
Library Quality Control: Validate the size distribution and concentration of the final libraries.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina platform using a paired-end run (e.g., 2 x 150 bp).[8]
Protocol 3: Bioinformatic Analysis
Objective: To analyze WGS data to identify resistance genes, mutations, and other relevant genetic features.
Software/Databases:
-
Quality Control: FastQC
-
Trimming: Trimmomatic
-
Assembly: SPAdes, SKESA
-
Annotation: Prokka
-
Resistance Gene Identification: ABRicate with the Comprehensive Antibiotic Resistance Database (CARD).[12][13]
-
MLST: MLST tool
-
Variant Calling: Snippy or Bowtie2 + SAMtools + BCFtools
-
Plasmid Analysis: PlasmidFinder, Plasmid-SPAdes
Procedure:
-
Quality Control: Assess the quality of raw sequencing reads using FastQC and trim low-quality bases and adapter sequences using Trimmomatic.
-
De Novo Assembly: Assemble the trimmed reads into contigs using an assembler like SPAdes.
-
Resistance Gene Profiling: Run ABRicate on the assembled contigs to screen for known antimicrobial resistance genes against the CARD database. Pay close attention to carbapenemase genes (blaKPC, blaNDM, blaVIM, blaOXA-48-like).
-
Porin Gene Analysis:
-
Identify the ompK35 and ompK36 (or equivalent) genes in the assembly.
-
Align these gene sequences against a wild-type reference sequence (e.g., from a known susceptible ST258 strain) to identify point mutations, insertions, deletions, or the presence of insertion sequences that would disrupt their function.
-
-
Plasmid Copy Number Estimation:
-
Map the raw reads to a reference chromosome and the identified blaKPC-carrying plasmid.
-
Calculate the average coverage depth for both the chromosome and the plasmid.
-
The relative copy number is the ratio of the plasmid's average coverage to the chromosome's average coverage. An increased ratio in resistant isolates is a key indicator of amplification.
-
-
Sequence Typing: Determine the multi-locus sequence type (MLST) of the isolate to understand its epidemiological context.
-
Comparative Genomics: For a deeper analysis, compare the complete genome of the resistant isolate against a closely related susceptible isolate to identify novel mutations or structural variations.
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the comprehensive workflow from receiving a bacterial isolate to identifying the genetic determinants of resistance.
Caption: Workflow for identifying this compound resistance.
Mechanisms of Resistance
This diagram illustrates the key molecular mechanisms that prevent this compound from being effective.
Caption: Key molecular mechanisms of this compound resistance.
References
- 1. In vitro-obtained this compound resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 700. Identification and Whole-Genome Sequencing (WGS) of this compound (MV) Resistant Klebsiella pneumoniae (MVRKP) Among Patients Without Prior Exposure to MV: Collateral Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Meropenem–Vaborbactam for Treatment of Carbapenem-Resistant Enterobacterales: A Narrative Review of Clinical Practice Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. bmj.com [bmj.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 12. Frontiers | ARGem: a new metagenomics pipeline for antibiotic resistance genes: metadata, analysis, and visualization [frontiersin.org]
- 13. ARGem: a new metagenomics pipeline for antibiotic resistance genes: metadata, analysis, and visualization - PMC [pmc.ncbi.nlm.nih.gov]
Meropenem-Vaborbactam (M-V) in the Study of Carbapenem-Resistant Enterobacteriaceae (CRE) Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Meropenem-vaborbactam (M-V) in the research of Carbapenem-resistant Enterobacteriaceae (CRE) infections. It is intended to guide laboratory and clinical research efforts aimed at understanding the efficacy, mechanism of action, and optimal use of this antibiotic combination.
Application Notes
This compound is a combination of a carbapenem antibiotic, meropenem, and a novel β-lactamase inhibitor, vaborbactam. Vaborbactam is a cyclic boronic acid-based inhibitor that potently inactivates serine β-lactamases, most notably Klebsiella pneumoniae carbapenemase (KPC), which is a primary mechanism of resistance in many CRE strains.[1] This combination restores the bactericidal activity of meropenem against many KPC-producing CRE isolates.[1]
Key Research Applications:
-
In Vitro Susceptibility Testing: Determining the minimum inhibitory concentrations (MICs) of M-V against clinical and reference CRE strains to establish its spectrum of activity.
-
Mechanism of Action Studies: Investigating the molecular interactions between M-V and bacterial targets, including β-lactamases and penicillin-binding proteins (PBPs).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Evaluating the time-course of drug exposure and its relationship with antibacterial effect to optimize dosing regimens.
-
Clinical Efficacy and Safety Trials: Assessing the clinical outcomes and safety profile of M-V in patients with CRE infections.
-
Resistance Mechanism Investigation: Studying the development of resistance to M-V in CRE isolates.
Quantitative Data Summary
The following tables summarize key quantitative data from pivotal studies on this compound.
Table 1: Clinical Outcomes of this compound in CRE Infections (TANGO II Trial) [2][3][4][5]
| Outcome | This compound (n=32) | Best Available Therapy (BAT) (n=15) |
| Clinical Cure Rate (End of Treatment) | 65.6% | 33.3% |
| 28-Day All-Cause Mortality | 15.6% | 33.3% |
| Microbiologic Cure Rate | 65.6% | 40.0% |
| Treatment-Related Adverse Events | 24.0% | 44.0% |
| Renal-Related Adverse Events | 4.0% | 24.0% |
Table 2: In Vitro Susceptibility of CRE Isolates to this compound [6][7]
| Organism Group | Meropenem MIC50/90 (µg/mL) | This compound MIC50/90 (µg/mL) | % Susceptible to M-V (≤4 µg/mL) |
| All CRE Isolates (n=265) | 16 / >32 | 0.5 / 32 | Not Specified |
| KPC-producing CRE (n=991) | 32 / >32 | 0.06 / 1 | 99.0% |
| MDR Enterobacterales (n=1697) | Not Specified | Not Specified | 99.1% |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (2g/2g infused over 3 hours) [8]
| Parameter | Meropenem | Vaborbactam |
| Cmax (µg/mL) | 42.5 - 43.35 | 54.7 - 55.61 |
| AUC0-∞ (µg•h/mL) | 137.71 | 190.43 |
| Vss (L) | 20.8 - 21.0 | 17.5 - 19.3 |
| t1/2 (h) | 1.07 - 1.2 | 1.37 - 1.6 |
Experimental Protocols
Protocol for In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against CRE isolates using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][6][9][10]
Materials:
-
Meropenem analytical powder
-
Vaborbactam analytical powder (or a commercially prepared fixed combination)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of meropenem and vaborbactam in a suitable solvent.
-
Prepare serial two-fold dilutions of meropenem in CAMHB in the microtiter plates. Vaborbactam is typically maintained at a fixed concentration of 8 µg/mL in each well containing meropenem.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of meropenem (in the presence of a fixed concentration of vaborbactam) that completely inhibits visible bacterial growth.
-
Interpret the results based on CLSI-defined breakpoints for this compound.[6]
-
Ensure that the results for the QC strains fall within the acceptable ranges.
-
Protocol for a Clinical Efficacy Study: TANGO II Trial Design
This protocol provides a summary of the methodology used in the TANGO II clinical trial, which evaluated the efficacy and safety of this compound for the treatment of serious CRE infections.[2][3][4][5][11]
Study Design:
-
Phase 3, multinational, randomized, open-label, active-controlled trial.
Patient Population:
-
Adults with suspected or confirmed serious infections due to CRE, including:
-
Complicated urinary tract infection (cUTI) or acute pyelonephritis (AP)
-
Hospital-acquired bacterial pneumonia (HABP) or ventilator-associated bacterial pneumonia (VABP)
-
Bacteremia
-
Complicated intra-abdominal infection (cIAI)
-
Interventions:
-
This compound group: Meropenem 2g and vaborbactam 2g administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days. Dose adjustments are made for patients with renal impairment.
-
Best Available Therapy (BAT) group: Investigator's choice of mono- or combination therapy from a pre-specified list including polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam.
Endpoints:
-
Primary Efficacy Endpoint: Clinical cure at the end of treatment.
-
Secondary Endpoints:
-
28-day all-cause mortality
-
Microbiological cure (eradication of the baseline pathogen)
-
Overall success (clinical cure and microbiological eradication)
-
-
Safety Endpoint: Incidence of adverse events.
Data Collection:
-
Baseline demographics, medical history, and infection characteristics.
-
Daily assessment of clinical signs and symptoms.
-
Microbiological cultures at baseline, during treatment, and at follow-up visits.
-
Monitoring of vital signs and laboratory parameters for safety assessment.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for MIC determination.
Caption: TANGO II trial logical flow.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect and Safety of this compound versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Clinical Evaluation of this compound Combination for the Treatment of Urinary Tract Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of MIC and disk diffusion quality control guidelines for this compound, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmilabs.com [jmilabs.com]
- 11. unige.iris.cineca.it [unige.iris.cineca.it]
Application Notes & Protocols for Clinical Trial Design: Evaluating New Antibiotics Against Carbapenem-Resistant Enterobacteriaceae (CRE)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbapenem-Resistant Enterobacteriaceae (CRE) represent a significant global public health threat, associated with high mortality rates and limited treatment options[1][2]. The development of new antibiotics effective against CRE is a critical priority. Designing robust clinical trials to evaluate these new agents is complex, requiring careful consideration of patient populations, trial endpoints, and regulatory requirements. These application notes provide a detailed framework for the design and execution of clinical trials for new antibiotics targeting CRE, incorporating guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Section 1: Regulatory Framework and Trial Design Considerations
The development of new antibiotics for CRE often falls under pathways for drugs that address unmet medical needs, allowing for more flexible clinical development programs[3][4]. Both the FDA and EMA have issued guidance to facilitate the development of new antibacterial agents, emphasizing the need for robust trial designs that can provide clear evidence of safety and efficacy[5][6].
Trial Design Selection
The choice of clinical trial design is pivotal and depends on the specific research question, the patient population, and the mechanism of action of the investigational drug.
-
Non-Inferiority (NI) Trials: NI trials are commonly used in antibiotic development to demonstrate that a new agent is "not unacceptably worse" than an established effective therapy[7][8][9]. This design is particularly relevant when a superiority trial is not ethically or practically feasible. For new antibiotics targeting CRE, the comparator arm may consist of the best available therapy (BAT). A critical element of NI trial design is the pre-specified non-inferiority margin, which is a clinically acceptable difference in efficacy between the investigational drug and the comparator[10].
-
Superiority Trials: In some instances, a superiority trial may be feasible, particularly if the new antibiotic is expected to have a significantly better efficacy or safety profile than existing treatments for CRE infections.
-
Adaptive Platform Trials (APTs): APTs offer a flexible and efficient approach by allowing for the simultaneous evaluation of multiple interventions within a single master protocol[11][12][13]. This design can incorporate pre-planned adaptations, such as dropping ineffective treatment arms, adjusting sample sizes, or focusing on specific patient subpopulations, thereby accelerating the identification of effective therapies[14][15].
Patient Population and Enrollment Criteria
Defining the target patient population is crucial for the successful execution of a clinical trial. For CRE, this typically involves patients with serious infections where treatment options are limited.
Table 1: Key Patient Inclusion and Exclusion Criteria
| Criteria | Inclusion | Exclusion |
| Infection Type | Patients with complicated Urinary Tract Infections (cUTI), Hospital-Acquired Pneumonia/Ventilator-Associated Pneumonia (HAP/VAP), or complicated Intra-Abdominal Infections (cIAI) caused by a confirmed CRE pathogen. | Patients with infections caused by organisms known to be resistant to the investigational drug. |
| Severity of Illness | Patients with moderate to severe infections requiring hospitalization and intravenous antibiotic therapy. | Patients with mild infections that can be treated with oral antibiotics. |
| Prior Antibiotic Use | A washout period for prior systemic antibiotics may be required, unless the patient has failed previous therapy. | Concurrent use of other systemic antibiotics with activity against the baseline pathogen. |
| Renal Function | Patients with varying degrees of renal function may be included, with dose adjustments as necessary. | Patients with end-stage renal disease requiring dialysis, unless specifically studied in this population. |
| Comorbidities | Patients with stable underlying comorbidities. | Patients with rapidly progressing, fatal underlying diseases. |
Section 2: Clinical Endpoints
The selection of appropriate clinical endpoints is critical for evaluating the efficacy of a new antibiotic. Endpoints should be clinically meaningful and clearly defined.
Primary Efficacy Endpoints
The primary endpoint varies depending on the type of infection being studied.
-
Complicated Urinary Tract Infections (cUTI): A composite endpoint of clinical cure and microbiological eradication at the Test-of-Cure (TOC) visit (typically 5-9 days after the last dose of study drug) is often used[16][17].
-
Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP): All-cause mortality at Day 28 is a common primary endpoint[18][19]. Clinical cure at the TOC visit is also a key endpoint.
-
Complicated Intra-Abdominal Infections (cIAI): Clinical cure at the TOC visit (typically 28 days after randomization) is the standard primary endpoint[20][21][22].
Secondary and Exploratory Endpoints
Secondary endpoints provide additional information on the drug's efficacy and safety.
-
Microbiological response at the patient level.
-
Clinical cure rates at later follow-up visits.
-
Time to defervescence.
-
Length of hospital stay.
-
Incidence of adverse events and serious adverse events.
-
Development of resistance to the investigational drug.
Table 2: Summary of Primary Endpoints for Different Infection Types
| Infection Type | Primary Endpoint | Timing of Assessment |
| cUTI | Composite of Clinical Cure and Microbiological Eradication | Test-of-Cure (TOC) visit |
| HAP/VAP | All-Cause Mortality | Day 28 |
| cIAI | Clinical Cure | Test-of-Cure (TOC) visit |
Section 3: Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the quality and consistency of data collected in a clinical trial.
Microbiological Assessment
Accurate microbiological identification and susceptibility testing are fundamental to a CRE clinical trial.
-
Specimen Collection: Collect appropriate clinical specimens (e.g., urine, blood, respiratory secretions, intra-abdominal fluid) prior to the first dose of the investigational drug.
-
Culture and Identification: Culture the specimens on appropriate media to isolate the pathogenic organism. Identify the organism to the species level using standard microbiological techniques (e.g., MALDI-TOF MS).
-
Antimicrobial Susceptibility Testing (AST):
-
Perform AST using a reference broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the investigational drug and comparator agents against the baseline isolate[23].
-
Follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for MIC testing and interpretation[24][25].
-
Genotypic testing can be used to confirm the presence of carbapenemase genes (e.g., KPC, NDM, VIM, IMP, OXA-48)[1].
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
PK/PD analysis is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance[26][27].
-
Sampling: Collect sparse or intensive blood samples at pre-specified time points in a subset of patients to determine the drug's pharmacokinetic profile.
-
Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine drug concentrations.
-
Modeling: Use population PK modeling to describe the drug's absorption, distribution, metabolism, and excretion in the target patient population.
-
PK/PD Target Attainment: Correlate drug exposure parameters (e.g., fT > MIC, AUC/MIC) with clinical and microbiological outcomes to identify the PK/PD targets associated with efficacy[28][29].
Section 4: Visualizations
Diagrams are provided to illustrate key concepts in clinical trial design and CRE resistance.
References
- 1. bmj.com [bmj.com]
- 2. Antimicrobial resistance [who.int]
- 3. wcgclinical.com [wcgclinical.com]
- 4. fda.gov [fda.gov]
- 5. EMA guidance supports development of new antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Antimicrobial resistance in human medicine | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Non-inferiority versus superiority trial design for new antibiotics in an era of high antimicrobial resistance: the case for post-marketing, adaptive randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modern Noninferiority Trial Designs Enable Antibiotic Development in Advance of Epidemic Bacterial Resistance • AMR.Solutions [amr.solutions]
- 9. academic.oup.com [academic.oup.com]
- 10. fda.gov [fda.gov]
- 11. The future of clinical trials is adaptive: Insights from our latest white paper | Ecraid [ecraid.eu]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. allucent.com [allucent.com]
- 15. Adaptive design clinical trials: current status by disease and trial phase in various perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterogeneity of Recent Phase 3 Complicated Urinary Tract Infection Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. venatorx.com [venatorx.com]
- 18. Elaboration of Consensus Clinical Endpoints to Evaluate Antimicrobial Treatment Efficacy in Future Hospital-acquired/Ventilator-associated Bacterial Pneumonia Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Treatment of severe hospital-acquired and ventilator-associated pneumonia: a systematic review of inclusion and judgment criteria used in randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploration of a Potential Desirability of Outcome Ranking Endpoint for Complicated Intra-Abdominal Infections Using 9 Registrational Trials for Antibacterial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Complicated Intra-Abdominal Infections: Developing Drugs for Treatment | FDA [fda.gov]
- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 25. fda.gov [fda.gov]
- 26. Pharmacodynamic and pharmacokinetic considerations in the treatment of critically Ill patients infected with carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. tandfonline.com [tandfonline.com]
- 29. academic.oup.com [academic.oup.com]
Meropenem-Vaborbactam in the Treatment of Complicated Urinary Tract Infections (cUTI): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meropenem-vaborbactam, marketed as Vaborem®, is a combination antibiotic that pairs a carbapenem antibacterial, meropenem, with a novel beta-lactamase inhibitor, vaborbactam.[1][2][3] This combination is designed to combat infections caused by gram-negative bacteria, particularly those that have developed resistance to carbapenem antibiotics, such as Carbapenem-Resistant Enterobacteriaceae (CRE).[1][4] Vaborbactam specifically inhibits serine beta-lactamases, most notably the Klebsiella pneumoniae carbapenemase (KPC), thereby restoring the bactericidal activity of meropenem against these resistant strains.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis (AP). The information is primarily derived from the pivotal TANGO I and TANGO II clinical trials, which established the efficacy and safety of this combination therapy.[4][7][8]
Mechanism of Action
Meropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to essential penicillin-binding proteins (PBPs), which are involved in the cross-linking of peptidoglycan.[5] The disruption of this process leads to cell lysis and death.
Vaborbactam is a first-in-class, boronic acid-based beta-lactamase inhibitor.[8] It acts as a potent inhibitor of Ambler class A and C serine beta-lactamases, including KPC enzymes, which are a primary mechanism of resistance to carbapenems in Enterobacteriaceae.[4][6][9] By binding to and inactivating these beta-lactamases, vaborbactam protects meropenem from degradation, allowing it to effectively target and kill the resistant bacteria.[6] Vaborbactam itself does not possess antibacterial activity.[6]
Clinical Efficacy in cUTI
The efficacy of this compound in treating cUTI has been demonstrated in key clinical trials, most notably the TANGO I and TANGO II studies.
TANGO I Trial
The TANGO I trial was a Phase 3, multicenter, randomized, double-blind, active-control study that compared the efficacy and safety of this compound to piperacillin-tazobactam in patients with cUTI, including AP.[10]
Key Findings:
-
This compound was found to be statistically superior to piperacillin-tazobactam in achieving the primary endpoint of overall success (a composite of clinical cure or improvement and microbial eradication) at the end of intravenous (IV) treatment.[1][10]
-
At the end of IV treatment, 98.4% of patients in the this compound group achieved overall success compared to 94.0% in the piperacillin-tazobactam group.[1][10]
-
Approximately seven days after completing treatment (Test-of-Cure visit), 77% of patients treated with this compound had resolved symptoms and a negative urine culture, compared to 73% of those treated with piperacillin-tazobactam.[1][11]
| Outcome (TANGO I - Microbiologic Modified Intent-to-Treat Population) | This compound (n=192) | Piperacillin-Tazobactam (n=182) | Difference (95% CI) |
| Overall Success at End of IV Treatment | 98.4% (189/192) | 94.0% (171/182) | 4.5% (0.7% to 9.1%) |
| Clinical Cure at End of IV Treatment | 98.4% (189/192) | 95.6% (174/182) | 2.8% (-0.7% to 7.1%) |
| Microbial Eradication at Test-of-Cure | 66.7% (128/192) | 57.7% (105/182) | 9.0% (-0.9% to 18.7%) |
Data sourced from FDA and EMA reports and clinical trial publications.[1][10][12]
TANGO II Trial
The TANGO II trial was a Phase 3, randomized, open-label, active-controlled study evaluating this compound versus the best available therapy (BAT) for the treatment of serious infections due to CRE, including cUTI.[7][8][13]
Key Findings:
-
In the subgroup of patients with cUTI or AP caused by CRE, this compound demonstrated favorable outcomes compared to BAT.
-
In the overall CRE-infected population, this compound was associated with higher rates of clinical cure at the end of treatment (65.6% vs. 33.3%) and at the test-of-cure visit (59.4% vs. 26.7%) compared to BAT.[7][13]
-
All-cause mortality at day 28 was lower in the this compound group (15.6%) compared to the BAT group (33.3%).[7][13]
| Outcome (TANGO II - mCRE-MITT Population) | This compound (n=32) | Best Available Therapy (BAT) (n=15) | Difference (95% CI) |
| Clinical Cure at End of Treatment | 65.6% (21/32) | 33.3% (5/15) | 32.3% (3.3% to 61.3%) |
| Clinical Cure at Test-of-Cure | 59.4% (19/32) | 26.7% (4/15) | 32.7% (4.6% to 60.8%) |
| Microbial Eradication at Test-of-Cure | 53.1% (17/32) | 33.3% (5/15) | 19.8% (-9.7% to 49.3%) |
| 28-Day All-Cause Mortality | 15.6% (5/32) | 33.3% (5/15) | -17.7% (-44.7% to 9.3%) |
Data sourced from the TANGO II clinical trial publication.[7][13]
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The most common adverse reactions reported in patients receiving this compound include:[1][14]
-
Headache
-
Diarrhea
-
Nausea
-
Infusion site reactions
In the TANGO II trial, treatment-related adverse events were reported in 24.0% of patients receiving this compound compared to 44.0% of those receiving BAT.[7][13] Notably, renal-related adverse events were less frequent in the this compound group (4.0%) compared to the BAT group (24.0%).[7][13]
Experimental Protocols
The following are detailed methodologies for the key clinical trials.
TANGO I Experimental Protocol
Study Design: A Phase 3, multicenter, multinational, randomized, double-blind, active-controlled non-inferiority trial.[10]
Patient Population: Adults (≥18 years) with a diagnosis of cUTI or AP.[10]
Interventions:
-
This compound Arm: Meropenem 2g and vaborbactam 2g administered as a 3-hour intravenous infusion every 8 hours.[10]
-
Piperacillin-Tazobactam Arm: Piperacillin 4g and tazobactam 0.5g administered as a 30-minute intravenous infusion every 8 hours.[10][15]
-
Oral Switch: After a minimum of 15 doses of IV therapy, patients who met prespecified criteria for clinical improvement could be switched to oral levofloxacin to complete a total of 10 days of treatment.[10][15]
Primary Endpoints:
-
FDA Primary Endpoint: Overall success, defined as a composite of clinical cure or improvement and microbial eradication at the end of IV treatment in the microbiologic modified intent-to-treat (mMITT) population.[10]
-
EMA Primary Endpoint: Microbial eradication at the test-of-cure visit in the mMITT and microbiologically evaluable populations.[12]
Microbiological Assessments: Urine and blood cultures were obtained at baseline. Follow-up urine cultures were performed at the end of IV treatment and at the test-of-cure visit to assess for microbial eradication.
TANGO II Experimental Protocol
Study Design: A Phase 3, randomized, prospective, multicenter, multinational, open-label, active-controlled trial.[7][8][13]
Patient Population: Adults with serious infections due to confirmed or suspected CRE, including cUTI/AP, bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia (HAP/VAP), and complicated intra-abdominal infections (cIAI).[7][13]
Interventions:
-
This compound Arm: Meropenem 2g and vaborbactam 2g administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[7][13]
-
Best Available Therapy (BAT) Arm: Investigator-chosen monotherapy or combination therapy from a pre-specified list including polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone.[7][13]
Efficacy Endpoints:
-
Clinical cure at the end of treatment and test-of-cure visits.
-
Microbiological cure.
-
Overall success (composite of clinical and microbiological cure).[7][13]
Microbiological Assessments: Baseline cultures were obtained from the site of infection. CRE isolates were defined as Enterobacteriaceae with intermediate or resistant susceptibility to carbapenems based on CLSI 2014 criteria.[7] Follow-up cultures were performed to assess microbiological response.
Conclusion
This compound has emerged as a valuable therapeutic option for the treatment of complicated urinary tract infections, particularly those caused by KPC-producing carbapenem-resistant Enterobacteriaceae. The robust clinical data from the TANGO I and TANGO II trials demonstrate its high efficacy and favorable safety profile compared to standard-of-care antibiotics. For researchers and drug development professionals, the methodologies employed in these trials provide a solid framework for the design and execution of future studies on novel antimicrobial agents. The unique mechanism of action, with vaborbactam's ability to restore meropenem's activity against resistant strains, underscores the potential of beta-lactamase inhibitor combinations in addressing the growing challenge of antimicrobial resistance.
References
- 1. FDA approves new drug for complicated urinary tract infection | CIDRAP [cidrap.umn.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Meropenem/vaborbactam fixed combination for the treatment of patients with complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unige.iris.cineca.it [unige.iris.cineca.it]
- 9. mdpi.com [mdpi.com]
- 10. Effect of this compound vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. nice.org.uk [nice.org.uk]
- 13. Effect and Safety of this compound versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Meropenem-Vaborbactam Resistance and the Role of Porin Mutations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Meropenem-vaborbactam, with a specific focus on the role of porin mutations in Enterobacterales, particularly Klebsiella pneumoniae.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated this compound MICs for K. pneumoniae isolates that are KPC-positive. What are the primary resistance mechanisms we should investigate?
A1: While vaborbactam is a potent inhibitor of KPC carbapenemases, resistance to this compound can emerge through several mechanisms.[1][2][3] The most commonly reported mechanisms, often acting in combination, are:
-
Porin Mutations: Alterations in the outer membrane porins, specifically OmpK35 and OmpK36 in K. pneumoniae, are a primary driver of resistance.[1][4][5] These mutations restrict the entry of meropenem into the bacterial cell.
-
Increased blaKPC Gene Copy Number: Amplification of the gene encoding the KPC enzyme can lead to higher levels of carbapenemase production, overwhelming the inhibitory effect of vaborbactam.[1][2][3]
-
Mutations in Transcriptional Regulators: Mutations in genes like kvrA can lead to the downregulation of OmpK35 and OmpK36, reducing susceptibility to this compound.[6][7]
Q2: What specific types of mutations in ompK35 and ompK36 are associated with this compound resistance?
A2: A variety of mutations in ompK35 and ompK36 can lead to reduced susceptibility. These include:
-
Truncations and Frameshift Mutations: These mutations result in non-functional porin proteins.[1][8]
-
Insertions: A common mutation is the insertion of glycine and aspartic acid (GD) at positions 134-135 within the L3 loop of OmpK36.[1][8][9]
-
Insertion Elements: The presence of insertion sequences, such as IS5, within the porin genes or their promoter regions can disrupt their expression.[10][11]
-
Point Mutations: Single nucleotide polymorphisms (SNPs) can also alter porin function.
Q3: Can porin mutations alone confer high-level resistance to this compound?
A3: While porin mutations are a key factor, high-level resistance often arises from a combination of mechanisms. For instance, the loss or modification of OmpK36, in particular, can significantly increase this compound MICs, with some studies reporting up to a 128-fold increase.[1] However, the highest resistance levels are typically observed when porin loss is combined with an increased copy number of the blaKPC gene.[1][2]
Q4: Are there commercially available, rapid tests to determine this compound susceptibility?
A4: Yes, several methods are available for susceptibility testing. The reference method is broth microdilution (BMD).[5][9] Additionally, automated systems like the VITEK® 2 (bioMérieux) and gradient diffusion strips are available for clinical laboratories.[12][13] For rapid detection, a test based on the detection of glucose metabolization in the presence of this compound, known as the Rapid MEV NP test, has been developed and shows promising results with a high sensitivity and specificity.[9][14]
Troubleshooting Guides
Problem: Unexpectedly high this compound MICs in a KPC-producing K. pneumoniae isolate.
Possible Cause 1: Porin Gene Mutations
-
Troubleshooting Steps:
-
Sequence the ompK35 and ompK36 genes: Perform Sanger or whole-genome sequencing (WGS) to identify any mutations (frameshifts, insertions, deletions, or point mutations) that could lead to a non-functional porin.
-
Analyze Porin Expression: Use SDS-PAGE to visualize the outer membrane protein profile and confirm the absence or reduced expression of OmpK35 and OmpK36.
-
Complementation Assay: If a specific mutation is identified, complement the mutant strain with a wild-type copy of the porin gene on a plasmid to see if susceptibility is restored.[3]
-
Possible Cause 2: Increased blaKPC Gene Copy Number
-
Troubleshooting Steps:
-
Quantitative PCR (qPCR): Perform qPCR to determine the relative copy number of the blaKPC gene compared to a single-copy chromosomal gene.[3]
-
Whole-Genome Sequencing (WGS): Analyze WGS data to identify amplification of the plasmid carrying the blaKPC gene or transposition of the gene into a high-copy-number plasmid.[3]
-
Problem: Difficulty in interpreting susceptibility test results for this compound.
-
Troubleshooting Steps:
-
Adhere to Standardized Methods: Ensure that susceptibility testing is performed according to the latest CLSI or EUCAST guidelines. For MIC-based methods, a fixed concentration of vaborbactam (usually 8 µg/mL) should be used.[5]
-
Quality Control: Regularly perform quality control with reference strains as recommended by the testing guidelines.
-
Confirm with a Reference Method: If results from an automated system or gradient strip are ambiguous, confirm the MIC using the reference broth microdilution method.[4]
-
Quantitative Data Summary
Table 1: Impact of Porin Genotype on this compound MICs in KPC-producing K. pneumoniae
| OmpK35 Genotype | OmpK36 Genotype | Median this compound MIC (µg/mL) | Fold-change in MIC vs. Wild-Type | Reference |
| Wild-Type | Wild-Type | 0.03 | - | [4] |
| Mutant | Wild-Type | Not specified | - | |
| Wild-Type | Mutant | 0.25 | 8.3 | [4] |
| Mutant | Mutant | 0.25 | 8.3 | [4] |
| Non-functional | Partially functional (GD duplication) | 0.125 - 1 | 4.2 - 33.3 | [1] |
| Non-functional | Non-functional | >1 | >33.3 | [1] |
Table 2: this compound Activity against KPC-producing Enterobacterales
| Organism | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |
| All Enterobacterales | 32 | >32 | 0.06 | 1 | [15] |
| K. pneumoniae | Not specified | Not specified | 0.12 | 1 | [15] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Meropenem and vaborbactam analytical powders
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare a stock solution of vaborbactam at a concentration that will result in a final fixed concentration of 8 µg/mL in all wells.
-
Prepare serial two-fold dilutions of meropenem in CAMHB containing 8 µg/mL of vaborbactam in the microtiter plates.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of meropenem that completely inhibits visible growth.
-
2. Sequencing of ompK35 and ompK36 Genes
-
Materials:
-
Bacterial DNA extract
-
Primers flanking the ompK35 and ompK36 genes
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Agarose gel electrophoresis equipment
-
DNA sequencing service or in-house sequencer
-
-
Procedure:
-
Design or obtain primers that amplify the entire coding sequence and promoter regions of ompK35 and ompK36.
-
Perform PCR using the designed primers and the extracted bacterial DNA as a template.
-
Verify the size of the PCR amplicons by agarose gel electrophoresis.
-
Purify the PCR products.
-
Sequence the purified PCR products using Sanger sequencing.
-
Assemble the sequences and compare them to the wild-type sequences of ompK35 and ompK36 to identify any mutations.
-
3. Analysis of blaKPC Gene Copy Number by qPCR
-
Materials:
-
Bacterial DNA extract
-
Primers and probe specific for the blaKPC gene
-
Primers and probe for a single-copy reference gene (e.g., rpoB)
-
qPCR master mix
-
qPCR instrument
-
-
Procedure:
-
Design or obtain validated qPCR primers and probes for the blaKPC gene and a single-copy chromosomal reference gene.
-
Prepare a standard curve using serial dilutions of genomic DNA from a strain with a known single copy of both genes.
-
Perform qPCR reactions for both the blaKPC gene and the reference gene for the test isolate and the standard curve samples.
-
Calculate the copy number of the blaKPC gene relative to the reference gene using the ΔΔCt method.
-
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Troubleshooting workflow for high this compound MICs.
Caption: Experimental workflow for investigating resistance mechanisms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro-obtained this compound resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of KPC Variant and Porin Genotype on the In Vitro Activity of this compound against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation of kvrA Causes OmpK35 and OmpK36 Porin Downregulation and Reduced this compound Susceptibility in KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of ompk36 genotype and KPC subtype on the in vitro activity of ceftazidime/avibactam, imipenem/relebactam and meropenem/vaborbactam against KPC-producing K. pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VABOMERE (meropenem and vaborbactam) Ç Susceptibility Testing [vabomere.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Activity of this compound against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of blaKPC Gene Copy Number on Meropenem-Vaborbactam Susceptibility
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating the influence of the blaKPC gene copy number on the susceptibility of bacteria to Meropenem-vaborbactam. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guides
This section addresses common issues that may arise during experimentation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in blaKPC qPCR results between technical replicates. | Pipetting errors leading to inconsistent template volume. Contaminated reagents or primers. Poor primer/probe design or quality. | Ensure proper pipetting technique and use calibrated pipettes. Use fresh, nuclease-free water and dedicated reagents for qPCR. Verify primer specificity and efficiency through a standard curve and melt curve analysis. |
| No amplification or very late amplification of blaKPC gene in known positive samples. | Insufficient DNA template concentration or quality. Presence of PCR inhibitors in the DNA extract. Incorrect qPCR cycling conditions. | Quantify DNA using a spectrophotometer or fluorometer and ensure it meets the required concentration. Purify DNA using a column-based kit to remove inhibitors. Verify the annealing temperature and extension time in your qPCR protocol. |
| Inconsistent this compound MIC results for the same isolate. | Inaccurate preparation of antibiotic stock solutions or dilutions. Variation in inoculum density. Contamination of the bacterial culture. | Prepare fresh antibiotic solutions for each experiment and verify concentrations. Standardize the inoculum to a 0.5 McFarland standard before each experiment. Perform a purity plate to ensure the culture is not contaminated. |
| This compound appears susceptible in isolates with high blaKPC copy number. | Presence of other resistance mechanisms is low or absent (e.g., functional porins). Vaborbactam is effectively inhibiting the KPC enzyme. | Sequence the ompK35 and ompK36 porin genes to check for mutations. Consider that a high copy number alone may not always confer resistance if other factors are favorable for susceptibility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which an increased blaKPC gene copy number affects this compound susceptibility?
An increased copy number of the blaKPC gene leads to higher production of the KPC (Klebsiella pneumoniae carbapenemase) enzyme. This enzyme hydrolyzes carbapenems, including meropenem. While vaborbactam is an inhibitor of KPC, a significant increase in enzyme concentration can overwhelm the inhibitor, leading to reduced susceptibility or resistance to the drug combination.[1][2][3]
Q2: Are there other factors besides blaKPC copy number that influence this compound susceptibility?
Yes, mutations in the outer membrane porin genes, such as ompK35 and ompK36, can play a crucial role.[1][3][4] These mutations can reduce the influx of meropenem and vaborbactam into the bacterial cell, thereby contributing to resistance, often in conjunction with increased blaKPC expression.
Q3: What is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of this compound?
The standard reference method for determining the MIC of this compound is broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Q4: How is the blaKPC gene copy number typically quantified?
Quantitative real-time PCR (qPCR) is the most common and accurate method for determining the relative copy number of the blaKPC gene.[3][7][8] This technique compares the amplification of the blaKPC gene to a single-copy reference gene within the bacterial genome.
Q5: What are the CLSI breakpoints for this compound susceptibility?
Researchers should always refer to the latest CLSI M100 guidelines for the most current breakpoints. As of recent documents, for Enterobacterales, the breakpoints are generally: Susceptible ≤4/8 µg/mL, Intermediate 8/8 µg/mL, and Resistant ≥16/8 µg/mL (Meropenem/Vaborbactam concentration).
Data Presentation
The following tables summarize the relationship between blaKPC gene copy number and this compound (M-V) MICs from published studies.
Table 1: Correlation of blaKPC Relative Quantification with this compound MIC
| Isolate ID | Relative blaKPC Copy Number | This compound MIC (µg/mL) | Porin Status (OmpK35/OmpK36) |
| KPC-Kp_TO1 | 1.00 | 0.25 | Truncated/Wild-type |
| KPC-Kp_TO5 | 4.59 | 8 | Truncated/Truncated |
Data adapted from Gaibani et al. (2022).[1][3][9]
Table 2: this compound MIC Distribution for KPC-producing Klebsiella pneumoniae
| This compound MIC (µg/mL) | Number of Isolates (%) |
| ≤0.06 | 14 (77.8%) |
| 0.12 | 1 (5.6%) |
| 0.25 | 0 (0.0%) |
| 0.5 | 1 (5.6%) |
| 1 | 0 (0.0%) |
| 2 | 1 (5.6%) |
| 4 | 1 (5.6%) |
| 8 | 0 (0.0%) |
| 16 | 0 (0.0%) |
| 32 | 0 (0.0%) |
Data from a study on mutants selected with this compound.[2]
Experimental Protocols
Protocol 1: Determination of blaKPC Gene Copy Number by qPCR
This protocol outlines the relative quantification of the blaKPC gene copy number using the ΔΔCt method.
1. DNA Extraction:
- Culture the bacterial isolate overnight on appropriate agar plates.
- Harvest a single colony and grow in broth to mid-log phase.
- Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
- Assess DNA quality and quantity using a spectrophotometer (A260/280 ratio of ~1.8).
2. Primer and Probe Design:
- Design primers and a probe specific to a conserved region of the blaKPC gene.
- Design primers and a probe for a single-copy housekeeping gene (e.g., rpoB) to be used as a reference.
- Ensure primers have a melting temperature of approximately 60°C and produce an amplicon of 100-150 bp.
3. qPCR Reaction Setup:
- Prepare a master mix for each gene containing:
- qPCR Master Mix (2X)
- Forward Primer (10 µM)
- Reverse Primer (10 µM)
- Probe (10 µM, if using a probe-based assay)
- Nuclease-free water
- Aliquot the master mix into qPCR plate wells.
- Add 1-5 µL of template DNA (e.g., 10 ng) to each well.
- Include a no-template control (NTC) for each primer set.
- Run all samples in triplicate.
4. qPCR Cycling Conditions:
- Initial Denaturation: 95°C for 2 minutes.
- 40 Cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds.
- Include a melt curve analysis if using a SYBR Green-based assay.
5. Data Analysis:
- Determine the threshold cycle (Ct) for both the blaKPC gene and the reference gene for each sample.
- Calculate the ΔCt for each sample: ΔCt = Ct(blaKPC) - Ct(reference gene).
- Select a calibrator sample (an isolate with a known single copy of blaKPC).
- Calculate the ΔΔCt: ΔΔCt = ΔCt(test sample) - ΔCt(calibrator sample).
- Calculate the relative copy number: 2-ΔΔCt.
Protocol 2: Broth Microdilution for this compound MIC Determination
This protocol is based on CLSI guidelines.
1. Preparation of Materials:
- Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
- Prepare stock solutions of Meropenem and Vaborbactam. Vaborbactam is typically used at a fixed concentration of 8 µg/mL.
- Prepare serial two-fold dilutions of Meropenem in CAMHB containing 8 µg/mL of Vaborbactam in a 96-well microtiter plate. The final volume in each well should be 50 µL.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies from an overnight agar plate.
- Suspend the colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.
3. Inoculation and Incubation:
- Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final inoculum of approximately 2.5 x 105 CFU/mL.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is the lowest concentration of Meropenem (in the presence of 8 µg/mL Vaborbactam) that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Experimental workflow for correlating blaKPC copy number with this compound MIC.
Caption: Key mechanisms leading to reduced this compound susceptibility in KPC-producing bacteria.
References
- 1. Increased blaKPC Copy Number and OmpK35 and OmpK36 Porins Disruption Mediated Resistance to Imipenem/Relebactam and Meropenem/Vaborbactam in a KPC-Producing Klebsiella pneumoniae Clinical Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased blaKPC Copy Number and OmpK35 and OmpK36 Porins Disruption Mediated Resistance to Imipenem/Relebactam and Meropenem/Vaborbactam in a KPC-Producing Klebsiella pneumoniae Clinical Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liofilchem.com [liofilchem.com]
- 7. Detection of Klebsiella pneumoniae Carbapenem Resistance Genes by qPCR: Choosing the Right Method for Total DNA Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbapenem antibiotic stress increases bla KPC ‐2 gene relative copy number and bacterial resistance levels of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
Technical Support Center: Optimizing Meropenem-Vaborbactam Dosing in Renally Impaired Patients
This guide provides technical information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with meropenem-vaborbactam, particularly concerning dosage optimization in patients with renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosing regimen for this compound in adults with normal renal function?
The recommended dosage of this compound is 4 grams (2 grams of meropenem and 2 grams of vaborbactam) administered every 8 hours via intravenous (IV) infusion over 3 hours.[1][2][3] This regimen is typically prescribed for up to 14 days for complicated urinary tract infections (cUTI), including pyelonephritis.[3][4]
Q2: How does renal impairment affect the pharmacokinetics of meropenem and vaborbactam?
Both meropenem and vaborbactam are primarily excreted by the kidneys.[5] In patients with renal impairment, the plasma clearance of both drugs is reduced, leading to a larger area under the concentration-time curve (AUC) and a longer elimination half-life.[6][7][8] Studies have shown that the total plasma clearance for both components decreases as renal function declines, indicating a need for dose adjustments.[6][9]
Q3: What are the recommended dosage adjustments for this compound in patients with renal impairment?
Dosage adjustments are necessary for patients with an estimated glomerular filtration rate (eGFR) below 50 mL/min/1.73 m².[1][3] The recommended adjustments are summarized in the table below. For patients with fluctuating renal function, it is advised to monitor serum creatinine concentrations and eGFR at least daily and adjust the dosage accordingly.[1][3]
| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73 m²) | Recommended this compound Dose |
| ≥50 | 4 grams (2g meropenem / 2g vaborbactam) every 8 hours |
| 30 to 49 | 2 grams (1g meropenem / 1g vaborbactam) every 8 hours |
| 15 to 29 | 2 grams (1g meropenem / 1g vaborbactam) every 12 hours |
| <15 | 1 gram (0.5g meropenem / 0.5g vaborbactam) every 12 hours |
| End-Stage Renal Disease (ESRD) on Hemodialysis | 1 gram (0.5g meropenem / 0.5g vaborbactam) every 12 hours, administered after a hemodialysis session.[1][3][5] |
All doses are administered as a 3-hour intravenous infusion.[1][2][3]
Q4: How does hemodialysis affect meropenem and vaborbactam concentrations?
Both meropenem and vaborbactam are effectively removed by hemodialysis.[1][6] One study found that hemodialysis increased the clearance of meropenem and vaborbactam by approximately 2.2-fold and 5.1-fold, respectively.[6] The median percentage of the dose recovered in the dialysate was 38.3% for meropenem and 52.9% for vaborbactam.[7] Therefore, it is crucial to administer the dose after a hemodialysis session to ensure therapeutic drug levels.[1][3][5]
Q5: Are there specific safety concerns for using this compound in renally impaired patients?
Patients with renal impairment may have a greater risk of adverse reactions since meropenem is substantially excreted by the kidneys.[5] Thrombocytopenia has been observed in patients with renal impairment treated with meropenem.[10] Additionally, central nervous system (CNS) adverse effects such as seizures and delirium have been reported with meropenem, so caution is advised in patients with pre-existing CNS disorders.[11]
Troubleshooting Guide
Problem: Unexpectedly high or low drug concentrations in plasma samples from renally impaired subjects.
Possible Causes & Solutions:
-
Incorrect Dose Adjustment: Verify that the dosing regimen was adjusted according to the patient's most recent eGFR. Inaccurate renal function assessment can lead to under- or over-dosing.
-
Fluctuating Renal Function: Renal function in acutely ill patients can change rapidly. It is recommended to monitor serum creatinine and eGFR at least daily and adjust the dose as needed.[1][3]
-
Timing of Hemodialysis: For patients on hemodialysis, ensure that the drug is administered after the dialysis session to prevent significant removal of the drug.[1][3][5]
-
Drug Interactions: Co-administration with drugs like probenecid can increase this compound levels by decreasing renal elimination.[5] Conversely, co-administration with valproic acid can lead to a significant reduction in valproic acid concentrations, increasing the risk of seizures.[5][11]
-
Sample Handling and Analysis: Ensure that plasma samples are processed and stored correctly to prevent drug degradation. Use a validated analytical method, such as LC-MS/MS, for accurate quantification.
Experimental Protocols
1. Protocol: Calculation of Estimated Glomerular Filtration Rate (eGFR)
For dosing adjustments of this compound, the Modification of Diet in Renal Disease (MDRD) equation is often used to estimate GFR.[1][3]
-
MDRD Formula: eGFR (mL/min/1.73m²) = 175 × (Serum Creatinine)⁻¹.¹⁵⁴ × (Age)⁻⁰.²⁰³ × (0.742 if female) × (1.212 if African American)[1]
Alternatively, the Cockcroft-Gault formula can be used to estimate creatinine clearance (CrCl), which is also used for drug dosing.[12]
-
Cockcroft-Gault Formula: CrCl (mL/min) = [(140 - Age) × Weight (kg)] / [72 × Serum Creatinine (mg/dL)] × (0.85 if female)[12]
Note: While both formulas are used, some guidelines specifically mention the MDRD equation for this compound dosing.[1][3] The choice of formula can impact the calculated renal function, especially in elderly patients or those at extremes of body weight.[13][14]
2. Protocol: Quantification of Meropenem and Vaborbactam in Plasma via LC-MS/MS
This is a summarized protocol based on published methods for the simultaneous quantification of meropenem and vaborbactam in human plasma.[15][16][17][18]
-
Objective: To determine the concentrations of meropenem and vaborbactam in plasma samples for pharmacokinetic studies or therapeutic drug monitoring.
-
Materials:
-
Human plasma samples
-
Meropenem and vaborbactam analytical standards
-
Internal standards (e.g., [2H6]-meropenem, sulbactam)[16]
-
Acetonitrile (for protein precipitation)[16]
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 analytical column (e.g., Poroshell HPH-C18)[16]
-
Mobile phases (e.g., gradient elution with ammonium formate and acetonitrile)[19]
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard solution.
-
Precipitate plasma proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of meropenem and vaborbactam in the plasma samples by comparing their peak area ratios (to the internal standard) against the calibration curve.
-
-
-
Validation: The method should be validated according to regulatory guidelines (e.g., EMA, FDA) for specificity, sensitivity, linearity, precision, accuracy, and stability.[15][18]
Visualizations
Caption: Dosing workflow for this compound in renally impaired patients.
References
- 1. VABOMERE (meropenem and vaborbactam) Ç Dosing [vabomere.com]
- 2. droracle.ai [droracle.ai]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Vabomere (meropenem/vaborbactam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Single-Dose Pharmacokinetics and Safety of this compound in Subjects with Chronic Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Single-Dose Pharmacokinetics and Safety of this compound in Subjects with Chronic Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 11. web.uri.edu [web.uri.edu]
- 12. droracle.ai [droracle.ai]
- 13. Calculating kidney function – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 14. pharmaceuticalpress.com [pharmaceuticalpress.com]
- 15. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. A validated LC-MSMS method for the simultaneous quantification of meropenem and vaborbactam in human plasma and renal replacement therapy effluent and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ultra-performance liquid chromatography-tandem mass spectrometric method for quantitation of the recently Food and Drug Administration approved combination of vaborbactam and meropenem in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Meropenem-Vaborbactam Stability in Laboratory Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of meropenem-vaborbactam in various laboratory settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common laboratory media?
A1: While comprehensive stability data in specific microbiological media is limited, studies on infusion solutions provide valuable insights. This compound, when reconstituted in 0.9% sodium chloride, demonstrates stability for up to 12 hours at room temperature (approximately 24°C) and for up to 120 hours when refrigerated (approximately 4°C).[1][2] The stability is concentration-dependent, with higher concentrations generally leading to faster degradation.[2][3] For antimicrobial susceptibility testing (AST) in Mueller-Hinton Broth (MHB), it is recommended to use freshly prepared solutions to ensure accurate results, as the complex components of the broth may affect stability.
Q2: What are the primary factors that influence the stability of this compound?
A2: The main factors affecting the stability of this compound are:
-
Temperature: Higher temperatures accelerate the degradation of both meropenem and vaborbactam.[2]
-
pH: Meropenem is most stable in solutions with a slightly acidic to neutral pH, around 6.0-6.5.[4][5] Deviations from this optimal pH range can lead to increased degradation.
-
Concentration: Higher concentrations of meropenem can lead to faster degradation due to intermolecular reactions.[3]
-
Storage Time: The duration of storage directly impacts the extent of degradation.
Q3: What are the degradation pathways of meropenem and vaborbactam?
A3: Meropenem's primary degradation pathway involves the hydrolysis of the β-lactam ring, rendering it inactive against bacteria. Vaborbactam, a boronic acid-based β-lactamase inhibitor, forms a covalent adduct with serine β-lactamases, which is a reversible process.[6] While detailed degradation pathways for vaborbactam in solution are not extensively documented in the available literature, its stability is generally linked to that of meropenem in the combination product.
Troubleshooting Guide
Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
-
Possible Cause 1: Degradation of this compound in the testing medium.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Avoid using solutions that have been stored for extended periods, even if refrigerated. If using automated systems, ensure the antibiotic panels are within their expiration date and have been stored correctly.
-
-
Possible Cause 2: Inoculum effect.
-
Troubleshooting Step: Ensure the bacterial inoculum is standardized according to CLSI or EUCAST guidelines. A higher than recommended inoculum can lead to enzymatic degradation of meropenem, resulting in falsely elevated MICs.[7]
-
-
Possible Cause 3: pH of the medium.
-
Troubleshooting Step: Verify the pH of your Mueller-Hinton Broth. Variations in pH can affect the stability of meropenem.[4] Ensure the broth is prepared according to the manufacturer's instructions.
-
Issue 2: Unexpected bacterial growth in time-kill assays or in vitro pharmacodynamic models.
-
Possible Cause 1: Insufficient drug concentration due to degradation over the course of the experiment.
-
Troubleshooting Step: For longer experiments, consider replenishing the this compound at appropriate intervals to maintain the target concentration. The stability data in infusion solutions can serve as a conservative guide for estimating the rate of degradation.
-
-
Possible Cause 2: Emergence of resistance.
-
Troubleshooting Step: At the end of the experiment, perform susceptibility testing on the bacterial population to check for any shifts in the MIC. In vitro models, especially those with high bacterial densities, can select for resistant subpopulations.[8]
-
Data Presentation
Table 1: Stability of this compound in 0.9% Sodium Chloride
| Storage Condition | Concentration | Stability (≥90% of initial concentration) | Reference(s) |
| Room Temperature (~24°C) | 4, 8, and 16 mg/mL | 12 hours | [1][2] |
| Refrigerated (~4°C) | 4, 8, and 16 mg/mL | 120 hours | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Simultaneous Quantification of Meropenem and Vaborbactam
This protocol is a general guideline based on published methods.[9] Specific parameters may need to be optimized for your equipment and experimental conditions.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250x4.6mm, 5µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 25 mM sodium phosphate, pH 6.5) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: Meropenem can be detected at approximately 298 nm, while vaborbactam can be detected at a lower wavelength, or a PDA detector can be used to monitor both.
-
Internal Standard: An appropriate internal standard should be used for accurate quantification.
-
Sample Preparation: Dilute samples in the mobile phase to a concentration within the linear range of the assay.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Visualizations
Caption: A generalized workflow for in vitro testing of this compound.
References
- 1. Assessment of Meropenem and Vaborbactam Room Temperature and Refrigerated Stability in Polyvinyl Chloride Bags and Elastomeric Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of meropenem stability after reconstitution: the influence of buffering and challenges to meet the NHS Yellow Cover Document compliance for continuous infusions in an outpatient setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation of the stability of meropenem in elastomeric infusion devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Early Experience With this compound for Treatment of Carbapenem-resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Meropenem Stability in Meropenem Admixtures Using 2 g Vials and Normal Saline Prepared Using addEASE® Connectors - PMC [pmc.ncbi.nlm.nih.gov]
Meropenem-Vaborbactam Antimicrobial Susceptibility Testing: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Meropenem-vaborbactam.
Troubleshooting Guides
This section provides step-by-step guidance in a question-and-answer format to address specific issues that may arise during experimentation.
Quality Control (QC) Failures
Question: My MIC for a recommended QC strain (e.g., K. pneumoniae ATCC® BAA-1705™) is consistently out of the acceptable range. What should I do?
Answer: An out-of-range QC result indicates a potential issue with the test system that must be resolved before reporting any experimental results. Follow this systematic approach to identify the root cause.
Initial Steps:
-
Do Not Report Results: Withhold all MIC results generated in the same run as the failed QC.
-
Review for Obvious Errors: Check for simple clerical or procedural errors (e.g., incorrect QC strain used, wrong incubation time/temperature, transcription errors).
-
Repeat the Test: Immediately repeat the QC test with the same materials. A random error can occur in up to 5% of tests and may be resolved upon re-testing. If the repeat result is within range, and no other QC results are out of range, patient/experimental results can be reported.
If the QC Fails Again, Investigate Systematically:
-
Step 1: Reagents & Consumables:
-
QC Strain: Ensure the QC strain has been stored correctly (-80°C on beads in glycerol broth is ideal) and is not over-subcultured. If in doubt, retrieve a fresh stock culture.
-
Antimicrobial Agent: Verify the this compound solution's preparation, concentration, and storage. Meropenem has limited stability in solution; reconstituted solutions are stable for up to 12 hours at room temperature (~24°C) and up to 120 hours when refrigerated (~4°C).[1] Prepare fresh solutions if stability is questionable.
-
Growth Medium: Check the expiration date and lot number of the Mueller-Hinton Broth (MHB). Ensure it was prepared and stored according to the manufacturer's instructions. If a new lot was recently introduced, this could be a source of variability.
-
-
Step 2: Equipment & Environment:
-
Incubator: Verify the temperature (35°C ± 2°C) and CO₂ levels (if applicable) are correct and stable.
-
Pipettes/Automated Dilutors: Confirm that all liquid handling equipment is properly calibrated.
-
-
Step 3: Procedure:
-
Inoculum Preparation: This is a critical step. Ensure the inoculum is prepared from fresh, isolated colonies and standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The final inoculum concentration in the test wells should be ~5 x 10⁵ CFU/mL. An incorrect inoculum density is a common cause of MIC variability, known as the inoculum effect.
-
Reading of Results: Ensure results are being read and interpreted correctly, especially if done manually.
-
If the issue persists after checking all these points, it may indicate a problem with a new lot of media or the antimicrobial agent itself. Test with a different lot number if available.
dot
Caption: Workflow for troubleshooting out-of-range QC results.
Method-Specific Discrepancies
Question: My this compound MIC results from an automated system (e.g., VITEK® 2) or gradient strip do not match the results from the reference broth microdilution (BMD) method. Why?
Answer: Discrepancies between different susceptibility testing methods are not uncommon. Several factors can contribute to this:
-
Inherent Methodological Differences: Automated systems like VITEK® 2 use different algorithms, inoculum densities, and kinetic growth detection methods compared to the endpoint-based reading of a standard BMD assay. Gradient strips (like Etest®) rely on antibiotic diffusion through agar, which can be influenced by the properties of the agar and the specific organism.
-
Performance Variability: Studies have shown variable performance between methods. For this compound, one study found that while VITEK® 2 had high essential and categorical agreement for Enterobacterales, alternative methods did not always provide reliable results for all organism groups, and resistant results often required confirmation by BMD.[2][3][4] Another study comparing methods for meropenem alone against KPC-producing K. pneumoniae found significant very major and major error rates for Vitek 2 and Sensititre compared to BMD.[5][6]
-
Reading Interpretation: The interpretation of growth endpoints can be subjective in manual methods (BMD, gradient strips), especially in cases of "trailing" or partial inhibition. Automated systems use standardized optical readings to remove this subjectivity, but this can also lead to different results.
Recommendation: The CLSI reference method for MIC determination is broth microdilution.[7] If a critical or unexpected result is obtained from an automated system or gradient strip, especially a resistant result, it is best practice to confirm it using the reference BMD method.
Frequently Asked Questions (FAQs)
Q1: Why are the MICs for meropenem and this compound the same for my Pseudomonas aeruginosa isolate?
A1: This is an expected result for many P. aeruginosa isolates. Vaborbactam is a potent inhibitor of Class A serine carbapenemases (like KPC) and some Class C enzymes.[8] However, carbapenem resistance in P. aeruginosa is often mediated by mechanisms that vaborbactam does not inhibit, such as:
-
Metallo-β-lactamases (MBLs): Vaborbactam is not active against Class B MBLs.
-
OXA-type Carbapenemases: Vaborbactam does not inhibit Class D carbapenemases.
-
Non-enzymatic Mechanisms: Resistance can also be due to the loss of the OprD porin (which reduces meropenem entry) or the upregulation of efflux pumps (which actively remove meropenem from the cell).
Since vaborbactam does not counteract these common resistance mechanisms in P. aeruginosa, it often does not significantly lower the meropenem MIC.[9]
Q2: I observe a "skipped well" phenomenon where there is growth at a higher concentration but not at a lower one. How should I interpret this MIC?
A2: A skipped well is typically considered a technical error, possibly due to contamination, improper dilution, or an issue with the antimicrobial in that specific well. The MIC should be read as the lowest concentration that completely inhibits visible growth, including the wells below the "skipped" well. However, if this occurs, the entire test for that isolate should be repeated to ensure accuracy.
Q3: Can the inoculum size affect my this compound MIC results?
A3: Yes. This is known as the "inoculum effect," and it is particularly pronounced for β-lactam antibiotics when tested against bacteria that produce β-lactamase enzymes. A higher-than-standard inoculum means more bacterial cells are present to produce the inactivating enzyme, which can overwhelm the antibiotic and lead to a falsely elevated MIC. It is critical to adhere to the standardized inoculum preparation procedure (0.5 McFarland standard and subsequent dilution) to ensure reproducibility.
Q4: What are the correct QC ranges for this compound?
A4: The acceptable QC ranges are established by standards organizations like CLSI. Adherence to these ranges is critical for ensuring the accuracy and validity of your test system.
Q5: What could cause a bimodal or wide distribution of MIC results for a single strain across multiple tests?
A5: A bimodal distribution of MICs has been observed even in multi-laboratory QC studies for this compound.[8] This suggests some inherent variability in the test system or the drug-organism interaction. Factors that can contribute to this include minor variations in media lots, slight differences in inoculum preparation at the higher or lower end of the acceptable range, and the specific genetics of the QC strain. As long as the results fall within the established 3- or 4-dilution QC range, the test is considered valid.[8]
Data Presentation
Table 1: CLSI-Approved Broth Microdilution MIC Quality Control Ranges for this compound (Vaborbactam at a fixed 8 µg/mL)
| QC Strain | ATCC® No. | This compound MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.008/8 – 0.06/8 |
| Escherichia coli | 35218 | 0.008/8 – 0.06/8 |
| Klebsiella pneumoniae | 700603 | 0.03/8 – 0.25/8 |
| Klebsiella pneumoniae (KPC-2) | BAA-1705 | 0.008/8 – 0.06/8 |
| Klebsiella pneumoniae (KPC-3) | BAA-2814 | 0.12/8 – 0.5/8 |
| Pseudomonas aeruginosa | 27853 | 0.12/8 – 1/8 |
| Staphylococcus aureus | 29213 | 0.008/8 – 0.06/8 |
| Source: Data compiled from CLSI M100 documents and related studies.[8] |
Table 2: Comparison of this compound MIC Results by Testing Method for Carbapenem-Resistant Enterobacterales (CRE) and P. aeruginosa (CRPA)
| Organism Group | Method | Essential Agreement (EA)¹ | Categorical Agreement (CA)² | Major Errors (ME)³ | Very Major Errors (VME)⁴ |
| CRE (n=50) | Gradient Test | 86% | 90% | 10% | 4% |
| VITEK® 2 | 72% | 77% | 18% | 8% | |
| CRPA (n=35) | Gradient Test | 66% | 66% | 34% | 0% |
| VITEK® 2 | 80% | 83% | 11% | 17% | |
| ¹EA: MIC value within ±1 log₂ dilution of the reference BMD MIC. ²CA: Interpretation (S, I, R) matches the reference BMD. ³ME: Susceptible by BMD, Resistant by test method (false resistance). ⁴VME: Resistant by BMD, Susceptible by test method (false susceptibility). | |||||
| Source: Adapted from Spaziante et al., 2022. Note: This data highlights the potential for discrepancies and the importance of confirming results with the reference method.[3] |
Experimental Protocols
Broth Microdilution (BMD) MIC Testing for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[7]
-
Preparation of Antimicrobial Solutions:
-
Reconstitute Meropenem and Vaborbactam powders according to the manufacturer's instructions to create stock solutions (e.g., 1280 µg/mL).
-
Prepare serial twofold dilutions of Meropenem in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Add Vaborbactam to each dilution to achieve a final fixed concentration of 8 µg/mL in each well of the microdilution panel. The final Meropenem concentrations should typically range from 0.004 to 64 µg/mL.
-
Dispense 100 µL of each final antimicrobial dilution into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (density of ~1.5 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. A common dilution is 1:150, but this should be validated for each laboratory's process.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except the sterility control) with 10 µL of the final diluted inoculum, resulting in a final volume of 110 µL and a final bacterial concentration of ~5 x 10⁴ CFU/mL.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Place the microtiter plate on a reading apparatus.
-
The MIC is defined as the lowest concentration of Meropenem (in the presence of 8 µg/mL Vaborbactam) that completely inhibits visible growth of the organism.
-
The growth control well must show distinct turbidity. The sterility control well must remain clear.
-
Visualizations
dot
Caption: this compound mechanism of action.
dot
References
- 1. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin, this compound, Imipenem-Relebactam, and Eravacycline Testing in Carbapenem-Resistant Gram-Negative Rods: A Comparative Evaluation of Broth Microdilution, Gradient Test, and VITEK 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. unn.no [unn.no]
- 6. researchgate.net [researchgate.net]
- 7. liofilchem.com [liofilchem.com]
- 8. jmilabs.com [jmilabs.com]
- 9. journals.asm.org [journals.asm.org]
Strategies to prevent the emergence of Meropenem-vaborbactam resistance
Welcome to the technical support center for researchers investigating Meropenem-vaborbactam (M-V) resistance. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to aid in the design and interpretation of experiments aimed at preventing the emergence of resistance.
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro evolution and susceptibility testing experiments with this compound.
| Question / Issue | Potential Causes & Troubleshooting Steps |
| 1. High frequency of resistant mutants appearing early in serial passage experiments. | A. Suboptimal Drug Concentration: The selective pressure may be too low. Meropenem and vaborbactam concentrations of 8 µg/mL each have been shown to suppress resistance mutation frequency to <1 x 10⁻⁸ in the majority of KPC-producing Klebsiella pneumoniae strains. For highly resistant strains, meropenem concentrations may need to be increased to 16 µg/mL.[1]B. High Initial Inoculum: A large bacterial population increases the probability of pre-existing resistant subpopulations. Ensure your starting inoculum is standardized (e.g., 10⁵-10⁶ CFU/mL).C. Pre-existing Heteroresistance: The parental strain may contain a small, difficult-to-detect subpopulation of resistant cells. Consider screening the parent strain by plating a high-density lawn on M-V agar plates just below the MIC. |
| 2. Unexpectedly rapid and large (e.g., >16-fold) increase in M-V MIC for selected mutants. | A. Porin Gene Mutations: This is a primary mechanism of M-V resistance. A large MIC jump may indicate a frameshift or nonsense mutation in the ompK36 gene, severely limiting vaborbactam entry.[2][3]B. Increased blaKPC Copy Number: The mutant may have undergone a genomic rearrangement, such as the duplication of the Tn4401 transposon carrying the blaKPC gene into a high-copy-number plasmid.[2]Actionable Steps: 1. Perform PCR and sequencing of the ompK36 and ompK35 porin genes to check for mutations.[4][5] 2. Use quantitative PCR (qPCR) to determine the relative copy number of the blaKPC gene compared to the parental strain.[2] |
| 3. M-V resistant mutants show cross-resistance to other β-lactam/β-lactamase inhibitor combinations. | This is an expected outcome. Mutations in the ompK36 porin channel, a common mechanism for M-V resistance, reduce permeability for multiple antibiotics, leading to decreased susceptibility to combinations like ceftazidime-avibactam and imipenem-relebactam.[2][4] |
| 4. No mutations are found in the blaKPC gene of M-V resistant mutants. | This is the expected finding and distinguishes M-V resistance from ceftazidime-avibactam resistance. Resistance to M-V is typically driven by permeability defects and/or increased KPC enzyme production, not by mutations in the KPC enzyme itself.[1][2] If your primary hypothesis was KPC mutation, this result prompts a shift in investigation towards porin loss and gene amplification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of resistance to this compound? A1: The most common resistance mechanisms are not alterations to the KPC enzyme, but rather:
-
Porin Loss/Modification: Mutations, insertions, or deletions in the genes encoding outer membrane porins, particularly ompK36, which is crucial for vaborbactam influx into the periplasmic space.[3][4]
-
Increased blaKPC Expression: Amplification of the blaKPC gene, often through an increase in the copy number of the plasmid carrying the gene or duplication of the transposon housing it. This leads to higher production of the KPC enzyme, overwhelming the vaborbactam inhibitor.[1][2]
Q2: What concentrations of Meropenem and Vaborbactam are effective at preventing resistance in vitro? A2: This is strain-dependent, but studies have shown that concentrations of 8 µg/mL of meropenem combined with 8 µg/mL of vaborbactam can suppress the frequency of mutant emergence to below 1 x 10⁻⁸ for most KPC-producing K. pneumoniae isolates.[1][6] For strains with higher baseline MICs, increasing the meropenem concentration to 16 µg/mL may be necessary.[1]
Q3: Does vaborbactam have activity against all types of carbapenemases? A3: No. Vaborbactam is a potent inhibitor of Ambler class A (like KPC) and class C serine β-lactamases.[3][7] It does not inhibit class B metallo-β-lactamases (MBLs) such as NDM and VIM, or class D carbapenemases like OXA-48.[3][8] Therefore, this compound is not an effective treatment for infections caused by MBL- or OXA-48-producing organisms.
Q4: How can I test for synergy between this compound and a third antimicrobial agent to prevent resistance? A4: A checkerboard assay is the standard method. This involves a two-dimensional titration of both drug combinations in a microtiter plate to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 typically indicates synergy. This can help identify combinations that may suppress the emergence of M-V resistance.
Q5: My susceptibility testing results for M-V are inconsistent. What should I check? A5: Inconsistencies in susceptibility testing can arise from several factors:
-
Methodology: Ensure strict adherence to CLSI or EUCAST guidelines for broth microdilution, the reference method. Gradient diffusion strips can show variability between manufacturers.[6]
-
Inoculum Effect: Verify that the inoculum density is standardized for each experiment, as high bacterial loads can falsely elevate MICs.
-
Media Composition: The cation concentration in Mueller-Hinton Broth can influence antibiotic activity. Use cation-adjusted Mueller-Hinton Broth for consistency.
Quantitative Data Summary
Table 1: this compound (M-V) Concentrations Required to Suppress Mutant Selection in KPC-Producing K. pneumoniae
| Parental M-V MIC (µg/mL) | Meropenem Conc. (µg/mL) | Vaborbactam Conc. (µg/mL) | Mutant Frequency |
| ≤0.06 | 2 | 2 | <1 x 10⁻⁸ |
| 0.5 - 8 | 8 | 8 | <1 x 10⁻⁸ |
| 2 - 4 | 16 | 8 | <1 x 10⁻⁸ |
| 16 - 32 | 16 | 8 | <1 x 10⁻⁸ |
| Data synthesized from studies showing concentrations required to reduce mutant emergence frequency to <1 x 10⁻⁸.[1] |
Table 2: Impact of Resistance Mechanisms on this compound MIC
| Bacterial Species | Resistance Mechanism | Fold-Increase in M-V MIC | Reference |
| K. pneumoniae | ompK36 mutation/inactivation | Up to 128-fold | [1] |
| K. pneumoniae | Increased blaKPC gene copy number | Variable, often combined with porin loss | [1][2] |
| K. pneumoniae | Truncated OmpK35 + OmpK36 insertion | >256-fold | [4][5] |
Key Experimental Protocols
Protocol 1: Serial Passage Experiment to Select for M-V Resistance
Objective: To simulate prolonged drug exposure and select for resistant mutants in a controlled, stepwise manner.
Methodology:
-
Baseline MIC Determination: Determine the initial MIC of this compound for the parental bacterial strain using the broth microdilution method according to CLSI/EUCAST standards.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland, equivalent to ~1.5 x 10⁸ CFU/mL) and dilute it to the desired starting concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CA-MHB).
-
Serial Passage Setup:
-
Prepare a series of tubes or a microtiter plate with CA-MHB containing doubling dilutions of this compound, starting from a sub-inhibitory concentration (e.g., 0.25x MIC) up to several multiples of the MIC.
-
Inoculate each well/tube with the standardized bacterial suspension.
-
-
Incubation: Incubate at 35-37°C for 18-24 hours.
-
Passage: Identify the tube/well with the highest drug concentration that shows visible growth. This is the new sub-inhibitory concentration.
-
Dilution and Re-inoculation: Dilute the culture from this well 1:100 into a fresh series of drug-containing media and repeat the incubation.
-
Iteration: Continue this process for a set number of days (e.g., 14-30 days) or until a significant increase in MIC is observed.
-
Analysis: At regular intervals (e.g., every 5 passages) and at the end of the experiment, isolate colonies, confirm their MIC, and bank them for genomic analysis (WGS, qPCR) to identify resistance mechanisms.
Protocol 2: Mutant Prevention Concentration (MPC) Assay
Objective: To determine the lowest antimicrobial concentration that prevents the growth of any resistant mutants from a large bacterial population.
Methodology:
-
High-Density Culture: Prepare a high-density bacterial culture by growing the isolate overnight in broth to reach a stationary phase (≥10⁹ CFU/mL).
-
Agar Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing various concentrations of this compound. Concentrations should span from the MIC to at least 64x MIC. A drug-free plate should be used as a viability control.
-
Inoculation: Directly plate a large, quantified inoculum (e.g., 10¹⁰ CFU) onto each agar plate. Ensure the inoculum is spread evenly.
-
Incubation: Incubate the plates at 35-37°C for 24 to 48 hours. The extended incubation time is to allow for the growth of slow-growing mutants.
-
MPC Determination: The MPC is the lowest drug concentration on which no bacterial colonies are observed.
-
Confirmation: Any colonies that grow on the plates should be picked, re-streaked on the same concentration of drug to confirm resistance, and have their MIC formally determined. The frequency of spontaneous mutation can be calculated by dividing the number of resistant colonies by the total number of CFUs plated.[9]
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro-obtained this compound resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidemiology of Meropenem/Vaborbactam Resistance in KPC-Producing Klebsiella pneumoniae Causing Bloodstream Infections in Northern Italy, 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Addressing challenges in Meropenem-vaborbactam susceptibility testing automation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during Meropenem-vaborbactam susceptibility testing automation. The information is designed to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results in their experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered with automated and manual this compound susceptibility testing methods.
FAQ 1: Discrepant Results Between Automated System and Reference Method
Question: My automated system (e.g., VITEK® 2, MicroScan WalkAway, BD Phoenix™) is showing a different susceptibility result for this compound compared to the reference broth microdilution (BMD) method. What should I do?
Answer:
Discrepancies between automated systems and reference methods can arise from various factors. Follow this troubleshooting workflow to identify the potential cause:
Troubleshooting Workflow for Discrepant Results
Technical Support Center: Optimizing Meropenem-Vaborbactam Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Meropenem-vaborbactam combinations. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for the this compound combination?
A1: Meropenem, a carbapenem antibiotic, functions by inhibiting bacterial cell wall synthesis.[1][2][3][4] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1][5] Vaborbactam is a novel, cyclic boronic acid-based β-lactamase inhibitor.[6][7] It has no intrinsic antibacterial activity but serves to protect meropenem from degradation by certain serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[5][7][8][9] By inhibiting these enzymes, vaborbactam restores the efficacy of meropenem against many carbapenem-resistant Enterobacterales (CRE).[6][9]
Q2: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against KPC-producing isolates in our in vitro assays. What are the potential causes?
A2: Elevated MICs for this compound against KPC-producing isolates can stem from several resistance mechanisms that may act alone or in concert. The most commonly reported mechanisms include:
-
Porin Mutations: Reduced permeability of the bacterial outer membrane due to mutations in or loss of porin channels, specifically OmpK35 and OmpK36, can restrict the entry of meropenem and vaborbactam into the bacterial cell.[10][11][12][13]
-
Increased β-lactamase Gene Copy Number: Amplification of the gene encoding the KPC enzyme (blaKPC) can lead to hyperproduction of the β-lactamase, overwhelming the inhibitory capacity of vaborbactam.[11][12][13]
-
Efflux Pumps: While having a minimal effect, the upregulation of multidrug efflux pumps like AcrAB-TolC might contribute to reduced susceptibility, especially in the absence of major porins.[10]
It is important to note that resistance is less commonly associated with mutations in the KPC enzyme itself.[11][12]
Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider when designing in vivo experiments with this compound?
A3: For successful in vivo studies, it is crucial to consider the distinct PK/PD indices for each component of the combination:
-
Meropenem: As with other β-lactam antibiotics, the efficacy of meropenem is best correlated with the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[10][14] A target of >40% fT>MIC is generally associated with bacterial killing.[10]
-
Vaborbactam: The efficacy of vaborbactam is driven by the ratio of the 24-hour free drug area under the concentration-time curve to the MIC (fAUC/MIC).[15][16]
The pharmacokinetic profiles of meropenem and vaborbactam are well-matched, with similar half-lives, which simplifies dosing regimens.[5][10][14] Both drugs are primarily cleared by the kidneys.[14][17]
Q4: Is the this compound combination effective against all types of carbapenemases?
A4: No, the activity of this compound is primarily directed against class A serine carbapenemases, such as KPC.[8][10][18] Vaborbactam does not effectively inhibit class B metallo-β-lactamases (MBLs) or class D carbapenemases (oxacillinases, OXA-type).[10][18][19] Therefore, infections caused by bacteria producing these types of carbapenemases are unlikely to respond to this compound therapy.
Troubleshooting Guides
Issue 1: Inconsistent MIC values in broth microdilution assays.
| Potential Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared using a spectrophotometer or a colony counting method to achieve the target colony-forming units (CFU)/mL. |
| Drug solution degradation | Prepare fresh stock solutions of meropenem and vaborbactam for each experiment. Meropenem, in particular, can be unstable in solution. |
| Inconsistent vaborbactam concentration | Vaborbactam should be tested at a fixed concentration (typically 8 µg/mL) when determining the MIC of meropenem.[8][20] Ensure accurate serial dilutions. |
| Contamination of bacterial culture | Streak a sample of the inoculum on an appropriate agar plate to check for purity before starting the assay. |
Issue 2: Failure to achieve expected efficacy in a mouse infection model despite in vitro susceptibility.
| Potential Cause | Troubleshooting Step |
| Suboptimal dosing regimen | Verify that the dosing regimen in the animal model achieves the target PK/PD parameters for both meropenem (%fT>MIC) and vaborbactam (fAUC/MIC).[15][16] This may require pharmacokinetic studies in the specific animal model. |
| In vivo expression of resistance mechanisms | Bacteria may upregulate resistance mechanisms in vivo that are not as prominent during in vitro testing. Consider performing molecular analysis (e.g., qPCR for blaKPC expression, sequencing of porin genes) on bacteria isolated from infected animals.[11][12][13] |
| Drug distribution to the site of infection | While meropenem has good tissue penetration, ensure that the drug concentrations at the site of infection are sufficient.[17] This can be assessed through tissue homogenate analysis. |
| Immune status of the animal model | The efficacy of antibiotics can be influenced by the host's immune system. Ensure the use of an appropriate animal model (e.g., neutropenic vs. immunocompetent) that aligns with the research question. |
Data Presentation
Table 1: In Vitro Activity of this compound against KPC-Positive Enterobacteriaceae
| Organism | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Enterobacteriaceae (KPC-positive) | 32 | >32 | 0.06 | 1 |
Data from a study with 991 clinical isolates of KPC-positive Enterobacteriaceae. Vaborbactam was tested at a fixed concentration of 8 µg/mL.[8]
Table 2: Clinical Efficacy of this compound in Clinical Trials
| Clinical Trial | Indication | Comparator | Clinical Cure Rate (this compound) | Clinical Cure Rate (Comparator) |
| TANGO I | Complicated Urinary Tract Infection (cUTI) | Piperacillin-Tazobactam | 98.4% | 94.0% |
| TANGO II | Carbapenem-Resistant Enterobacteriaceae (CRE) Infections | Best Available Therapy (BAT) | 65.6% | 33.3% |
Data from Phase 3 clinical trials.[21][22][23][24][25][26]
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
-
Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), sterile 96-well microtiter plates, meropenem and vaborbactam stock solutions, bacterial isolate grown overnight on an appropriate agar plate.
-
Prepare Drug Dilutions:
-
Prepare a stock solution of vaborbactam at a concentration that will result in a final, fixed concentration of 8 µg/mL in all wells.
-
Perform serial two-fold dilutions of meropenem in CAMHB containing the fixed concentration of vaborbactam.
-
-
Prepare Bacterial Inoculum:
-
Suspend several colonies of the test organism in saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL vaborbactam) that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Mechanism of action of the this compound combination.
Caption: Troubleshooting workflow for high this compound MICs.
References
- 1. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Meropenem - Wikipedia [en.wikipedia.org]
- 4. Meropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 6. researchgate.net [researchgate.net]
- 7. Vaborbactam - Wikipedia [en.wikipedia.org]
- 8. In Vitro Activity of this compound against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meropenem–Vaborbactam for Treatment of Carbapenem-Resistant Enterobacterales: A Narrative Review of Clinical Practice Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro-obtained this compound resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic-Pharmacodynamic Target Attainment Analyses as Support for this compound Dosing Regimens and Susceptibility Breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacology of meropenem, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 20. VABOMERE (meropenem and vaborbactam) Ç Susceptibility Testing [vabomere.com]
- 21. Effect and Safety of this compound versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overview of this compound and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. VABOMERE (meropenem and vaborbactam) Ç Clinical Efficacy [vabomere.com]
- 24. An Update on Existing and Emerging Data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical Evaluation of this compound Combination for the Treatment of Urinary Tract Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: Meropenem-Vaborbactam vs. Ceftazidime-Avibactam for KPC-Producing CRE
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global public health. In the ongoing fight against these multidrug-resistant organisms, two combination agents have emerged as key therapeutic options: meropenem-vaborbactam and ceftazidime-avibactam. This guide provides a comprehensive, data-driven comparison of these two therapies, focusing on their performance against KPC-producing CRE, to inform research, clinical trial design, and future drug development.
Executive Summary
Both this compound and ceftazidime-avibactam are effective against many KPC-producing CRE isolates. However, they exhibit distinct profiles regarding their spectrum of activity, resistance mechanisms, and clinical outcomes in certain patient populations. This compound has demonstrated potent in vitro activity and favorable clinical outcomes, particularly in the TANGO II trial, which was stopped early due to its superior benefit-risk profile compared to the best available therapy.[1] Ceftazidime-avibactam is also a crucial therapeutic agent, though the emergence of resistance through mutations in the blaKPC gene is a growing concern.[2][3]
Data Presentation: Clinical and In Vitro Efficacy
Clinical Outcomes
Clinical trials and real-world studies have provided valuable data on the efficacy of both drugs. The TANGO II trial was a pivotal study for this compound, demonstrating higher clinical cure rates and lower 28-day all-cause mortality compared to the best available therapy (BAT) in patients with CRE infections.[3][4] Retrospective studies directly comparing the two agents have shown similar overall mortality rates, although some suggest a lower incidence of resistance development with this compound.[5]
| Clinical Endpoint | This compound | Ceftazidime-Avibactam | Study/Reference |
| Clinical Cure Rate (TANGO II) | 65.6% at End of Treatment | 33.3% (BAT) at End of Treatment | [4] |
| 28-Day All-Cause Mortality (TANGO II) | 15.6% | 33.3% (BAT) | [6][4] |
| 30-Day Mortality (Retrospective Cohort) | No significant difference observed between the two drugs. | No significant difference observed between the two drugs. | [7][8] |
| 90-Day CRE Infection Recurrence | 11.5% | 14.3% | [9] |
| Development of Resistance in Recurrent Infections | 0% | 20% (of patients with recurrent infection) | [9] |
In Vitro Susceptibility
In vitro studies consistently demonstrate the potent activity of both agents against KPC-producing CRE. However, subtle differences in their minimum inhibitory concentration (MIC) distributions have been noted.
| Organism Type | This compound MIC90 (µg/mL) | Ceftazidime-Avibactam MIC90 (µg/mL) | Study/Reference |
| KPC-producing Enterobacterales | 1 | 4 | [10][11] |
| KPC-producing K. pneumoniae | 0.25 | 4 | [12] |
| Ceftazidime-Avibactam-Resistant KPC Isolates | Susceptibility often retained | Resistant | [10][13] |
Mechanisms of Action and Resistance
The distinct mechanisms of action of the β-lactamase inhibitors, vaborbactam and avibactam, underpin their differential susceptibility and resistance profiles.
This compound
Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor that forms a reversible covalent bond with the serine residue in the active site of KPC enzymes.[14] This inhibition restores the activity of meropenem.
Resistance to this compound in KPC-producing CRE is primarily associated with mutations in the outer membrane porin genes, such as ompK36, which restrict the entry of meropenem into the bacterial cell.[5][8][13][15] Notably, resistance is less commonly associated with mutations in the blaKPC gene itself.[15]
Ceftazidime-Avibactam
Avibactam, a diazabicyclooctane, also inhibits KPC enzymes by forming a reversible covalent adduct with the active site serine.[16] This protects ceftazidime from hydrolysis.
In contrast to this compound, the primary mechanism of resistance to ceftazidime-avibactam involves mutations in the blaKPC gene, particularly in the omega-loop region (e.g., D179Y substitution).[3][4][16] These mutations alter the active site of the KPC enzyme, reducing the binding affinity of avibactam while sometimes paradoxically restoring susceptibility to carbapenems.[1][2]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing the in vitro potency of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the reference standard.
Protocol Overview:
-
Inoculum Preparation: A standardized suspension of the KPC-producing CRE isolate is prepared in a cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microdilution panel.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of this compound and ceftazidime-avibactam are prepared in CAMHB. For the combination drugs, the concentration of the β-lactamase inhibitor (vaborbactam or avibactam) is typically held constant (e.g., 8 µg/mL for vaborbactam and 4 µg/mL for avibactam).[17][18]
-
Inoculation and Incubation: The prepared microdilution panels are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
The neutropenic murine thigh infection model is a well-established preclinical model to evaluate the in vivo efficacy of antimicrobial agents.[19][20][21]
Protocol Overview:
-
Induction of Neutropenia: Mice (typically female ICR or Swiss mice) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.[22][19] This reduces the host's immune response, allowing for a clearer assessment of the drug's antibacterial activity.
-
Infection: On day 0, mice are inoculated intramuscularly in the thigh with a standardized suspension of a KPC-producing CRE strain (e.g., ~106-107 CFU/thigh).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound, ceftazidime-avibactam, or a control vehicle is initiated. Dosing regimens are designed to mimic human pharmacokinetic profiles.
-
Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Quantification: The homogenates are serially diluted and plated on appropriate agar media to determine the bacterial load (CFU/thigh). The efficacy of the treatment is determined by the reduction in bacterial burden compared to the control group.
Conclusions and Future Directions
Both this compound and ceftazidime-avibactam are indispensable tools in the management of infections caused by KPC-producing CRE. This compound appears to have a higher barrier to the development of resistance mediated by alterations in the KPC enzyme itself. Conversely, ceftazidime-avibactam resistance is an emerging challenge that warrants vigilant surveillance and further investigation into strategies to mitigate its development, such as combination therapy.
For drug development professionals, the distinct resistance profiles of these two agents highlight the importance of understanding the molecular interactions between novel inhibitors and their target enzymes. Future research should focus on developing inhibitors that are less susceptible to resistance mutations and on exploring novel combination therapies to preserve the efficacy of our current armamentarium against these formidable pathogens. Continued head-to-head clinical trials and real-world evidence gathering are essential to further refine treatment guidelines and optimize patient outcomes.
References
- 1. Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies [mdpi.com]
- 3. Successive Emergence of Ceftazidime-Avibactam Resistance through Distinct Genomic Adaptations in blaKPC-2-Harboring Klebsiella pneumoniae Sequence Type 307 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epidemiology of Meropenem/Vaborbactam Resistance in KPC-Producing Klebsiella pneumoniae Causing Bloodstream Infections in Northern Italy, 2018 [cris.unibo.it]
- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epidemiology of Meropenem/Vaborbactam Resistance in KPC-Producing Klebsiella pneumoniae Causing Bloodstream Infections in Northern Italy, 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of ceftazidime–avibactam resistance driven by mutations in double-copy blaKPC-2 to blaKPC-189 during treatment of ST11 carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of KPC Variant and Porin Genotype on the In Vitro Activity of this compound against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbiology of this compound: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of KPC Variant and Porin Genotype on the In Vitro Activity of this compound against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A molecular analysis of this compound non-susceptible KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KPC-Mediated Resistance to Ceftazidime-Avibactam and Collateral Effects in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Selection of Meropenem Resistance among Ceftazidime-Avibactam-Resistant, Meropenem-Susceptible Klebsiella pneumoniae Isolates with Variant KPC-3 Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. noblelifesci.com [noblelifesci.com]
- 20. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 21. criver.com [criver.com]
- 22. Mouse thigh infection model. [bio-protocol.org]
A Comparative Efficacy Analysis: Meropenem-Vaborbactam and Piperacillin-Tazobactam
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global public health. This guide provides a detailed, objective comparison of two key antibacterial agents: meropenem-vaborbactam, a combination of a carbapenem and a novel β-lactamase inhibitor, and piperacillin-tazobactam, a well-established β-lactam/β-lactamase inhibitor combination. This analysis is supported by data from pivotal clinical trials and in-vitro studies to inform research and development in the antibacterial space.
Executive Summary
This compound has demonstrated non-inferiority to piperacillin-tazobactam in the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, as evidenced by the TANGO I clinical trial.[1][2] Notably, this compound exhibits a significant advantage in its in-vitro activity against carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC). Piperacillin-tazobactam remains a potent and widely used agent for many infections caused by susceptible organisms, but its efficacy is compromised by certain β-lactamases, including some extended-spectrum β-lactamases (ESBLs) and carbapenemases.
Mechanisms of Action
A fundamental understanding of the mechanisms of action is crucial for appreciating the differential efficacy of these two agents.
This compound combines the bactericidal activity of meropenem with the protective effects of vaborbactam.
-
Meropenem: A carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3]
-
Vaborbactam: A cyclic boronic acid-based β-lactamase inhibitor that protects meropenem from degradation by serine β-lactamases, including KPC enzymes.[4][5] It does not possess intrinsic antibacterial activity.
Piperacillin-tazobactam couples a broad-spectrum penicillin with a β-lactamase inhibitor.
-
Piperacillin: An extended-spectrum penicillin that, like meropenem, inhibits bacterial cell wall synthesis by targeting PBPs.
-
Tazobactam: A β-lactamase inhibitor that inactivates many, but not all, β-lactamase enzymes, thereby protecting piperacillin from hydrolysis.
References
- 1. Effect of this compound vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Activity of this compound against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clsi.org [clsi.org]
Meropenem-Vaborbactam Demonstrates Superior In Vitro Potency Against Carbapenem-Resistant Enterobacterales, Particularly KPC-Producers
A comprehensive review of recent in vitro studies reveals that the combination of meropenem with the novel β-lactamase inhibitor vaborbactam significantly restores meropenem's activity against many carbapenem-resistant Enterobacterales (CRE), especially those producing Klebsiella pneumoniae carbapenemase (KPC). This guide provides a detailed comparison of the in vitro potency of meropenem-vaborbactam against other carbapenems, supported by experimental data and standardized testing methodologies.
This compound has emerged as a critical therapeutic option in the face of rising carbapenem resistance, a significant global public health threat.[1] Vaborbactam, a cyclic boronic acid-based β-lactamase inhibitor, effectively neutralizes serine carbapenemases, including the widespread KPC enzymes, which are a primary mechanism of resistance in CRE.[1][2] This combination therapy demonstrates potent in vitro activity against a global collection of clinical isolates of KPC-positive Enterobacteriaceae.[1]
Comparative In Vitro Potency
The addition of vaborbactam markedly reduces the minimum inhibitory concentrations (MICs) of meropenem against KPC-producing Enterobacterales. In a study of 991 KPC-positive isolates, vaborbactam lowered the meropenem MIC50 from 32 µg/mL to 0.06 µg/mL and the MIC90 from >32 µg/mL to 1 µg/mL.[1] This restoration of susceptibility is critical for treating infections caused by these multidrug-resistant organisms.
The following table summarizes the comparative in vitro activity of this compound and other carbapenems against carbapenem-resistant Enterobacterales, with a focus on KPC-producing isolates. Data is compiled from multiple surveillance studies.
| Antimicrobial Agent | Organism Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| This compound | KPC-producing Enterobacterales | 0.06 | 1 | 99.0 |
| Meropenem | KPC-producing Enterobacterales | 32 | >32 | - |
| This compound | Carbapenem-Resistant Enterobacterales (CRE) | 0.5 | 32 | 93.2-95.4 |
| Meropenem | Carbapenem-Resistant Enterobacterales (CRE) | 16 | >32 | - |
| Imipenem | Carbapenem-Resistant Enterobacterales (CRE) | - | - | <10 |
| Doripenem | Carbapenem-Resistant Enterobacterales (CRE) | - | - | <10 |
| Ertapenem | Carbapenem-Resistant Enterobacterales (CRE) | - | - | <10 |
Data compiled from multiple sources.[1][3][4] Susceptibility rates are based on CLSI breakpoints.[3][4]
It is important to note that this compound is not active against metallo-β-lactamases (MBLs) such as NDM and VIM, or oxacillinases like OXA-48.[2][3]
Mechanism of Action and Resistance
Carbapenem resistance in Enterobacterales is often mediated by the production of carbapenemase enzymes, such as KPC. These enzymes hydrolyze the β-lactam ring of carbapenem antibiotics, rendering them inactive. Vaborbactam acts as a potent inhibitor of KPC enzymes, thereby protecting meropenem from degradation and allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.
Caption: Mechanism of meropenem action, KPC-mediated resistance, and vaborbactam inhibition.
Experimental Protocols
The in vitro potency data presented is primarily derived from antimicrobial susceptibility testing (AST) performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The reference method for determining MICs is broth microdilution.
Broth Microdilution Method (CLSI)
The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agents in a liquid growth medium (cation-adjusted Mueller-Hinton broth) in microtiter plates. A standardized inoculum of the test organism is added to each well. The plates are then incubated under specific conditions. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. For this compound, a fixed concentration of vaborbactam (8 µg/mL) is typically used in combination with varying concentrations of meropenem.[1]
Caption: Workflow for determining MICs using the broth microdilution method.
Conclusion
The available in vitro data strongly support the enhanced potency of this compound against carbapenem-resistant Enterobacterales, particularly those that produce KPC enzymes. The addition of vaborbactam restores the activity of meropenem, providing a much-needed therapeutic option for infections caused by these challenging pathogens. Continued surveillance and adherence to standardized testing methodologies are crucial for monitoring the efficacy of this and other antimicrobial agents.
References
- 1. In Vitro Activity of this compound against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Meropenem-Vaborbactam: A Real-World Clinical Efficacy Comparison Guide for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Meropenem-vaborbactam's performance against other therapeutic alternatives in real-world clinical settings for the treatment of Carbapenem-Resistant Enterobacteriaceae (CRE) infections. The information is supported by experimental data from pivotal clinical trials and observational studies, with a focus on quantitative outcomes and detailed methodologies.
Executive Summary
This compound (M-V) has emerged as a critical therapeutic option in the fight against CRE infections, demonstrating favorable outcomes in real-world settings. Vaborbactam, a novel beta-lactamase inhibitor, effectively restores the activity of meropenem against CRE, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). Clinical data consistently show high clinical success rates and improved mortality outcomes for this compound compared to historical and some contemporary treatments. This guide synthesizes the available evidence to facilitate informed decisions in research and clinical development.
Comparative Efficacy in Real-World Settings
Real-world evidence for this compound is largely derived from observational cohort studies and systematic reviews, which complement the findings of the pivotal TANGO II randomized controlled trial. These studies consistently report clinical success rates for this compound in the range of 60% to 75% for CRE infections.[1][2][3]
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data from real-world studies and clinical trials, comparing this compound with other relevant antibiotics used for CRE infections.
Table 1: Clinical Outcomes of this compound in Real-World Observational Studies
| Study Type | Number of Patients | Primary Infection Type(s) | Clinical Success/Cure Rate | 30-Day Mortality Rate | 90-Day Mortality Rate | Notable Adverse Events |
| Systematic Review & Meta-Analysis | 602 | Various CRE infections | 75% (Pooled) | 25% (Pooled Survival: 75%) | 31% (Pooled Survival: 69%) | Not frequently reported |
| Multicenter Retrospective Cohort | 126 | Respiratory tract, Intra-abdominal | Not specified | 18.3% | Not specified | Nephrotoxicity (1.6%), Hepatotoxicity (0.8%), Rash (0.8%) |
| Multicenter Retrospective Cohort | 40 | Various Gram-negative infections (80% CRE) | 70.0% | 7.5% | 22.5% | Rash (probable) (2.5%) |
| Retrospective Case Series | 15 | Various CRE infections | 60.0% | Not specified | Not specified | Clostridioides difficile infection (6.7%) |
Table 2: Comparative Clinical Outcomes for CRE Infections
| Treatment | Study Design | Clinical Success/Cure Rate | 28/30-Day Mortality Rate | Key Findings |
| This compound | TANGO II RCT | 65.6% | 15.6% | Superior to Best Available Therapy (BAT) in clinical cure and mortality.[2] |
| Best Available Therapy (BAT) * | TANGO II RCT | 33.3% | 33.3% | Included polymyxins, carbapenems, aminoglycosides, tigecycline.[2] |
| This compound | Retrospective Cohort | 69.2% | 11.5% (90-day) | No significant difference in clinical success compared to Ceftazidime-avibactam. |
| Ceftazidime-avibactam | Retrospective Cohort | 61.9% | 14.3% (90-day) | Development of resistance was more common with Ceftazidime-avibactam monotherapy. |
| Colistin-based therapy | Observational Study | Lower than newer agents | Higher than newer agents | Often associated with higher rates of nephrotoxicity. |
| Tigecycline-based therapy | Observational Study | Variable | Variable | Use is often limited by adverse events and lower efficacy in bloodstream infections. |
*Best Available Therapy (BAT) in the TANGO II trial consisted of monotherapy or a combination of polymyxins, carbapenems, aminoglycosides, or tigecycline, and also included ceftazidime-avibactam as a monotherapy option.[2]
Experimental Protocols
TANGO II Randomized Clinical Trial Methodology
The TANGO II trial was a pivotal, multinational, open-label, randomized controlled trial that provided key evidence for the efficacy and safety of this compound for serious CRE infections.
-
Study Design: Patients were randomized in a 2:1 ratio to receive either this compound or the Best Available Therapy (BAT).[2]
-
Inclusion Criteria: Hospitalized adults (≥18 years) with known or suspected CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), complicated intra-abdominal infections (cIAI), and complicated urinary tract infections (cUTI) or acute pyelonephritis.
-
Exclusion Criteria: Patients with CRE isolates known to produce metallo-beta-lactamases (e.g., NDM, VIM, IMP) or OXA-48-like carbapenemases were excluded.
-
Treatment Arms:
-
This compound: 2g/2g administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[2]
-
Best Available Therapy (BAT): Investigator's choice of monotherapy or combination therapy with polymyxins, carbapenems, aminoglycosides, or tigecycline. Ceftazidime-avibactam monotherapy was also an option.[2]
-
-
Primary Endpoints:
-
For cUTI/pyelonephritis: Overall success (clinical cure and microbiological eradication) at the test-of-cure visit.
-
For HABP/VABP and bacteremia: All-cause mortality at Day 28.
-
For cIAI: Clinical cure at the test-of-cure visit.
-
Real-World Observational Study Methodology (Generalized)
Real-world studies on this compound are typically retrospective, multicenter cohort studies.
-
Study Design: Retrospective analysis of patient data from electronic health records across multiple medical centers.
-
Patient Population: Adult patients with a culture-confirmed CRE infection who received this compound for a specified duration (e.g., ≥48 or ≥72 hours).
-
Data Collection: Demographics, baseline clinical characteristics, infection type, pathogen details (including carbapenemase type), treatment regimens (including monotherapy vs. combination therapy), and clinical outcomes are collected.
-
Primary Outcomes: Commonly assessed outcomes include clinical success (resolution or significant improvement of signs and symptoms of infection), 30-day and 90-day all-cause mortality, and microbiological cure.
-
Statistical Analysis: Propensity score matching or multivariable regression models are often used to control for confounding variables when comparing outcomes between different treatment groups.
Mandatory Visualizations
Vaborbactam Mechanism of Action
References
- 1. Meropenem–Vaborbactam for Treatment of Carbapenem-Resistant Enterobacterales: A Narrative Review of Clinical Practice Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real-world effectiveness and safety of this compound in the treatment of carbapenem-resistant enterobacterales (CRE) infections: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Novel Antibiotics Targeting Carbapenem-Resistant Enterobacteriaceae (CRE)
For Researchers, Scientists, and Drug Development Professionals
The emergence of carbapenem-resistant Enterobacteriaceae (CRE) presents a formidable challenge to global public health. In response, a new generation of antibiotics has been developed to combat these highly resistant pathogens. This guide provides a comparative analysis of the safety profiles of five key CRE antibiotics: Cefiderocol, Meropenem-vaborbactam, Plazomicin, Eravacycline, and Imipenem-cilastatin-relebactam. The following sections detail their adverse event profiles from clinical trials, methodologies for crucial safety assessments, and the underlying toxicological pathways.
Comparative Analysis of Adverse Events
The safety profiles of these novel agents have been characterized through rigorous clinical trials. The following table summarizes the incidence of common and serious adverse events observed in pivotal studies.
| Adverse Event Category | Cefiderocol (CREDIBLE-CR)[1] | This compound (TANGO II)[2][3][4][5][6] | Plazomicin (EPIC)[7][8][9][10] | Eravacycline (IGNITE1 & IGNITE4)[11][12][13][14][15] | Imipenem-cilastatin-relebactam (RESTORE-IMI 1 & Other Trials)[16][17][18][19] |
| Treatment-Emergent Adverse Events (TEAEs) | 91% | - | - | Higher than comparators[13] | - |
| Serious Adverse Events (SAEs) | - | - | - | No significant difference from comparators[13] | 27% (Trial 1)[19] |
| Discontinuation due to Adverse Events | - | - | - | Similar to comparators[13] | 5.6% (Trial 1)[19] |
| All-Cause Mortality | 34% (vs. 18% in best available therapy)[1] | 15.6% (vs. 33.3% in best available therapy)[2][3][4][5][6] | - | No significant difference from comparators[13] | 15% (Trial 1)[19] |
| Gastrointestinal | Diarrhea, Constipation, Nausea, Vomiting | Diarrhea, Nausea | Diarrhea (2.3%), Nausea (1.3%), Vomiting (1.3%)[10] | Nausea (6.5%), Vomiting (3.8%)[13] | Diarrhea (6%), Nausea (6%)[16] |
| Renal | - | Renal-related AEs: 4.0%[2][3][4][5][6] | Decreased renal function (3.7%), Increased serum creatinine (7.0%)[9][10] | - | - |
| Hepatic | Elevated liver enzymes[20] | - | - | - | - |
| Neurological | - | - | - | - | Seizures, Confusional states[16] |
| Infusion Site Reactions | - | - | - | Common[11] | Phlebitis/Infusion site reactions[16] |
| Other Notable Events | Hypokalemia[21] | - | Hypertension (2.3%), Headache (1.3%), Hypotension (1.0%)[10] | - | Anemia[16] |
Experimental Protocols for Safety Assessment
The evaluation of antibiotic safety relies on a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key toxicity assessments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Plate mammalian cells (e.g., HepG2 for hepatotoxicity, HK-2 for nephrotoxicity) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Drug Exposure: Remove the culture medium and expose the cells to various concentrations of the test antibiotic dissolved in a serum-free medium. Include a vehicle control (medium without the antibiotic) and a positive control (a known cytotoxic agent). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the drug-containing medium. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.[22]
-
Formazan Solubilization: Following incubation, add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[22] Gently shake the plate for 10 minutes to ensure complete dissolution.[22]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[22]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo Nephrotoxicity Assessment: Animal Model
Animal models, particularly in rats, are crucial for evaluating the potential for drug-induced kidney injury.
Protocol:
-
Animal Model: Utilize male Wistar rats (200-250 g). House the animals in standard conditions with free access to food and water.
-
Drug Administration: Administer the test antibiotic (e.g., gentamicin as a known nephrotoxin for comparison) via intraperitoneal or intravenous injection once daily for a specified period (e.g., 7-14 days).[23] The dosage should be based on preclinical pharmacokinetic and pharmacodynamic studies. A control group should receive saline injections.[23]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity. Collect blood samples at baseline and at regular intervals throughout the study for measurement of serum creatinine and blood urea nitrogen (BUN) levels.[23]
-
Urine Analysis: Collect urine samples to analyze for markers of kidney damage, such as proteinuria and enzymuria.
-
Histopathology: At the end of the study, euthanize the animals and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) for microscopic examination of tubular necrosis, interstitial inflammation, and glomerular changes.[24]
In Vitro Hepatotoxicity Assessment
In vitro models using human liver cells can provide initial insights into potential hepatotoxicity.
Protocol:
-
Cell Model: Use primary human hepatocytes or human hepatoma cell lines such as HepG2.[25]
-
Drug Exposure: Expose the cells to a range of concentrations of the test antibiotic.
-
Assessment of Cytotoxicity: Measure cell viability using assays like the LDH (lactate dehydrogenase) leakage assay, which indicates loss of cell membrane integrity.[25][26]
-
Assessment of Liver Function: Evaluate specific liver functions, such as albumin synthesis and cytochrome P450 activity, to detect more subtle toxic effects.[25]
-
Metabolomics: Analyze the metabolic profile of the cells after drug exposure to identify disturbed cellular pathways, providing a more comprehensive understanding of the hepatotoxic mechanisms.[27]
Signaling Pathways in Antibiotic-Induced Toxicity
Understanding the molecular mechanisms underlying antibiotic toxicity is crucial for developing safer drugs and targeted interventions.
Carbapenem-Induced Neurotoxicity
The primary mechanism of neurotoxicity associated with carbapenems, such as imipenem and meropenem, involves the inhibition of the γ-aminobutyric acid (GABA) type A (GABAA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system. By blocking the GABAA receptor, carbapenems reduce inhibitory signaling, leading to neuronal hyperexcitability and potentially seizures.
Caption: Carbapenem-induced neurotoxicity pathway.
Aminoglycoside-Induced Ototoxicity
Aminoglycosides, such as plazomicin, can cause damage to the hair cells of the inner ear, leading to hearing loss. This ototoxicity is mediated by a complex signaling cascade involving the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Caption: Aminoglycoside-induced ototoxicity signaling cascade.
Experimental Workflow for Safety Profiling
A systematic workflow is essential for the comprehensive safety evaluation of new antibiotic candidates.
Caption: A typical experimental workflow for antibiotic safety profiling.
References
- 1. Efficacy and safety of cefiderocol or best available therapy for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria (CREDIBLE-CR): a randomised, open-label, multicentre, pathogen-focused, descriptive, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. amr-insights.eu [amr-insights.eu]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achaogen Announces Positive Results in Phase III Trials [drug-dev.com]
- 8. ZEMDRI® (plazomicin) Injection | EPIC Efficacy [zemdri.com]
- 9. Once-Daily Plazomicin for Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contagionlive.com [contagionlive.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The Efficacy and Safety of Eravacycline in the Treatment of Complicated Intra-Abdominal Infections: A Systemic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IGNITE4: Results of a Phase 3, Randomized, Multicenter, Prospective Trial of Eravacycline vs Meropenem in the Treatment of Complicated Intraabdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. RESTORE-IMI 1: A Multicenter, Randomized, Double-blind Trial Comparing Efficacy and Safety of Imipenem/Relebactam vs Colistin Plus Imipenem in Patients With Imipenem-nonsusceptible Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. contagionlive.com [contagionlive.com]
- 19. merck.com [merck.com]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. Phase 3 trials show positive results for cefiderocol, but questions remain | CIDRAP [cidrap.umn.edu]
- 22. mdpi.com [mdpi.com]
- 23. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 24. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Influence of Antibiotics on Functionality and Viability of Liver Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
Cost-effectiveness analysis of Meropenem-vaborbactam versus best available therapy for CRE infections.
A detailed analysis of the economic and clinical value of meropenem-vaborbactam in treating Carbapenem-Resistant Enterobacteriaceae (CRE) infections compared to the best available therapeutic alternatives.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and the best available therapy (BAT) for the treatment of CRE infections, focusing on cost-effectiveness. The data presented is compiled from published economic evaluations and clinical trial data.
Executive Summary
Carbapenem-resistant Enterobacteriaceae (CRE) infections represent a significant public health threat, associated with high mortality rates and substantial healthcare costs.[1][2] this compound is a combination antibiotic that has demonstrated efficacy against certain types of CRE, particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[3][4] Economic analyses from the United Kingdom and Italian healthcare systems suggest that despite higher acquisition costs, this compound can be a cost-effective treatment option compared to BAT for CRE-KPC infections, primarily driven by improved clinical outcomes such as higher cure rates, lower mortality, and reduced incidence of nephrotoxicity.[3][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from cost-effectiveness analyses comparing this compound to BAT for CRE-KPC infections.
Table 1: Cost-Effectiveness Analysis Results (UK Perspective)
| Outcome | This compound | Best Available Therapy (BAT) | Incremental Difference |
| Total Costs (5-year horizon) | £44,606 | £39,441 | £5,165 |
| Quality-Adjusted Life Years (QALYs) (5-year horizon) | 1.733 | 1.367 | 0.366 |
| Life Years (LYs) (5-year horizon) | 2.183 | 1.730 | 0.453 |
| Incremental Cost-Effectiveness Ratio (ICER) | \multicolumn{3}{c | }{£14,113 per QALY gained } |
Data sourced from Vlachaki et al. (2021) from the perspective of the UK National Health Service (NHS) and Personal Social Services (PSS).[3][5]
Table 2: Cost-Effectiveness Analysis Results (Italian Perspective)
| Outcome | This compound | Best Available Therapy (BAT) | Incremental Difference |
| Total Costs (5-year horizon) | - | - | €3,549 |
| Quality-Adjusted Life Years (QALYs) (5-year horizon) | - | - | 0.384 |
| Life Years (LYs) (5-year horizon) | - | - | 0.475 |
| Incremental Cost-Effectiveness Ratio (ICER) | \multicolumn{3}{c | }{€7,473 per LY gained } | |
| Incremental Cost-Utility Ratio (ICUR) | \multicolumn{3}{c | }{€9,246 per QALY gained } |
Data sourced from a 2021 study on the cost-effectiveness of this compound in the Italian setting.[6]
Table 3: Clinical Outcomes from the TANGO II Trial
| Outcome | This compound | Best Available Therapy (BAT) |
| Clinical Cure Rate (Test of Cure) | 59.4% | 26.7% |
| 28-Day All-Cause Mortality | 15.6% | 33.3% |
| Nephrotoxicity | 3.1% | 26.7% |
| Renal Replacement Therapy | 2.3% | 19.2% |
The TANGO II trial was a key source of clinical effectiveness data for the economic models.[3][7]
Experimental Protocols
The cost-effectiveness analyses cited in this guide are based on decision-analytic models that simulate the clinical and economic outcomes of treating patients with CRE infections.
Economic Model: Decision Tree Analysis
The primary methodology employed in the referenced studies is a decision tree model.[3][5][6][8][9] This model simulates the clinical pathway of a hypothetical cohort of adult patients with confirmed CRE-KPC infections.
Model Structure:
-
Patient Cohort: Adult patients with confirmed CRE-KPC infections.
-
Interventions: this compound versus Best Available Therapy (BAT). BAT is often a combination of therapies which may include polymyxins, carbapenems, aminoglycosides, and tigecycline.[3][7]
-
Time Horizon: The model typically follows patients over a 5-year period to capture both short-term and long-term costs and outcomes.[3][5][6]
-
Perspective: The analyses are conducted from the perspective of a national healthcare system, such as the UK's National Health Service (NHS) and Personal Social Services (PSS).[3][5][8]
-
Key Model Events: The decision tree maps the potential clinical events for patients in each treatment arm, including:
-
Clinical cure or failure at the end of treatment.
-
Survival or mortality at 28 days.
-
Incidence of adverse events, such as nephrotoxicity.
-
Need for renal replacement therapy.
-
Discharge to home or long-term care.
-
-
Data Inputs:
-
Clinical Efficacy: Data on clinical cure rates, mortality, and adverse events were primarily sourced from the TANGO II clinical trial.[3][5][7]
-
Costs: Drug acquisition costs, hospitalization costs, costs of managing adverse events, and long-term care costs were obtained from national databases (e.g., British National Formulary, NHS reference costs) and published literature.[3][5][9]
-
Utilities (Quality of Life): Health-related quality of life values (utilities) for different health states were sourced from published literature to calculate Quality-Adjusted Life Years (QALYs).[3][5]
-
-
Outputs: The model calculates the total costs and QALYs for each treatment arm. The primary outcome is the Incremental Cost-Effectiveness Ratio (ICER), which represents the additional cost per additional QALY gained with this compound compared to BAT.[3][5]
Clinical Trial: TANGO II
The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial that evaluated the efficacy and safety of this compound versus BAT for the treatment of CRE infections.[7]
Methodology:
-
Study Population: 77 patients with suspected or confirmed CRE infections (including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infection, and complicated urinary tract infection/acute pyelonephritis) were randomized. The primary analysis was conducted on 47 patients with microbiologically confirmed CRE infections.[7]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or BAT.[7]
-
Treatment Arms:
-
Primary Efficacy Endpoints:
-
Clinical cure at the end of treatment.
-
Clinical cure at the test-of-cure visit.
-
-
Key Secondary and Safety Endpoints:
-
28-day all-cause mortality.
-
Microbiologic cure.
-
Incidence of adverse events, with a focus on renal-related adverse events.[7]
-
Visualizations
The following diagrams illustrate the logical flow of the cost-effectiveness analysis and the patient pathway within the decision tree model.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Cost-effectiveness analysis of vaborem for the treatment of carbapenem-resistant Enterobacteriaceae-Klebsiella pneumoniae carbapenemase (CRE-KPC) infections in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cost-effectiveness analysis of vaborem for the treatment of carbapenem-resistant Enterobacteriaceae-Klebsiella pneumoniae carbapenemase (CRE-KPC) infections in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. researchgate.net [researchgate.net]
Navigating the Landscape of Resistance: A Comparative Guide to Meropenem-Vaborbactam Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global health. While novel β-lactam/β-lactamase inhibitor combinations like meropenem-vaborbactam have provided crucial therapeutic options, the specter of cross-resistance with other antibiotics necessitates a deeper understanding of resistance mechanisms and susceptibility profiles. This guide provides an objective comparison of this compound's performance against other key antibiotics, supported by experimental data, to inform research and development efforts in the ongoing battle against antimicrobial resistance.
In Vitro Susceptibility: A Quantitative Comparison
The in vitro activity of this compound against various resistant phenotypes is a critical indicator of its potential efficacy. The following tables summarize minimum inhibitory concentration (MIC) data from several studies, comparing this compound to other clinically relevant antibiotics against carbapenem-resistant Enterobacterales, particularly those producing Klebsiella pneumoniae carbapenemase (KPC).
Table 1: Comparative In Vitro Activity of this compound and Ceftazidime-Avibactam against KPC-Producing Enterobacterales
| Organism/Enzyme | This compound MIC (mg/L) | Ceftazidime-Avibactam MIC (mg/L) |
| MIC50 | MIC90 | |
| KPC-producing Enterobacterales | 0.06 | 1 |
| KPC-producing K. pneumoniae | - | - |
Data compiled from a large in vitro study by Hackel et al. and a New York City surveillance study.[1][2]
Table 2: this compound Activity against Multidrug-Resistant Enterobacterales in the United States
| Organism Category | This compound % Susceptible | Meropenem % Susceptible |
| All MDR Enterobacterales | 99.1 | 86.2 |
| All CRE | 93.2 | - |
| KPC-producing CRE | 98.9 | - |
Data from a U.S. surveillance study of 1,697 MDR Enterobacterales isolates collected between 2016 and 2020.[3]
Table 3: Cross-Resistance Profile in this compound-Resistant KPC-Producing K. pneumoniae
| Isolate Status | This compound MIC (mg/L) | Ceftazidime-Avibactam MIC (mg/L) |
| Median | Median | |
| This compound-Resistant (n=8) | 256 | 8 or 32 |
| This compound-Susceptible (n=54) | 0.5 | - |
Data from a study in Northern Italy investigating bloodstream infections.[4]
Mechanisms of Cross-Resistance: A Tale of Two Pathways
Understanding the molecular drivers of resistance is paramount for predicting and overcoming cross-resistance. While both this compound and ceftazidime-avibactam are potent against KPC-producing organisms, their pathways to resistance, and therefore cross-resistance, can differ.
Resistance to This compound in KPC-producing isolates is predominantly mediated by a combination of:
-
Porin Mutations: Loss or functional modification of outer membrane porins, particularly OmpK35 and OmpK36, which restricts the entry of meropenem and vaborbactam into the bacterial cell.[1][2][5]
-
Increased blaKPC Gene Copy Number: Amplification of the gene encoding the KPC enzyme can lead to higher levels of carbapenemase production, overwhelming the inhibitory effect of vaborbactam.[6][7]
Notably, mutations within the blaKPC gene itself are not a common mechanism of resistance to this compound.[6][7]
In contrast, resistance to ceftazidime-avibactam is frequently associated with:
-
Mutations in the blaKPC Gene: Specific amino acid substitutions within the KPC enzyme can alter its structure, reducing the binding affinity of avibactam.[1]
This fundamental difference in primary resistance mechanisms has significant implications for cross-resistance. Isolates that develop resistance to this compound through porin loss may exhibit cross-resistance to ceftazidime-avibactam and other β-lactams due to the reduced intracellular concentration of the drugs.[4][5] Conversely, resistance to ceftazidime-avibactam driven by KPC enzyme mutations may not confer resistance to this compound.
Experimental Protocols for Assessing Cross-Resistance
The determination of cross-resistance relies on standardized and reproducible experimental methodologies. The following outlines a typical workflow for assessing the in vitro susceptibility and cross-resistance profiles of bacterial isolates.
Minimum Inhibitory Concentration (MIC) Determination
The cornerstone of antimicrobial susceptibility testing is the determination of the MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Methodology: Broth Microdilution
This method is considered the gold standard and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution: The antibiotics to be tested (e.g., this compound, ceftazidime-avibactam, piperacillin-tazobactam, etc.) are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Molecular Characterization of Resistance Mechanisms
To understand the genetic basis of observed resistance phenotypes, molecular techniques are employed.
-
Polymerase Chain Reaction (PCR) and DNA Sequencing: Used to detect the presence of specific resistance genes (e.g., blaKPC, blaNDM, blaOXA-48) and to identify mutations within these genes.
-
Quantitative PCR (qPCR): Employed to determine the copy number of resistance genes, such as blaKPC.[6]
-
Whole-Genome Sequencing (WGS): Provides a comprehensive view of the bacterial genome, allowing for the identification of all resistance genes, as well as mutations in genes encoding for porins, efflux pumps, and other targets.[3][6]
Concluding Remarks
The data presented underscore the potent in vitro activity of this compound against KPC-producing Enterobacterales. However, the potential for cross-resistance, primarily through porin-mediated mechanisms, highlights the importance of continued surveillance and mechanistic studies. For researchers and drug development professionals, a thorough understanding of these resistance pathways is essential for the rational design of next-generation antibiotics and combination therapies that can circumvent existing and emerging resistance mechanisms. The detailed experimental protocols provided serve as a foundation for robust and standardized evaluation of novel antimicrobial agents.
References
- 1. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Epidemiology of Meropenem/Vaborbactam Resistance in KPC-Producing Klebsiella pneumoniae Causing Bloodstream Infections in Northern Italy, 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of new carbapenem combinations in the treatment of multidrug-resistant Gram-negative infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro-obtained this compound resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. clsi.org [clsi.org]
- 10. nih.org.pk [nih.org.pk]
Meropenem-Vaborbactam: A Meta-Analysis of Clinical Outcomes in the Treatment of Serious Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy and safety of Meropenem-vaborbactam against other antibacterial agents in the treatment of serious and multidrug-resistant Gram-negative infections. The information presented is collated from multiple meta-analyses and pivotal clinical trials to support evidence-based decision-making in research and clinical settings.
Comparative Clinical Outcomes
This compound has been evaluated in numerous studies against a variety of comparators, including best available therapy (BAT), piperacillin-tazobactam, and ceftazidime-avibactam. The following tables summarize the key findings from meta-analyses and large-scale clinical trials.
Table 1: this compound vs. Best Available Therapy (BAT) for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections
| Outcome | This compound | Best Available Therapy (BAT) | Risk Ratio (RR) [95% CI] | p-value | Citation |
| Clinical Response (TOC) | 65.6% (21/32) | 33.3% (5/15) | 1.29 [0.92, 1.80] | 0.14 | [1][2] |
| Microbiological Response (TOC) | 53.1% (17/32) | 33.3% (5/15) | 1.63 [0.85, 3.11] | 0.14 | [1][3] |
| 28-Day All-Cause Mortality | 15.6% (5/32) | 33.3% (5/15) | 0.47 [0.24, 0.92] | 0.03 | [1][2] |
| Renal-Related Adverse Events | 4.0% (2/50) | 24.0% (6/25) | 0.32 [0.15, 0.66] | 0.002 | [1][2] |
BAT included mono/combination therapy with polymyxins, carbapenems, aminoglycosides, colistin, tigecycline, or ceftazidime-avibactam.[1][4] TOC = Test of Cure.
Table 2: this compound vs. Piperacillin-Tazobactam for Complicated Urinary Tract Infections (cUTI)
| Outcome | This compound | Piperacillin-Tazobactam | Difference [95% CI] | p-value (Non-inferiority) | Citation |
| Overall Success (FDA) | 98.4% (189/192) | 94.0% (171/182) | 4.5% [0.7, 9.1] | < 0.001 | [5][6] |
| Microbial Eradication (EMA) | 66.7% (128/192) | 57.7% (105/182) | 9.0% [-0.9, 18.7] | < 0.001 | [5][6] |
| Adverse Events | 39.0% (106/272) | 35.5% (97/273) | - | - | [6] |
Overall success was a composite of clinical cure or improvement and microbial eradication at the end of intravenous treatment.[5][6]
Table 3: this compound vs. Ceftazidime-Avibactam for Serious Infections
| Outcome | This compound | Ceftazidime-Avibactam | Adjusted Outcome | p-value | Citation |
| Adjusted Hospital Mortality | 17.0% | 20.6% | Lower with M-V | 0.048 | [7][8] |
| Clinical Success | 69% | 62% | No significant difference | 0.49 | [9] |
| 30-Day Mortality | 11.5% | 19.1% | Trend towards lower with M-V | 0.57 | [7] |
Mechanism of Action
This compound is a combination antibiotic that consists of a carbapenem (meropenem) and a novel beta-lactamase inhibitor (vaborbactam).[10]
-
Meropenem : This component acts by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall.[11][12] This binding inhibits the final step of peptidoglycan synthesis, leading to cell wall disruption and bacterial cell death.[11][13]
-
Vaborbactam : Vaborbactam is a cyclic boronic acid-based beta-lactamase inhibitor.[14] It protects meropenem from degradation by a broad spectrum of serine beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[13][15] Vaborbactam itself does not possess antibacterial activity.[12][13]
Experimental Protocols
The clinical data presented in this guide are primarily derived from the TANGO I and TANGO II clinical trials. The methodologies for these pivotal studies are outlined below.
TANGO I Trial
-
Objective : To evaluate the efficacy and safety of this compound versus piperacillin-tazobactam in patients with complicated urinary tract infections (cUTI), including acute pyelonephritis.[5][6]
-
Design : Phase 3, multicenter, multinational, randomized, double-blind, non-inferiority trial.[5][16]
-
Patient Population : Adults (≥18 years) with cUTI.[5]
-
Interventions :
-
This compound (2g/2g) administered as a 3-hour intravenous infusion every 8 hours.[5][16]
-
Piperacillin-tazobactam (4g/0.5g) administered as a 30-minute intravenous infusion every 8 hours.[5][16]
-
After a minimum of 15 doses, patients could be switched to oral levofloxacin to complete a 10-day treatment course.[5][16]
-
-
Primary Endpoints :
-
FDA : Overall success (composite of clinical cure or improvement and microbial eradication) at the end of intravenous treatment in the microbiologic modified intent-to-treat (ITT) population.[5][6]
-
EMA : Microbial eradication at the test-of-cure visit in the microbiologic modified ITT and microbiologic evaluable populations.[5][6]
-
-
Non-inferiority Margin : 15%.[6]
TANGO II Trial
-
Objective : To evaluate the efficacy and safety of this compound monotherapy versus best available therapy (BAT) in adults with serious infections due to Carbapenem-Resistant Enterobacteriaceae (CRE).[2][4]
-
Design : Phase 3, multinational, open-label, randomized controlled trial.[2][4] The trial was stopped early due to superior benefit-risk for this compound.[17]
-
Patient Population : Adults with confirmed or suspected CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, and cUTI/acute pyelonephritis.[2][3]
-
Interventions :
-
Primary Analysis Population : Patients with confirmed CRE infection (microbiologic-CRE-modified intent-to-treat, mCRE-MITT).[2]
-
Primary Efficacy Endpoint : Clinical cure at the Test of Cure (TOC) visit.[2]
References
- 1. Systematic Review and Meta-Analysis of Clinical Efficacy and Safety of this compound versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect and Safety of this compound versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nice.org.uk [nice.org.uk]
- 4. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Outcomes of Meropenem–Vaborbactam vs. Ceftazidime–Avibactam Among Adults Hospitalized with an Infectious Syndrome in the US, 2019–2021 [mdpi.com]
- 8. Comparative Outcomes of this compound vs. Ceftazidime-Avibactam Among Adults Hospitalized with an Infectious Syndrome in the US, 2019-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 13. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. biospace.com [biospace.com]
Benchmarking Meropenem-vaborbactam activity against emerging carbapenemase threats
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant global health threat, necessitating the development of novel therapeutic agents. Meropenem-vaborbactam, a combination of a carbapenem antibiotic and a boronic acid β-lactamase inhibitor, has emerged as a critical tool in combating infections caused by these highly resistant pathogens. This guide provides an objective comparison of this compound's performance against emerging carbapenemase threats, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates potent in vitro activity against a wide range of Enterobacterales, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). Vaborbactam effectively restores the activity of meropenem by inhibiting serine β-lactamases, including Ambler class A and C enzymes.[1][2][3][4] While highly effective against KPC-producing isolates, its activity is limited against metallo-β-lactamases (MBLs) such as NDM and VIM, and oxacillinases like OXA-48.[4][5][6] This guide will delve into the comparative efficacy, mechanisms of action and resistance, and the experimental protocols used to evaluate this important therapeutic agent.
Comparative In Vitro Activity
This compound has been extensively evaluated against various carbapenemase-producing Enterobacterales. The following tables summarize the minimum inhibitory concentration (MIC) data from several key studies, providing a clear comparison of its activity against different resistance mechanisms and other antimicrobial agents.
Table 1: this compound Activity Against Carbapenem-Resistant Enterobacterales (CRE)
| Organism/Carbapenemase | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | % Susceptibility | Reference |
| All CRE isolates | 0.06 - 0.5 | 2 - 32 | 16 | >32 | 93.2% - 95.4% | [4][7][8] |
| KPC-producing | 0.06 - 0.12 | 1 | 32 | >32 | 98.9% - 99.5% | [3][4][5] |
| Non-KPC-producing | 4 | >32 | - | - | - | [4] |
| OXA-48-like-producing | - | - | - | - | 40.5% | [9] |
| NDM-1-producing | - | - | - | - | 1.7% | [9] |
| VIM-producing | - | - | - | - | 78.9% | [9] |
Table 2: Comparative Activity of this compound and Other Agents Against KPC-Producing Klebsiella pneumoniae
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptibility |
| This compound | 0.12 | 1 | 99.0% |
| Meropenem | 32 | >32 | - |
| Ceftazidime-Avibactam | 1 | - | 84% |
Data compiled from multiple sources, specific values may vary between studies.[3][10]
Mechanism of Action and Resistance
Meropenem, a carbapenem, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] Carbapenemases, a type of β-lactamase, can hydrolyze carbapenems, rendering them ineffective. Vaborbactam is a non-suicidal, cyclic boronic acid β-lactamase inhibitor that specifically targets serine carbapenemases, most notably KPC enzymes.[2][3] By binding to the active site of these enzymes, vaborbactam prevents the degradation of meropenem, thus restoring its antibacterial activity.[2]
Resistance to this compound can emerge through several mechanisms. The primary mechanism is the production of metallo-β-lactamases (MBLs) or certain oxacillinases, which are not inhibited by vaborbactam.[4][6] Additionally, alterations in the outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, can reduce the entry of both meropenem and vaborbactam into the bacterial cell, leading to decreased susceptibility.[1][6] Overexpression of efflux pumps has shown a minimal effect on this compound potency.[6]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. eucast broth microdilution: Topics by Science.gov [science.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. sonar.rero.ch [sonar.rero.ch]
- 5. darvashco.com [darvashco.com]
- 6. liofilchem.com [liofilchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 9. testinglab.com [testinglab.com]
- 10. megumed.de [megumed.de]
Safety Operating Guide
Proper Disposal of Meropenem-Vaborbactam: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Meropenem-vaborbactam, ensuring operational integrity and environmental protection. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
The proper disposal of unused or expired this compound is a critical component of laboratory safety and environmental responsibility. As a combination drug containing a carbapenem antibiotic (Meropenem) and a beta-lactamase inhibitor (Vaborbactam), its improper disposal can contribute to the development of antibiotic resistance in the environment. This document outlines the necessary procedures for the safe handling and disposal of this compound in a laboratory setting, in accordance with general principles of pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific environmental health and safety (EHS) guidelines. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, when handling the powdered form or solutions of this antibiotic.
Waste Characterization and Segregation
All this compound waste, including expired drug vials, unused reconstituted solutions, and contaminated labware (e.g., pipette tips, tubes, flasks), must be treated as hazardous chemical waste. It is crucial to segregate this waste from general laboratory trash and biohazardous waste streams to ensure proper handling and disposal.
Do NOT dispose of this compound via:
-
Drain Disposal: Flushing antibiotics down the sink can lead to contamination of waterways and the promotion of antibiotic-resistant bacteria.[1]
-
Regular Trash: Disposing of untreated antibiotic waste in the regular trash poses a risk to waste management personnel and the environment.
Disposal Procedures
The recommended method for the disposal of this compound is through your institution's hazardous waste management program. This typically involves collection by a licensed chemical waste disposal company. For liquid waste, chemical inactivation prior to collection may be a viable option, as outlined below.
Chemical Inactivation Protocol (Alkaline Hydrolysis)
Meropenem, as a beta-lactam antibiotic, can be chemically inactivated through alkaline hydrolysis.[1] This process breaks the beta-lactam ring, rendering the antibiotic inactive. While specific data for vaborbactam is limited, this procedure is a best practice for beta-lactam-containing waste.
Experimental Protocol for Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Inactivation: For liquid this compound waste, add at least two volumes of 1 M NaOH solution to the antibiotic solution.[1]
-
Contact Time: Allow the mixture to stand for a minimum of 4 hours at room temperature with occasional stirring.[1] This duration is suggested to ensure complete hydrolysis of the beta-lactam ring.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid).
-
Collection: Collect the neutralized solution in a clearly labeled hazardous waste container for pickup by your institution's EHS personnel.
Note on Autoclaving: While autoclaving is a standard method for sterilizing biohazardous waste, it is not a reliable method for the chemical degradation of all antibiotics. Some antibiotics are heat-stable and may not be fully inactivated by autoclaving. Therefore, autoclaving is not recommended as the sole method for rendering this compound waste non-hazardous.[2]
Quantitative Data on Meropenem Stability
The stability of Meropenem in solution is dependent on temperature, concentration, and pH. This data is crucial for understanding the timeframe within which unused solutions should be considered for disposal.
| Concentration | Temperature (°C) | pH | Stability (Time to >10% Degradation) | Citation |
| 6 mg/mL | 6.7 | 6.5 | >144 hours | [3] |
| 20 mg/mL | 22.5 | Not specified | < 24 hours | [3] |
| 25 mg/mL | 22.5 | Not specified | < 24 hours | [3] |
| 5 mg/mL | 25-35 | Not specified | ~8 hours | [4] |
| 5 mg/mL | 40 | Not specified | ~5 hours | [4] |
| 6.25 mg/mL | 32 | ~7 (citrate buffer) | < 24 hours | [5] |
| 25 mg/mL | 32 | ~6 (citrate buffered saline) | < 24 hours (approx. 56% degradation) | [5] |
| 4, 8, and 16 mg/mL | ~24 (Room Temp) | Not specified | >12 hours | [6] |
| 4, 8, and 16 mg/mL | ~4 (Refrigerated) | Not specified | >120 hours | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing environmental impact and upholding laboratory safety standards.
References
- 1. mdpi.com [mdpi.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ivteam.com [ivteam.com]
- 4. researchgate.net [researchgate.net]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. Assessment of Meropenem and Vaborbactam Room Temperature and Refrigerated Stability in Polyvinyl Chloride Bags and Elastomeric Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
